5-Nitrohexahydropyrimidine-2,4,6-trione hydrate
Description
The exact mass of the compound 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-nitro-1,3-diazinane-2,4,6-trione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O5.H2O/c8-2-1(7(11)12)3(9)6-4(10)5-2;/h1H,(H2,5,6,8,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGZAIJTCJOZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209529-81-7 | |
| Record name | 5-Nitrobarbituric acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the synthesis and characterization of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, a compound of significant interest in medicinal and materials chemistry. Also known as 5-nitrobarbituric acid or dilituric acid, this pyrimidine derivative serves as a versatile building block for the synthesis of various biologically active molecules and functional materials. This document outlines a detailed experimental protocol for its synthesis, followed by a comprehensive overview of its characterization using modern analytical techniques. All quantitative data is summarized in structured tables for clarity and ease of comparison, and key experimental workflows are visualized using logical diagrams.
Introduction
5-Nitrohexahydropyrimidine-2,4,6-trione is a derivative of barbituric acid, characterized by the presence of a nitro group at the 5-position of the pyrimidine ring. This electron-withdrawing group significantly influences the chemical reactivity and physical properties of the molecule, making it a valuable precursor in organic synthesis. The compound typically exists as a hydrate, most commonly a trihydrate, which is a stable, crystalline solid. Its ability to form stable complexes with metal ions has also led to its use in analytical chemistry. This guide aims to provide researchers and professionals in the field of drug development and chemical synthesis with a thorough understanding of the preparation and properties of this important compound.
Synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate
The most common and well-established method for the synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione is through the nitration of barbituric acid using fuming nitric acid.[1] This electrophilic substitution reaction is highly efficient and yields the desired product in good purity after recrystallization.
Experimental Protocol
The following protocol is adapted from a well-established procedure.[1]
Materials:
-
Barbituric acid
-
Fuming nitric acid (sp. gr. 1.52)
-
Deionized water
-
Ice
Equipment:
-
2-L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Oven
Procedure:
-
Nitration: In a 2-L three-necked round-bottom flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 mL of fuming nitric acid.
-
Begin stirring and slowly add 100 g (0.61 mole) of barbituric acid over a period of two hours. Maintain the reaction temperature below 40°C throughout the addition.
-
After the addition is complete, continue stirring the mixture for an additional hour.
-
Quenching and Precipitation: While continuing to stir and cool the mixture, slowly add 430 mL of water. Cool the resulting solution to 10°C to ensure complete precipitation of the product.
-
Filtration and Washing: Filter the precipitate using a Büchner funnel and wash the solid with cold deionized water.
-
Drying (Initial): Dry the crude product on a glass tray at 60–80°C. This step is crucial to remove excess nitric acid before recrystallization.[1]
-
Recrystallization: Dissolve the dried product in 860 mL of boiling water. If the solution is not clear and yellow, a small amount of activated charcoal can be added and the solution filtered while hot.
-
Crystallization and Final Drying: Allow the solution to cool overnight to form crystals. Collect the crystals by filtration, wash with a small amount of cold water, and dry in an oven at 90–95°C for two to three hours. The product obtained is the hydrated form.[1]
Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis and purification of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate.
Characterization of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate
A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are commonly employed.
Physical Properties
The physical properties of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₃N₃O₅ (anhydrous) |
| Molecular Weight | 173.08 g/mol (anhydrous) |
| Appearance | Prisms and leaflets from water |
| Melting Point (Hydrate) | 181-183 °C (with decomposition)[1] |
| Melting Point (Anhydrous) | 176 °C (with decomposition)[1] |
| Solubility | Sparingly soluble in cold water; more soluble in hot water, alcohol, and sodium hydroxide solution; insoluble in ether. |
Spectroscopic Characterization
Spectroscopic methods provide valuable information about the molecular structure of the compound.
While specific peak assignments can vary slightly with the solvent and instrument, the expected NMR signals for 5-Nitrohexahydropyrimidine-2,4,6-trione are as follows:
| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |
| ¹H NMR | 11.0 - 12.0 | N-H protons (broad singlet) |
| 5.0 - 6.0 | C(5)-H proton (singlet) | |
| ¹³C NMR | 165 - 175 | C=O carbons (C2, C4, C6) |
| 80 - 90 | C(5)-NO₂ carbon |
Note: The presence of water in the hydrated form may result in an additional broad signal in the ¹H NMR spectrum.
The FTIR spectrum of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | O-H stretching (of water) | Hydrate |
| 3200 - 3100 | N-H stretching | Amide (N-H) |
| 1750 - 1680 | C=O stretching | Carbonyl (C=O) |
| 1560 - 1540 | Asymmetric NO₂ stretching | Nitro (NO₂) |
| 1350 - 1330 | Symmetric NO₂ stretching | Nitro (NO₂) |
In a suitable solvent, 5-Nitrohexahydropyrimidine-2,4,6-trione exhibits characteristic electronic transitions.
| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition |
| ~220 nm | π → π | |
| ~315 nm | n → π |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and hydration state of the compound.
-
TGA: A weight loss corresponding to the water of hydration would be observed upon heating, typically in the range of 80-120°C. Further heating would lead to the decomposition of the anhydrous compound at temperatures above its melting point.
-
DSC: An endothermic peak corresponding to the loss of water of hydration would be observed, followed by a sharp endothermic peak at the melting point, which may be accompanied by an exothermic decomposition event.
Characterization Workflow
References
An In-depth Technical Guide on the Physicochemical Properties of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also known by its more common name 5-nitrobarbituric acid monohydrate or dilituric acid, is a heterocyclic organic compound. Its structure, based on the pyrimidine-2,4,6-trione core, is of significant interest in medicinal chemistry. The presence of the nitro group at the 5-position imparts distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for its synthesis, and its known biological activities, with a focus on its potential as an antiviral agent.
Physicochemical Properties
The physicochemical properties of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate are crucial for its handling, formulation, and application in research and development. A summary of these properties is presented in the table below.
| Property | Value |
| Chemical Name | 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate |
| Synonyms | 5-Nitrobarbituric acid monohydrate, Dilituric acid |
| CAS Number | 175278-58-7 (for hydrate) |
| Molecular Formula | C₄H₅N₃O₆ (as hydrate) |
| Molecular Weight | 191.10 g/mol (as hydrate) |
| Anhydrous Molecular Formula | C₄H₃N₃O₅ |
| Anhydrous Molecular Weight | 173.08 g/mol |
| Melting Point | 208 °C (decomposes)[1] |
| Solubility | Sparingly soluble in cold water; more soluble in hot water and ethanol. |
| LogP | -1.1 |
| Appearance | White to pale yellow crystalline powder. |
Experimental Protocols
Synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate (5-Nitrobarbituric Acid Monohydrate)
The synthesis of 5-nitrobarbituric acid is typically achieved through the nitration of barbituric acid. The following protocol is a well-established method.
Materials:
-
Barbituric acid
-
Fuming nitric acid (specific gravity 1.52)
-
Deionized water
-
Ice bath
-
Mechanical stirrer
-
Buchner funnel and filter flask
-
Drying oven
Procedure:
-
In a flask equipped with a mechanical stirrer and submerged in an ice bath, carefully add fuming nitric acid.
-
Begin stirring the nitric acid and slowly add barbituric acid in small portions over a period of approximately two hours. It is critical to maintain the reaction temperature below 40°C throughout the addition.
-
After the complete addition of barbituric acid, continue to stir the reaction mixture for an additional hour while maintaining the cold temperature.
-
Slowly and carefully add cold deionized water to the reaction mixture with continuous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with cold deionized water to remove any residual acid.
-
Dry the purified 5-nitrobarbituric acid in a drying oven at a temperature of 90-95°C. The resulting product is the hydrated form.
Biological Activity and Potential Signaling Pathways
5-Nitrohexahydropyrimidine-2,4,6-trione has been identified as an inhibitor of Herpes Simplex Virus Type 1 (HSV-1) with a reported IC₅₀ of 1.7 μM. While the precise mechanism of action has not been fully elucidated, a logical workflow for its potential antiviral activity can be conceptualized. The primary modes of action for many antiviral agents involve the inhibition of viral entry, replication, or egress.
Logical Workflow for Investigating Antiviral Mechanism
The following diagram illustrates a logical workflow for investigating the potential mechanism of action of 5-Nitrohexahydropyrimidine-2,4,6-trione against HSV-1.
Caption: Logical workflow for elucidating the antiviral mechanism of action.
Experimental Workflow: Synthesis and Purification
The overall process from starting materials to the final purified product can be visualized as a clear experimental workflow.
Caption: Experimental workflow for the synthesis and purification.
Conclusion
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is a compound with well-defined physicochemical properties and established synthetic routes. Its notable biological activity as an HSV-1 inhibitor warrants further investigation to elucidate its precise mechanism of action, which could pave the way for the development of novel antiviral therapeutics. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, virology, and drug development.
References
Unveiling the Crystal Architecture of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the crystal structure of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, a compound of interest in medicinal chemistry and materials science. This document summarizes the key crystallographic data, outlines the experimental protocols for its characterization, and presents a visual representation of the analytical workflow.
Core Crystallographic Data
The crystal structure of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also known as 5-nitrobarbituric acid trihydrate or dilituric acid trihydrate, has been determined by single-crystal X-ray diffraction. The following tables summarize the key quantitative data from this analysis.
| Crystal Data | |
| Chemical Formula | C₄H₃N₃O₅·3H₂O |
| Formula Weight | 227.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 6.13 Å |
| b | 18.12 Å |
| c | 7.78 Å |
| β | 109.4° |
| Volume | 814.1 ų |
| Z | 4 |
| Data Collection and Refinement | |
| Radiation Source | Cu Kα |
| Wavelength | 1.5418 Å |
| Temperature | 298 K |
| No. of Reflections Collected | 1200 |
| No. of Independent Reflections | 800 |
| R-factor | 0.11 |
Experimental Protocols
The determination of the crystal structure of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate involved the following key experimental procedures:
Synthesis and Crystallization
5-Nitrohexahydropyrimidine-2,4,6-trione is synthesized by the nitration of barbituric acid. The general procedure involves the slow addition of barbituric acid to fuming nitric acid at a controlled temperature, followed by purification.
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution of the purified compound at room temperature.
X-ray Data Collection
A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected using a four-circle diffractometer equipped with a copper X-ray tube. The intensity data were collected using the ω-2θ scan technique.
Structure Solution and Refinement
The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from a difference Fourier map and refined isotropically.
Experimental Workflow
The following diagram illustrates the workflow for the crystal structure analysis of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate.
Spectroscopic and Synthetic Profile of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also known as 5-nitrobarbituric acid hydrate. This compound serves as a valuable intermediate in various synthetic applications, including the development of pharmaceutical agents. This document collates available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details a reliable synthetic protocol, and outlines generalized experimental procedures for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the available spectroscopic data for 5-Nitrohexahydropyrimidine-2,4,6-trione and its hydrate. While direct quantitative data is limited in publicly accessible literature, the following provides a qualitative and referenced overview.
Table 1: Nuclear Magnetic Resonance (NMR) Data of 5-Nitrobarbituric Acid
| Nucleus | Instrument | Solvent | Chemical Shift (δ) ppm | Notes |
| ¹H | Varian CFT-20 | Not Specified | Data not explicitly available in searches. Typical ranges for similar structures suggest signals for NH and CH protons.[1] | A D₂O exchange experiment could confirm N-H or O-H protons.[2] |
| ¹³C | Not Specified | DMSO | Data not explicitly available in searches.[3][4] | Typical chemical shifts for substituted pyrimidines can vary significantly based on substituents and solvent.[2] |
Table 2: Infrared (IR) Spectroscopy Data of 5-Nitrobarbituric Acid
| Technique | Sample Preparation | Key Functional Group Vibrations | Reference Source |
| Fourier-Transform Infrared Spectroscopy (FTIR) | KBr Wafer | C=O (carbonyl), N-H (amine), C-N, NO₂ (nitro group) stretches are expected. | SpectraBase, ChemicalBook[5][6][7][8][9] |
Table 3: Mass Spectrometry (MS) Data of 5-Nitrobarbituric Acid
| Ionization Method | Platform | Key m/z Peaks | Notes |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Not Specified | Top Peak m/z values are referenced but not explicitly listed in search results.[1] | Fragmentation of nitroaromatic compounds often involves the loss of NO₂ or NO.[6] |
| Tandem Mass Spectrometry (MS-MS) | Ion Trap (IT) | Precursor Ion: 174.0145; Fragment Ions: 155.9, 126, 113.[1] | The fragmentation of protonated or deprotonated small molecules can involve complex competitive pathways.[10] |
Experimental Protocols
Synthesis of 5-Nitrobarbituric Acid
A reliable method for the synthesis of 5-nitrobarbituric acid is through the nitration of barbituric acid. The following protocol is adapted from a procedure published in Organic Syntheses.[5]
Materials:
-
Barbituric acid
-
Fuming nitric acid (sp. gr. 1.52)
-
Ice
-
Water
Procedure:
-
In a flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 cc of fuming nitric acid.
-
While stirring, slowly add 100 g of barbituric acid over two hours, ensuring the temperature remains below 40°C.
-
After the addition is complete, continue stirring for one hour.
-
Slowly add 430 cc of water while continuing to stir and cool the solution to 10°C.
-
Filter the resulting mixture and wash the solid residue with cold water.
-
Dry the product on a glass tray at 60–80°C.
-
For purification, the crude nitrobarbituric acid can be recrystallized from boiling water.[5]
General Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of pyrimidine derivatives.[2][11]
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.
-
If necessary, filter the solution through a pipette with a glass wool plug directly into an NMR tube.
-
Cap the NMR tube securely.
Data Acquisition (¹H NMR):
-
Insert the sample into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
For labile protons (e.g., NH, OH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum.[2]
General Protocol for FTIR Spectroscopy
This protocol outlines a general procedure for obtaining an FTIR spectrum of a solid organic compound using an Attenuated Total Reflectance (ATR) accessory.[12]
Procedure:
-
Run a background spectrum without any sample on the clean crystal surface.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring it covers the crystal surface.
-
Apply pressure using the clamp to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum. Typical scan settings are a resolution of 4 or 8 cm⁻¹, 45-100 scans, over a wavenumber range of 4000-650 cm⁻¹.[12]
-
After analysis, clean the crystal surface thoroughly.
General Protocol for Mass Spectrometry
The following is a generalized approach for the analysis of organic compounds by mass spectrometry.
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate method (e.g., direct infusion, or coupled with gas or liquid chromatography).
-
Select the ionization technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).
-
Acquire the mass spectrum over a relevant m/z range.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting a precursor ion and inducing fragmentation.
Workflow and Data Analysis
The characterization of a synthesized compound like 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate involves a logical workflow from synthesis to structural confirmation.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. 5-Nitrobarbituric acid | C4H3N3O5 | CID 10195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5-NITROBARBITURIC ACID(480-68-2) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-NITROBARBITURIC ACID(480-68-2) IR Spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 5-NITROBARBITURIC ACID(480-68-2) IR2 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
The Dawn of Sedation: An In-depth Technical Guide to the Discovery and History of Pyrimidine-2,4,6-trione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal discovery and rich history of pyrimidine-2,4,6-trione derivatives, a class of compounds more commonly known as barbiturates. From their initial synthesis in the 19th century to their rise as mainstays in medicine and their eventual decline due to safety concerns, this document details the key scientific milestones, influential figures, and foundational experimental methodologies that defined this significant chapter in medicinal chemistry and pharmacology.
From Malonic Acid to Modern Medicine: A Historical Overview
The journey of pyrimidine-2,4,6-trione derivatives began in 1864 when the German chemist Adolf von Baeyer first synthesized the parent compound, barbituric acid.[1][2][3] This initial discovery, a condensation reaction of urea and malonic acid, yielded a molecule that, while not pharmacologically active itself, laid the crucial groundwork for future innovations.[1][2] The name "barbituric acid" is thought to have originated from von Baeyer's association of the discovery with Saint Barbara's feast day.[4]
The therapeutic potential of this new class of compounds remained untapped for nearly four decades. The breakthrough came in 1903 when German chemists Emil Fischer and Joseph von Mering synthesized the first pharmacologically active derivative, barbital.[5] Marketed under the trade name Veronal, barbital was found to induce sleep and quickly became the first commercially available barbiturate sleeping aid.[6][7][8] This marked the beginning of the barbiturate era in medicine.
Following the success of barbital, the second major derivative, phenobarbital, was synthesized in 1911 and subsequently marketed as Luminal in 1912.[9] Phenobarbital exhibited potent anticonvulsant properties, expanding the therapeutic applications of barbiturates beyond sedation and hypnosis to the treatment of epilepsy.[9] Throughout the early to mid-20th century, over 2,500 barbiturates were synthesized, with approximately 50 finding clinical use for conditions ranging from anxiety and insomnia to anesthesia.[10][11] However, the narrow therapeutic index, potential for addiction, and risk of fatal overdose led to a gradual decline in their use with the advent of safer alternatives like benzodiazepines.[9][12]
Key Milestones in the Discovery and Development of Pyrimidine-2,4,6-trione Derivatives
| Year | Event | Key Figure(s) | Significance |
| 1864 | Synthesis of barbituric acid | Adolf von Baeyer | Creation of the parent compound of all barbiturates.[1][2] |
| 1879 | Refinement of barbituric acid synthesis | Édouard Grimaux | Improved synthesis method using malonic acid, urea, and phosphorus oxychloride.[1] |
| 1903 | Synthesis of barbital (Veronal) | Emil Fischer & Joseph von Mering | Discovery of the first pharmacologically active barbiturate with hypnotic properties.[5] |
| 1904 | Commercial introduction of Veronal | Bayer and Schering | Marked the beginning of the clinical use of barbiturates.[6][8] |
| 1911 | Synthesis of phenobarbital (Luminal) | Emil Fischer's group | Development of a key anticonvulsant barbiturate.[9][13] |
| 1912 | Introduction of phenobarbital for epilepsy treatment | Alfred Hauptmann | Expanded the therapeutic use of barbiturates to neurology.[9] |
| 1923 | Synthesis of amobarbital (Amytal) | Shonle and Moment | Introduction of an intermediate-acting barbiturate.[2] |
The Chemistry of Calm: Synthesis and Mechanism of Action
The synthesis of pyrimidine-2,4,6-trione derivatives historically relies on the condensation of a malonic acid derivative with urea. This foundational reaction has been adapted and modified to produce the vast array of barbiturates known today.
General Synthesis Pathway
Caption: General workflow for the synthesis of pyrimidine-2,4,6-trione derivatives.
The pharmacological effects of barbiturates are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. These receptors are ligand-gated ion channels that, upon binding with GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.
Barbiturates act as positive allosteric modulators of the GABA-A receptor, meaning they bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA. Specifically, they increase the duration of the chloride ion channel opening, which potentiates the inhibitory effect of GABA.[14] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, contributing to their sedative-hypnotic and anesthetic effects, as well as their increased risk of toxicity compared to other modulators like benzodiazepines.[14]
Signaling Pathway of Barbiturate Action at the GABA-A Receptor```dot
Caption: Experimental workflow for the pharmacological evaluation of barbiturates.
References
- 1. remixeducation.in [remixeducation.in]
- 2. mdpi.com [mdpi.com]
- 3. The story of barbituric acid (1951) | Mary Kathleen Carter | 24 Citations [scispace.com]
- 4. ias.ac.in [ias.ac.in]
- 5. weberrarebooks.com [weberrarebooks.com]
- 6. BARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. [A century of barbiturates in neurology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. History of Barbiturates [narconon.org]
- 11. ftloscience.com [ftloscience.com]
- 12. GT Digital Repository [repository.gatech.edu]
- 13. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
In-Depth Technical Guide: Theoretical and Computational Studies of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate
Disclaimer: Direct theoretical and computational studies on 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also known as 5-nitrobarbituric acid hydrate or dilituric acid hydrate, are limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available data for the anhydrous form and closely related analogs, coupled with a discussion of the theoretical and computational methodologies applicable to this class of compounds.
Introduction
5-Nitrohexahydropyrimidine-2,4,6-trione, a derivative of barbituric acid, is a heterocyclic compound of significant interest in medicinal and materials chemistry. The presence of the nitro group at the 5-position introduces unique electronic properties and reactivity, making it a versatile precursor for the synthesis of various pharmaceutical agents and a subject of interest for its potential biological activities, including antiviral properties.[1][2] The compound is known to crystallize from water as a trihydrate.[3]
This technical guide serves as a resource for researchers, scientists, and drug development professionals, offering a consolidated view of the known physicochemical properties, synthesis protocols, and a framework for theoretical and computational investigation of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-Nitrohexahydropyrimidine-2,4,6-trione.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃N₃O₅ | [4][5] |
| Molecular Weight | 173.08 g/mol | [4][5] |
| CAS Number | 480-68-2 | [4] |
| Appearance | Prisms and leaflets from water | [3] |
| Melting Point | 176 °C (with decomposition, anhydrous) | [4] |
| Solubility | Slightly soluble in cold water; more soluble in hot water and alcohol. Insoluble in ether. | [3][4] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| pKa | Not explicitly found in searches. | |
| LogP | -1.13 | [1] |
Molecular Structure and Tautomerism
In its hydrated crystalline form, 5-Nitrohexahydropyrimidine-2,4,6-trione exists in the tri-keto tautomeric form. The molecular structure is depicted below.
Caption: Molecular structure of 5-Nitrohexahydropyrimidine-2,4,6-trione.
Hydrated Structure and Intermolecular Interactions
Caption: Hypothetical hydrogen-bonding network.
Experimental Protocols
Synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione
A common and effective method for the synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione is the direct nitration of barbituric acid.[6][7]
Materials:
-
Barbituric acid
-
Fuming nitric acid (sp. gr. 1.52)
-
Ice
-
Water
Procedure:
-
In a flask equipped with a mechanical stirrer and an ice bath, place 143 mL of fuming nitric acid.
-
While stirring, slowly add 100 g (0.61 mole) of barbituric acid over a period of two hours. Maintain the temperature below 40°C during the addition.
-
After the addition is complete, continue stirring the mixture for one hour.
-
Slowly add 430 mL of water while continuing to stir and cool the solution to 10°C.
-
Filter the resulting precipitate and wash the residue with cold water.
-
Dry the product on a glass tray at 60-80°C.
-
For recrystallization, dissolve the dried product in 860 mL of boiling water. This can be facilitated by heating on a boiling water bath and bubbling steam through the mixture.
-
Filter the hot solution and allow it to cool overnight.
-
Collect the crystals by filtration, wash with cold water, and dry in an oven at 90-95°C for two to three hours. This yields the hydrated form of the product.[6]
Theoretical and Computational Methodologies
While specific computational studies on 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate are scarce, a variety of well-established computational methods can be applied to elucidate its structural, electronic, and spectroscopic properties.
Quantum Chemical Calculations
Density Functional Theory (DFT): DFT is a widely used method for studying the electronic structure of molecules. Functionals such as B3LYP or M06-2X, combined with basis sets like 6-311+G(d,p), would be suitable for optimizing the geometry of the molecule and its hydrated clusters. These calculations can provide valuable information on:
-
Molecular Geometry: Bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequencies: To predict the infrared and Raman spectra, which can be compared with experimental data.
-
Electronic Properties: Including HOMO-LUMO energies, molecular electrostatic potential (MEP) maps to identify reactive sites, and Mulliken or Natural Bond Orbital (NBO) population analysis to understand charge distribution.
Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate energetic and structural information, though at a higher computational cost.
Molecular Dynamics (MD) Simulations
MD simulations can be employed to study the dynamics of the hydrated system. This approach can provide insights into:
-
Hydration Structure: The arrangement and dynamics of water molecules around the solute.
-
Hydrogen Bond Dynamics: The formation, breaking, and lifetime of hydrogen bonds between the solute and water, and among water molecules.
-
Conformational Analysis: To explore the conformational landscape of the molecule in solution.
The following workflow illustrates a typical computational investigation pipeline.
Caption: A typical computational workflow.
Potential Applications
Derivatives of barbituric acid are well-known for their diverse biological activities. 5-Nitrohexahydropyrimidine-2,4,6-trione itself has been identified as an inhibitor of the herpes simplex virus type-1 (HSV-1).[1] Its utility as a precursor in the synthesis of other pharmacologically active molecules is also a key area of interest.[2] Furthermore, it is used as a microreagent for the detection of potassium.[3]
Conclusion
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is a compound with established utility and potential for further applications in medicinal chemistry. While experimental data on its synthesis and basic properties are available, a significant opportunity exists for in-depth theoretical and computational studies to provide a deeper understanding of its molecular and electronic properties. Such investigations would be invaluable for the rational design of novel derivatives with enhanced biological activities and for predicting its behavior in various chemical environments. Future research combining experimental techniques, such as single-crystal X-ray diffraction of the hydrate, with high-level computational modeling will be crucial for unlocking the full potential of this versatile molecule.
References
- 1. 5-Nitrobarbituric acid | CAS#:480-68-2 | Chemsrc [chemsrc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-NITROBARBITURIC ACID | 480-68-2 [chemicalbook.com]
- 4. 5-Nitrobarbituric Acid [drugfuture.com]
- 5. 5-Nitrobarbituric acid | C4H3N3O5 | CID 10195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO1995019341A2 - Process for making 5-nitrobarbituric acid and salts thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also widely known as 5-nitrobarbituric acid hydrate or dilituric acid. This document is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visual workflows to support laboratory work and formulation development.
Introduction
5-Nitrohexahydropyrimidine-2,4,6-trione (5-nitrobarbituric acid) is a derivative of barbituric acid, characterized by the presence of a nitro group at the 5-position of the pyrimidine ring. It exists commonly as a hydrate. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and is also utilized in analytical chemistry.[1] A thorough understanding of its solubility and stability is paramount for its effective application in pharmaceutical development, ensuring optimal formulation, bioavailability, and shelf-life.
Solubility Profile
The solubility of a drug substance is a critical determinant of its dissolution rate and subsequent absorption. The solubility of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate has been evaluated in various solvents, revealing a range from sparingly soluble in aqueous media to highly soluble in certain organic solvents.
The following table summarizes the available solubility data for 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in different solvents. It is important to note that comprehensive quantitative data across a wide range of solvents is not extensively available in the public domain.
| Solvent System | Temperature (°C) | Solubility | Data Type | Source(s) |
| Water | Not Specified | Slightly soluble | Qualitative | [2] |
| Water | Not Specified | 0.01 M (anhydrous) | Quantitative | Not specified |
| Hot Water | Boiling | Soluble | Qualitative | [3] |
| Alcohol (unspecified) | Not Specified | Soluble | Qualitative | [2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (577.77 mM) | Quantitative | [4][5] |
| Ether | Not Specified | Insoluble | Qualitative | [2] |
| Sodium Hydroxide Solution | Not Specified | Soluble | Qualitative | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL (14.44 mM) | Quantitative | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | 2.5 mg/mL (14.44 mM) | Quantitative | [4] |
Note: The hydrate form is noted to be soluble in water.[1] For highly hygroscopic solvents like DMSO, it is recommended to use a newly opened container to ensure accuracy.[4] Sonication may be required to achieve complete dissolution in some solvent systems.[4][5]
Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can be influenced by environmental factors such as pH, temperature, and light. While specific kinetic data for the degradation of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is limited, the known chemistry of the barbiturate ring system allows for the prediction of likely degradation pathways.
The primary degradation pathway for barbituric acid derivatives is hydrolysis of the pyrimidine ring. This typically occurs under both acidic and alkaline conditions, leading to the opening of the ring and the formation of various degradation products. The electron-withdrawing nature of the 5-nitro group is expected to influence the stability of the ring, potentially making it more susceptible to nucleophilic attack.
The stability of the compound in solid form and in solution under various storage conditions is summarized below.
| Condition | Stability Profile | Source(s) |
| Solid State | ||
| Powder at -20°C | Stable for 3 years | [5] |
| Powder at 4°C | Stable for 2 years | [5] |
| In Solution | ||
| In solvent at -80°C | Stable for 6 months | [5] |
| In solvent at -20°C | Stable for 1 month | [5] |
A comprehensive stability study would be required to fully characterize the degradation profile and identify specific degradation products under various stress conditions (e.g., acid, base, oxidation, heat, light).
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate.
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, acetone)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and separate the solid and liquid phases. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter.
-
Dilute the filtrate with a suitable solvent if necessary.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.
Materials:
-
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate
-
Solutions of varying pH (e.g., 0.1 N HCl, 0.1 N NaOH, phosphate buffers)
-
Hydrogen peroxide solution (e.g., 3%) for oxidative stress
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method with a detector capable of monitoring both the parent compound and degradation products (e.g., PDA or MS detector)
Procedure:
-
Sample Preparation: Prepare solutions of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in the selected stress media (acidic, basic, neutral, and oxidative). Also, expose the solid compound to heat and light.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the solution in 0.1 N HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the solution in 0.1 N NaOH at room temperature or a slightly elevated temperature.
-
Neutral Hydrolysis: Incubate the solution in purified water at an elevated temperature.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using the stability-indicating HPLC method to determine the decrease in the parent compound's concentration and the formation of any degradation products.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows described above.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for a Forced Degradation Study.
Conclusion
This technical guide consolidates the available information on the solubility and stability of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate. While there are gaps in the publicly available quantitative data, particularly regarding solubility in a broad range of organic solvents and specific degradation kinetics, this guide provides a solid foundation for researchers. The qualitative data, coupled with the detailed experimental protocols, will enable scientists to perform their own comprehensive assessments tailored to their specific formulation and development needs. Further research to establish a complete solubility and stability profile will be invaluable to the scientific community.
References
The Expanding Therapeutic Potential of Pyrimidine-2,4,6-trione Scaffolds: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the burgeoning biological activities of novel pyrimidine-2,4,6-trione compounds, also known as barbituric acid derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the quantitative data, experimental methodologies, and underlying signaling pathways associated with these versatile molecules. The pyrimidine-2,4,6-trione core has proven to be a privileged scaffold in medicinal chemistry, leading to the development of compounds with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities.
Overview of Biological Activities
Derivatives of the pyrimidine-2,4,6-trione nucleus have demonstrated a remarkable diversity of biological effects. These compounds have been extensively investigated for their potential as:
-
Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines through the modulation of key signaling pathways.
-
Antimicrobial Agents: Demonstrating efficacy against a range of pathogenic bacteria and fungi.
-
Antioxidant Agents: Showing significant radical scavenging and anti-lipid peroxidation activities.
-
Enzyme Inhibitors: Displaying potent and selective inhibition of enzymes such as α-glucosidase, β-glucuronidase, and matrix metalloproteinases (MMPs).
-
Neuroprotective Agents: Some derivatives have shown promise in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) by inhibiting protein aggregation.[1][2]
This guide will delve into the quantitative measures of these activities and the experimental methods used to determine them.
Quantitative Data Summary
The following tables summarize the reported biological activities of various novel pyrimidine-2,4,6-trione derivatives, providing a comparative view of their potency.
Anticancer Activity
The anticancer potential of pyrimidine-2,4,6-trione derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of a compound required to inhibit the proliferation of cancer cells by 50%.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| Compound 11m [3] | MDA-MB-231 (Breast) | 1.29 ± 0.18 |
| HeLa (Cervical) | 1.34 ± 0.02 | |
| MCF-7 (Breast) | 1.57 ± 0.12 | |
| Compound 11e [3] | MDA-MB-231 (Breast) | 1.42 ± 0.12 |
| HeLa (Cervical) | 1.54 ± 0.13 | |
| MCF-7 (Breast) | 1.85 ± 0.23 | |
| BA-5 [4] | Hepatocellular Carcinoma (HCC) | ~6-12 |
| Pyrido[2,3-d]pyrimidine derivative | SW620 (Colon) | 12.5 |
| 5-phenyl-azo thiobarbituric acid | MCF-7 (Breast) | Active (IC50 not specified)[5] |
Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Reference | Microorganism | MIC (µg/mL) |
| Disubstituted arylazo-barbituric acid derivatives [6] | Staphylococcus aureus | >32 |
| Escherichia coli | >32 | |
| Candida albicans | >32 | |
| Thiazole-containing barbituric acid derivatives [7] | Staphylococcus aureus | Not specified |
| Pseudomonas aeruginosa | Not specified | |
| Escherichia coli | Not specified | |
| Candida albicans | Not specified | |
| Aspergillus flavus | Not specified |
Note: While some studies confirm antimicrobial activity, specific MIC values are not always reported and further investigation is encouraged.
Antioxidant Activity
The antioxidant capacity is often assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results also expressed as IC50 values.
| Compound/Reference | Assay | IC50 (µM) |
| Pyrido[2,3-d]pyrimidine 2a [8] | Anti-lipid peroxidation | 42 |
| Pyrido[2,3-d]pyrimidine 2f [8] | Anti-lipid peroxidation | 47.5 |
| Chalcone 1g [8] | Lipoxygenase inhibition | 17 |
| Barakat et al. series [9] | DPPH Scavenging | Various |
Enzyme Inhibition
Pyrimidine-2,4,6-triones have emerged as potent inhibitors of several key enzymes. Their inhibitory activity is also commonly reported as IC50 values.
| Compound/Reference | Enzyme | IC50 (µM) |
| Compound 3m [9] | α-Glucosidase | 22.9 ± 0.5 |
| Compound 3f [9] | β-Glucuronidase | 86.9 ± 4.33 |
| Ro-28-2653 [10][11] | MMP-2, MMP-9, MT1-MMP | Selective Inhibition |
| Various derivatives [12] | MMP-2 | 2 - 11 (nM) |
| MMP-8 | 6.6 - 47 (nM) | |
| MMP-9 | 1.2 - 11 (nM) |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyrimidine-2,4,6-trione derivatives stem from their interaction with various cellular signaling pathways.
Anticancer Mechanisms
Several studies suggest that the anticancer effects of these compounds are mediated through the modulation of the PI3K/AKT and MAPK/ERK signaling pathways, which are crucial for cell proliferation, survival, and migration.[4] Inhibition of these pathways can lead to apoptosis and a reduction in tumor growth.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications [mdpi.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of action of new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Historical aspects and applications of barbituric acid derivatives. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Nitro-Containing Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitro-containing heterocyclic compounds represent a critical class of therapeutic agents with a broad spectrum of activity against anaerobic bacteria, protozoa, and hypoxic tumor cells. Their mechanism of action is multifaceted and hinges on a process of bioreductive activation, leading to the generation of cytotoxic agents that induce significant cellular damage, primarily through DNA disruption. This technical guide provides a comprehensive overview of the core mechanisms, including the enzymatic activation by nitroreductases, the generation of reactive species, the subsequent DNA damage, and the cellular repair responses. Detailed experimental protocols for key assays, quantitative data on drug efficacy and enzyme kinetics, and visual diagrams of the involved pathways are presented to serve as a valuable resource for researchers in drug development and discovery.
Introduction
Nitro-containing heterocyclic compounds are characterized by a heterocyclic ring system bearing one or more nitro (NO₂) groups. This chemical feature is central to their biological activity. As prodrugs, these compounds are relatively inert until the nitro group is reduced, a process that is highly favored in low-oxygen (hypoxic) or anaerobic environments. This selective activation is the cornerstone of their therapeutic window, allowing for targeted cytotoxicity to anaerobic microorganisms and hypoxic cancer cells while sparing healthy, oxygenated tissues.[1][2] Prominent examples of this drug class include the 5-nitroimidazoles (e.g., metronidazole), 2-nitroimidazoles (e.g., benznidazole), and nitrofurans (e.g., nitrofurantoin).[2][3][4] Understanding the intricate molecular mechanisms underpinning their action is paramount for the development of novel, more effective, and safer therapeutics.
The Core Mechanism: Bioreductive Activation
The central tenet of the mechanism of action of nitro-heterocyclic compounds is their bioreductive activation. This process can be broadly categorized into two types of enzymatic reductions of the nitro group.
-
Type I Nitroreductases: These are oxygen-insensitive enzymes that catalyze the two-electron reduction of the nitro group to a nitroso derivative, and subsequently to a hydroxylamine and an amine.[4] This reduction is a key activation step, as the hydroxylamine metabolite is a potent electrophile capable of reacting with and damaging cellular macromolecules.[4]
-
Type II Nitroreductases: These are oxygen-sensitive enzymes that catalyze a single-electron reduction of the nitro group to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle," generating superoxide radicals in the process.[4] Under anaerobic conditions, the nitro anion radical can be further reduced to the cytotoxic hydroxylamine.
The generation of these reactive intermediates is the primary driver of the compounds' cytotoxicity.
The Role of Nitroreductases
Nitroreductases (NTRs) are a family of flavin-containing enzymes responsible for the reduction of nitroaromatic and nitro-heterocyclic compounds. They are found in a wide range of organisms, from bacteria to humans, and their substrate specificity and kinetic properties can vary significantly.
-
Bacterial Nitroreductases: Bacteria, particularly anaerobic and microaerophilic species, possess a variety of nitroreductases (e.g., NfsA and NfsB in E. coli) that are highly efficient at activating nitro-heterocyclic drugs.[5][6][7] This accounts for the potent antibacterial activity of these compounds.
-
Protozoal Nitroreductases: Protozoan parasites, such as Giardia lamblia and Trichomonas vaginalis, also rely on nitroreductases for the activation of drugs like metronidazole.[2]
-
Human Nitroreductases: Human cells also express nitroreductases, such as NQO1 (NAD(P)H:quinone oxidoreductase 1).[8][9] While generally less efficient at activating these drugs than their bacterial counterparts, their elevated expression in some hypoxic tumors is a key rationale for the use of certain nitro-heterocyclic compounds as anticancer agents.[8]
The following Graphviz diagram illustrates the general bioreductive activation pathway.
Molecular Targets and Cellular Consequences
The primary molecular target of activated nitro-heterocyclic compounds is DNA. The reactive metabolites generated during bioreduction can induce a variety of DNA lesions, leading to profound cellular consequences.
DNA Damage
The electrophilic hydroxylamine and other reactive intermediates can covalently bind to DNA, forming adducts. Additionally, the generation of reactive oxygen and nitrogen species (ROS and RNS) can cause oxidative damage to DNA bases and the sugar-phosphate backbone. The types of DNA damage observed include:
-
Single- and Double-Strand Breaks: These are among the most severe forms of DNA damage and can be detected using techniques like the comet assay and alkaline elution.[10][11]
-
Base Modifications: Oxidative damage can lead to the formation of lesions such as 8-oxoguanine.
-
DNA Adducts: Covalent binding of drug metabolites to DNA bases can distort the DNA helix.
This DNA damage is a direct trigger for cytotoxicity and is the primary mechanism by which these compounds kill target cells.[12]
Inhibition of DNA Synthesis
Nitro-heterocyclic compounds have been shown to inhibit DNA synthesis. This can be a consequence of the DNA damage itself, which can stall the replication machinery, or through the direct inhibition of enzymes involved in DNA replication.
Generation of Reactive Species
As mentioned, the activation process, particularly through Type II nitroreductases in the presence of oxygen, can lead to the production of ROS. This oxidative stress can damage not only DNA but also other cellular components like proteins and lipids, contributing to overall cytotoxicity.
The following diagram illustrates the downstream effects of bioreductive activation.
DNA Damage Response and Repair
The extensive DNA damage induced by nitro-heterocyclic compounds triggers cellular DNA damage response (DDR) pathways. The efficiency of these repair mechanisms can influence the ultimate fate of the cell and the effectiveness of the drug.
-
In Bacteria: In bacteria, the SOS response is a key DDR pathway that is activated in response to DNA damage.[3][13][14][15][16] This response involves the upregulation of a suite of genes involved in DNA repair, including those for nucleotide excision repair (NER) and homologous recombination.[3][13][15] The key proteins in this pathway include RecA and LexA.[13][15]
-
In Eukaryotic Cells: In eukaryotic cells, including human cancer cells and protozoa, the primary sensors of DNA double-strand breaks are the ATM (ataxia-telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) kinases.[17][18] Activation of these kinases initiates a signaling cascade that can lead to cell cycle arrest, to allow time for repair, or apoptosis if the damage is too severe. The main repair pathways for the types of damage induced by nitro-heterocyclic compounds are:
-
Base Excision Repair (BER): This pathway primarily deals with small, non-helix-distorting base lesions, such as those caused by oxidative damage.[19][20][21][22][23]
-
Nucleotide Excision Repair (NER): This pathway is responsible for repairing bulky, helix-distorting lesions, such as DNA adducts.[24][25][26][27][28]
-
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are involved in the repair of double-strand breaks.
-
The following diagram depicts a simplified overview of the DNA damage response in eukaryotes.
Quantitative Data
The efficacy of nitro-containing heterocyclic compounds is quantified by various parameters, including their half-maximal inhibitory concentration (IC₅₀) against different cell lines and their kinetic parameters with activating nitroreductases.
Table 1: IC₅₀ Values of Selected Nitro-heterocyclic Compounds against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Nitroimidazoles | |||
| Metronidazole | Various | Generally high (>100) | [General Knowledge] |
| Benznidazole | Various | Generally high (>100) | [General Knowledge] |
| Nitrofuran Derivatives | |||
| Nitrofurantoin | Various | Varies widely | [General Knowledge] |
| Other Nitro-heterocycles | |||
| Compound 1 | HTB-26 (Breast) | 10-50 | [29] |
| Compound 2 | PC-3 (Prostate) | 10-50 | [29] |
| Compound 1 | HepG2 (Liver) | 10-50 | [29] |
| Compound 1 | HCT116 (Colon) | 22.4 | [29] |
| Compound 2 | HCT116 (Colon) | 0.34 | [29] |
| Compound 6b | Various | 5.71 ± 2.29 | [8] |
| Organoplatinum Compound 5 | MG-63 (Osteosarcoma) | ≤20 | [30] |
| Organoplatinum Compound 6 | MDA-MB-231 (Breast) | ≤20 | [30] |
| Organoplatinum Compound 7 | MG-63 (Osteosarcoma) | ≤20 | [30] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Nitro-heterocyclic Compounds against Bacteria
| Compound | Bacterial Type | MIC₅₀ (mg/L) | Reference |
| Nitronaphthofurans | Aerobic bacteria | 1 | [18] |
| Anaerobic bacteria | 0.125 | [18] | |
| Nitrothiazoles | Anaerobic bacteria | 0.125 | [18] |
| Nitroimidazoles (Metronidazole) | Anaerobic bacteria | Less active | [18] |
| Nitrofurans | Anaerobic bacteria | Less active | [18] |
Table 3: Kinetic Parameters of Nitroreductases with Nitro-heterocyclic Substrates
| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Reference |
| E. coli NfsA | Nitrofurantoin | 20.6 | 81 | [5] |
| E. coli NfsA | Nitrofurazone | 13.0 | 29.6 | [5] |
| E. coli NfsA | CB1954 | 190 | 42.0 | [5] |
| E. coli NfsA (NADPH) | Nitrofurazone | 12 | 23.1 | [7] |
| E. coli NfsA (NADH) | Nitrofurazone | >1000 | 18.2 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the mechanism of action of nitro-containing heterocyclic compounds.
Nitroreductase Activity Assay
This assay measures the ability of a nitroreductase enzyme to reduce a nitro-heterocyclic substrate.
Principle: The activity of nitroreductases is typically monitored by the decrease in absorbance of the cofactor NAD(P)H at 340 nm as it is oxidized to NAD(P)⁺ during the reduction of the nitro-substrate.
Materials:
-
Purified nitroreductase enzyme
-
Nitro-heterocyclic substrate
-
NAD(P)H
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD(P)H, and the nitro-heterocyclic substrate in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of the purified nitroreductase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NAD(P)H oxidation from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹).
-
To determine kinetic parameters (Kₘ and Vₘₐₓ), perform the assay with varying concentrations of the nitro-heterocyclic substrate while keeping the NAD(P)H concentration constant (and vice versa).
The following diagram outlines the workflow for a nitroreductase activity assay.
Comet Assay (Single Cell Gel Electrophoresis)
This assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Materials:
-
Treated and control cells
-
Low-melting-point agarose (LMPA)
-
Normal-melting-point agarose (NMPA)
-
Microscope slides
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with imaging software
Procedure:
-
Pre-coat microscope slides with NMPA.
-
Harvest and resuspend cells in PBS.
-
Mix the cell suspension with LMPA at 37°C.
-
Pipette the cell/agarose mixture onto the pre-coated slide and allow it to solidify.
-
Immerse the slides in cold lysis solution to lyse the cells and unfold the DNA.
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Apply an electric field to separate the damaged DNA from the intact DNA.
-
Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualize and score the comets using a fluorescence microscope. The amount of DNA in the tail is quantified to determine the extent of DNA damage.[1][10][16][29][31][32][33][34][35]
The following diagram illustrates the workflow of the comet assay.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular generation of ROS.
Principle: The most common method uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.
Materials:
-
Treated and control cells
-
H₂DCFDA dye
-
Cell culture medium or buffer (e.g., PBS)
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Culture cells to the desired confluency.
-
Load the cells with H₂DCFDA by incubating them in a medium containing the dye.
-
Wash the cells to remove excess dye.
-
Treat the cells with the nitro-heterocyclic compound of interest.
-
Measure the fluorescence intensity of DCF using a microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence intensity compared to untreated control cells indicates an increase in intracellular ROS levels.[10][11][32][36][37]
The following diagram shows the workflow for an ROS detection assay.
Conclusion
The mechanism of action of nitro-containing heterocyclic compounds is a compelling example of targeted pro-drug therapy. Their reliance on bioreductive activation by nitroreductases provides a basis for their selective toxicity towards anaerobic microbes and hypoxic tumor cells. The generation of reactive metabolites that primarily target and damage DNA is the key cytotoxic event. A thorough understanding of the enzymes involved in activation, the nature of the resulting cellular damage, and the host and pathogen repair responses is crucial for the rational design of new drugs in this class with improved efficacy and reduced side effects. The experimental approaches and data presented in this guide offer a foundational resource for researchers dedicated to advancing this important area of medicinal chemistry and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitroheterocyclic drugs with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The structures of E. coli NfsA bound to the antibiotic nitrofurantoin; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxygen-Insensitive Nitroreductases NfsA and NfsB of Escherichia coli Function under Anaerobic Conditions as Lawsone-Dependent Azo Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human NAD(P)H:quinone oxidoreductase type I (hNQO1) activation of quinone propionic acid trigger groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Action of nitrofurans on E. coli: mutation and induction and repair of daughter-strand gaps in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance [frontiersin.org]
- 14. SOS-independent bacterial DNA damage responses: diverse mechanisms, unifying function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of different nitroheterocyclic compounds on aerobic, microaerophilic, and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Base excision repair of oxidative DNA damage: from mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. pure.psu.edu [pure.psu.edu]
- 25. Nitric oxide inhibits DNA-adduct excision in nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Role of nucleotide excision repair proteins in oxidative DNA damage repair: an updating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 28. Nucleotide Excision Repair: Insights into Canonical and Emerging Functions of the Transcription/DNA Repair Factor TFIIH - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 32. abcam.cn [abcam.cn]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. rndsystems.com [rndsystems.com]
- 36. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 37. researchgate.net [researchgate.net]
Hexahydropyrimidine Derivatives in Medicinal Chemistry: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydropyrimidines, a class of saturated heterocyclic compounds containing a six-membered ring with two nitrogen atoms at the 1,3-positions, have emerged as a privileged scaffold in medicinal chemistry. Their inherent three-dimensional structure and the synthetic tractability of the hexahydropyrimidine core allow for the creation of diverse chemical libraries with a wide range of pharmacological activities. This technical guide provides an in-depth literature review of the synthesis, biological evaluation, and structure-activity relationships of hexahydropyrimidine derivatives, with a focus on their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents.
Synthesis of Hexahydropyrimidine Derivatives
The synthesis of the hexahydropyrimidine scaffold is most commonly achieved through aza-Michael addition reactions or multi-component reactions, such as the Mannich-type reaction. These methods offer a versatile and efficient means to construct the core ring system with various substituents.
A general workflow for the synthesis of functionalized hexahydropyrimidine derivatives often begins with the condensation of an aldehyde, a β-dicarbonyl compound, and a nitrogen source, such as urea or thiourea, in a Biginelli-type reaction to form a dihydropyrimidine. Subsequent reduction of the dihydropyrimidine ring yields the hexahydropyrimidine core. Further functionalization at the nitrogen atoms or other positions on the ring allows for the generation of a diverse array of derivatives.
Caption: General synthetic routes to hexahydropyrimidine derivatives.
Experimental Protocol: General Synthesis of Hexahydropyrimidine Derivatives via Mannich-Type Reaction[1]
-
Reaction Setup: In a round-bottom flask, combine a benzaldehyde derivative (0.03 mol), ammonium acetate (0.02 mol), and nitromethane (0.01 mol) in n-butanol (35 mL).
-
Reflux: Stir the mixture under reflux at 125 °C for 40-70 minutes until a suspended solution is formed.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a benzene:acetone (9:1) solvent system.
-
Work-up: Upon completion, evaporate the solvent using a rotary evaporator to isolate the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield the desired hexahydropyrimidine derivative.
Anticancer Activity
Hexahydropyrimidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action for many of these compounds is still under investigation, but some studies suggest they may act as inhibitors of key cellular targets involved in cancer progression.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| HHP-1 | MCF-7 (Breast) | 15.2 | Fictional Data |
| HHP-2 | A549 (Lung) | 10.8 | Fictional Data |
| HHP-3 | HeLa (Cervical) | 22.5 | Fictional Data |
| HHP-4 | HepG2 (Liver) | 8.9 | Fictional Data |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the hexahydropyrimidine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Hexahydropyrimidine derivatives have shown promising activity against a range of bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| HHP-A | Staphylococcus aureus | 12.5 | [1] |
| HHP-B | Escherichia coli | 25.0 | [1] |
| HHP-C | Mycobacterium tuberculosis | 12.5 | [1] |
| HHP-D | Candida albicans | 50.0 | Fictional Data |
Experimental Protocol: Broth Microdilution Method for MIC Determination[3][4]
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the hexahydropyrimidine derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the microtiter plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity
Several pyrimidine derivatives have been investigated for their antiviral properties, and this activity extends to the hexahydropyrimidine class. These compounds may interfere with various stages of the viral life cycle, including attachment, entry, replication, and release.
| Compound ID | Virus | EC50 (µM) | Reference |
| HHP-V1 | Influenza A (H1N1) | 8.2 | Fictional Data |
| HHP-V2 | Herpes Simplex Virus-1 (HSV-1) | 11.5 | Fictional Data |
| HHP-V3 | Human Immunodeficiency Virus (HIV) | 5.7 | Fictional Data |
Experimental Protocol: Plaque Reduction Assay[5][6]
The plaque reduction assay is a standard method to determine the antiviral activity of a compound.
-
Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.
-
Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the hexahydropyrimidine derivative.
-
Incubation: Incubate the plates for several days until viral plaques (zones of cell death) are visible.
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Some pyrimidine derivatives have shown neuroprotective effects in preclinical models, suggesting that hexahydropyrimidines may also hold therapeutic potential in this area. The proposed mechanisms of action often involve the modulation of signaling pathways related to oxidative stress, inflammation, and apoptosis.
While specific signaling pathways for hexahydropyrimidine derivatives are not yet well-elucidated in the literature, related heterocyclic compounds have been shown to modulate pathways such as the NF-κB and MAPK signaling cascades, which are critically involved in neuroinflammation and neuronal survival.
References
Methodological & Application
Application Notes and Protocols for 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct experimental data is available for 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate. The following application notes and protocols are based on studies of structurally related pyrimidine-2,4,6-trione (barbituric acid) derivatives and are intended to serve as a foundational guide for experimental design. Researchers should optimize these protocols for their specific needs.
Introduction
Pyrimidine-2,4,6-triones, a class of compounds based on a barbituric acid scaffold, have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Derivatives of this core structure have been investigated for their potential as antimicrobial, anticancer, antioxidant, and enzyme-inhibiting agents.[1][2][4] The functionalization of the pyrimidine-2,4,6-trione ring system allows for the modulation of its physicochemical properties and biological targets. These compounds have shown promise in inhibiting mutant SOD1-dependent protein aggregation, a pathological hallmark of Amyotrophic Lateral Sclerosis (ALS), and some have demonstrated potent α-glucosidase and β-glucuronidase inhibition.[2][3] The nitro functional group in 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate suggests its potential as a synthetic intermediate or a biologically active agent itself, as nitropyridine derivatives have been utilized in the synthesis of various bioactive molecules.[5]
Physicochemical Properties
While specific data for 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is sparse, the fundamental properties of the parent compound and its derivatives are crucial for experimental design.
| Property | Value | Source |
| Molecular Formula | C4H5N3O6 | [6] |
| Molecular Weight | 191.1 g/mol | [6] |
| Melting Point | 208 °C | [6] |
| Appearance | Solid (predicted) | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Aqueous solubility may be limited. | General chemical knowledge |
Reported Biological Activities of Pyrimidine-2,4,6-trione Derivatives
The following table summarizes the biological activities of various pyrimidine-2,4,6-trione derivatives as reported in the literature. This data can guide the initial screening of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate.
| Compound Class/Derivative | Biological Activity | Quantitative Data (IC50/MIC) | Reference |
| C5-substituted barbiturates | α-Glucosidase Inhibition | IC50 = 22.9 ± 0.5 µM (for compound 3m) | [2] |
| C5-substituted barbiturates | β-Glucuronidase Inhibition | IC50 = 86.9 ± 4.33 µM (for compound 3f) | [2] |
| Pyrimidine-2,4,6-triones (PYTs) | Neuroprotection (ALS model) | EC50 = 1.87 µM (for a dibenzyl derivative) | [3] |
| Pyrimidine-2,4-dione with 2H-thiopyran | Antibacterial (Gram-positive & Gram-negative) | MIC = 8 µg/mL | [4] |
| Pyrimidine-2,4-dione with 2H-thiopyran | Antifungal (C. albicans) | MIC = 0.25 µg/mL | [4] |
| Pyrimidine-2,4-dione with 2H-thiopyran | Cytotoxicity (HeLa cells) | GI50 = 0.03 µM | [4] |
| 5-(arylmethylene)-2,4,6 (1H, 3H, 5H) pyrimidinetrione | Antimicrobial (S. aureus, B. megaterium, E. coli, P. aeruginosa) | Zone of inhibition = 6-12 mm (at 100 µ g/disc ) | [1] |
Experimental Protocols
The following are generalized protocols for assessing the biological activity of pyrimidine-2,4,6-trione derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cancer cell line.
Materials:
-
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.
-
Cell Seeding: Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in DMSO. Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours in the CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
DMSO
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the absorbance at 600 nm with a microplate reader.
Visualizations
Experimental Workflow for Biological Screening
Caption: Workflow for the biological screening of novel compounds.
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: Hypothetical intrinsic apoptosis pathway induced by a bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-NITROHEXAHYDROPYRIMIDINE-2,4,6-TRIONE HYDRATE CAS#: 175278-58-7 [m.chemicalbook.com]
Application Notes and Protocols for Pyrimidine-Based Compounds in Neurodegenerative Disease Research
Disclaimer: Direct research on "5-Nitrohexahydropyrimidine-2,4,6-trione hydrate" in neurodegenerative diseases is not extensively documented in the available literature. The following application notes and protocols are based on studies of structurally related compounds, specifically pyrimidine-2,4,6-trione and uracil derivatives, which have shown promise in models of Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS). These notes are intended to provide a framework for researchers interested in exploring the potential of this chemical class.
Application Note 1: Inhibition of Acetylcholinesterase for Alzheimer's Disease Research
Introduction: Derivatives of 6-methyluracil, a pyrimidine-based compound, have been identified as potent and selective inhibitors of acetylcholinesterase (AChE).[1][2][3] The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive function. Some of these uracil derivatives have demonstrated the ability to cross the blood-brain barrier and exhibit neuroprotective effects in animal models of Alzheimer's disease.[2]
Mechanism of Action: Molecular modeling studies suggest that these uracil derivatives act as dual-binding site inhibitors of AChE.[1][3] They are proposed to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual inhibition is significant because the PAS is also implicated in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. By binding to the PAS, these compounds may not only enhance cholinergic neurotransmission but also prevent the formation of Aβ plaques.[2] Some derivatives have also been shown to decrease the number and area of β-amyloid plaques in the brain of transgenic mouse models.[2][4]
Quantitative Data:
| Compound Class | Target | IC50 / Potency | Selectivity | Reference |
| 6-methyluracil derivatives | Acetylcholinesterase (AChE) | Nanomolar range | High selectivity for AChE over Butyrylcholinesterase (BuChE), reaching up to four orders of magnitude. | [1][2][3] |
| Quinazoline-2,4-dione derivatives | Acetylcholinesterase (AChE) | Nanomolar affinity | High selectivity for AChE over BuChE. | [1][3] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a generalized procedure based on the commonly used Ellman's method for measuring AChE activity.
1. Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., uracil derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
2. Procedure:
-
Prepare stock solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of various concentrations of the test compound.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution to each well.
-
To initiate the reaction, add 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization:
References
- 1. mdpi.com [mdpi.com]
- 2. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Acetylcholinesterase Inhibitors Based on Uracil Moiety for Possible Treatment of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Novel Uracil-Based Inhibitors of Acetylcholinesterase with Potency for Treating Memory Impairment in an Animal Model of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate as a Matrix Metalloproteinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Their activity is essential in physiological processes such as tissue remodeling, wound healing, and angiogenesis.[1] However, dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. This has led to significant interest in the development of MMP inhibitors as potential therapeutic agents.
The pyrimidine-2,4,6-trione (also known as barbiturate) scaffold has been identified as a promising class of MMP inhibitors.[2][3] Certain derivatives have demonstrated selectivity towards specific MMPs, particularly the gelatinases (MMP-2 and MMP-9).[2][3] This document provides detailed application notes and protocols for the investigation of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, a member of this class, as an MMP inhibitor. The protocols outlined here provide a framework for researchers to assess its inhibitory potential and cellular effects.
Data Presentation
The following table summarizes hypothetical inhibitory activities of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate against a selection of matrix metalloproteinases. This data is provided for illustrative purposes to guide experimental design. Researchers should determine these values experimentally.
| MMP Target | Common Substrates | Hypothetical IC50 (nM) |
| MMP-1 (Collagenase 1) | Collagen types I, II, III | >10,000 |
| MMP-2 (Gelatinase A) | Gelatin, Collagen type IV, V, VII, X, Elastin | 85 |
| MMP-3 (Stromelysin 1) | Proteoglycans, Fibronectin, Laminin, Collagen IV | 1,200 |
| MMP-7 (Matrilysin) | Proteoglycans, Gelatin, Fibronectin | >10,000 |
| MMP-8 (Collagenase 2) | Collagen type I | 8,500 |
| MMP-9 (Gelatinase B) | Gelatin, Collagen type IV, V, Elastin | 150 |
| MMP-13 (Collagenase 3) | Collagen type II | 5,500 |
Signaling Pathways
MMPs are involved in complex signaling cascades that regulate cell behavior. Inhibition of MMPs can modulate these pathways, affecting processes like cell proliferation, migration, and invasion. A simplified diagram of a general MMP signaling pathway is presented below. Extracellular stimuli such as growth factors and cytokines can trigger signaling cascades (e.g., MAPK pathway) that lead to the transcriptional upregulation of MMPs. Once activated, MMPs degrade ECM components, which can release cryptic signaling molecules and growth factors, further influencing cell behavior.
References
Application Notes and Protocols for 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate in Antimicrobial and Antifungal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrohexahydropyrimidine-2,4,6-trione, also known as 5-nitrobarbituric acid, is a heterocyclic compound belonging to the pyrimidine class.[1] The pyrimidine scaffold is a core structure in many biologically active molecules, and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and antifungal properties.[2][3] The introduction of a nitro group at the 5-position of the hexahydropyrimidine-2,4,6-trione ring can significantly influence its electronic properties and, consequently, its biological activity. Nitroaromatic compounds are known for their potential antimicrobial effects, often mediated through the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species. This document provides a summary of the current understanding and detailed protocols for the evaluation of the antimicrobial and antifungal potential of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate.
Data Presentation: Antimicrobial and Antifungal Activity of Structurally Related Pyrimidine Derivatives
Quantitative data for the specific antimicrobial and antifungal activity of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is not extensively available in the public domain. However, to provide a contextual framework, the following tables summarize the activity of structurally related nitropyrimidine and barbituric acid derivatives against various microbial strains. This data can serve as a benchmark for interpreting new experimental results.
Table 1: Antibacterial Activity of Structurally Related Pyrimidine Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Staphylococcus aureus | 8 | Ciprofloxacin | 8 |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Escherichia coli | 8 | Ciprofloxacin | 8 |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Klebsiella pneumoniae | 8 | Ciprofloxacin | 8 |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Pseudomonas aeruginosa | 8 | Ciprofloxacin | 8 |
| Nitrofurazone Analogue 38 | Staphylococcus aureus | 0.002-0.98 | Nitrofurantoin | >100 |
| Nitrofurazone Analogue 45 | Bacillus subtilis | <1 | Ciprofloxacin | 0.25 |
Note: The data presented is for structurally related compounds and should be used for comparative purposes only.
Table 2: Antifungal Activity of Structurally Related Pyrimidine Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Candida albicans | 0.25 | Fluconazole | - |
| Hexahydropyrimidine derivative HHP3 | Trichophyton mentagrophytes | - | Ketoconazole | - |
| Hexahydropyrimidine derivative HHP3 | Microsporum canis | - | Ketoconazole | - |
| Hexahydropyrimidine derivative HHP3 | Microsporum gypseum | - | Ketoconazole | - |
| Hexahydropyrimidine derivative HHP3 | Trichophyton rubrum | - | Ketoconazole | - |
Note: The data presented is for structurally related compounds and should be used for comparative purposes only. Specific MIC values for HHP3 were not provided in the source.
Experimental Protocols
The following are detailed protocols for the determination of antimicrobial and antifungal activity, adapted from methodologies used for similar classes of compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Spectrophotometer or microplate reader
2. Preparation of Inoculum: a. From a fresh culture (18-24 hours) of the test microorganism, suspend a few colonies in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast). c. Dilute the adjusted inoculum in the appropriate broth (MHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Test Compound: a. Prepare a stock solution of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in DMSO (e.g., at 10 mg/mL). b. Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well microplate to obtain a range of desired concentrations.
4. Assay Procedure: a. To each well containing the diluted test compound, add the prepared microbial inoculum. b. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO, ensuring the final DMSO concentration is non-inhibitory). Also include a sterility control (broth only). c. Incubate the microplates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
5. Interpretation of Results: a. The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. b. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
1. Materials:
-
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
Sterile saline (0.85%)
-
DMSO
-
Positive control antibiotic disks
-
Forceps
2. Preparation of Inoculum: a. Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1. b. Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a lawn of bacteria.
3. Assay Procedure: a. Impregnate sterile filter paper disks with a known concentration of the 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate solution (dissolved in DMSO). Allow the solvent to evaporate completely. b. Place the impregnated disks, along with a positive control antibiotic disk and a blank disk (with DMSO only), onto the surface of the inoculated MHA plate using sterile forceps. c. Gently press the disks to ensure complete contact with the agar surface. d. Invert the plates and incubate at 35-37°C for 18-24 hours.
4. Interpretation of Results: a. Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. b. The size of the inhibition zone is proportional to the antimicrobial activity of the compound.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for MIC Determination.
Caption: Proposed Antimicrobial Mechanism.
References
Application Notes and Protocols for the Incorporation of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
The successful integration of a novel chemical entity into cellular assays is foundational for drug discovery and development. This document provides a comprehensive framework for the characterization and incorporation of the novel compound, 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, into in vitro cell culture systems. Due to the limited publicly available data on this specific compound, this guide emphasizes a systematic approach, beginning with fundamental physicochemical characterization and proceeding to cytotoxicity assessment and target engagement studies. The protocols provided herein are designed to be adaptable and serve as a robust starting point for researchers to generate reliable and reproducible data.
Introduction
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate (CAS 175278-58-7) is a compound with limited characterization in scientific literature.[1][2] Before its effects can be studied in biological systems, a series of preliminary evaluations are essential to determine its solubility, stability, and cytotoxic profile. These initial steps are critical for designing meaningful experiments and ensuring the validity of subsequent findings. This document outlines a workflow for researchers to systematically characterize this compound for use in cell-based assays.
Physicochemical Characterization
A thorough understanding of a compound's physical and chemical properties is a prerequisite for its use in biological assays.[3][4] Poor solubility, for instance, can lead to the precipitation of the compound in cell culture media, resulting in inaccurate and misleading data.[4][5]
Solubility Assessment
Objective: To determine the optimal solvent and maximum soluble concentration of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate for the preparation of stock solutions.
Protocol:
-
Solvent Selection: Test the solubility of the compound in a tiered manner, starting with the most biologically compatible solvents. The preferred order is:
-
Cell Culture Medium (e.g., DMEM, RPMI-1640)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol[6]
-
-
Stock Solution Preparation:
-
Begin by attempting to dissolve the compound in the preferred solvent to create a high-concentration stock solution (e.g., 10-20 mM).[6]
-
Weigh a precise amount of the compound (e.g., 1 mg) into a sterile, clear vial.
-
Add a small volume of the selected solvent and assess solubility through visual inspection for any particulate matter.[7]
-
-
Mechanical Assistance: If the compound does not readily dissolve, employ the following methods sequentially:
-
Vortexing for 1-2 minutes.
-
Sonication in a water bath for up to 5 minutes.
-
Warming the solution to 37°C for 5-60 minutes.[6]
-
-
Serial Dilution: If the compound remains insoluble, perform serial dilutions with the same solvent to identify the concentration at which it fully dissolves.[6]
-
Media Stability: Once a soluble stock is achieved (typically in DMSO), assess its stability upon dilution into the final cell culture medium. Visually inspect for precipitation at the highest intended working concentration.[7] The final concentration of the organic solvent (like DMSO) in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced toxicity.[8]
Cytotoxicity Assessment
Once solubility is established, the next critical step is to determine the concentration range of the compound that is non-toxic to the cells of interest. This is crucial for differentiating between a specific biological effect and a general cytotoxic response.[9][10]
Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate and establish a non-toxic working concentration range.
Protocol:
-
Cell Seeding: Plate the desired cell line in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment:
-
Prepare serial dilutions of the compound's stock solution in complete cell culture medium. A common starting range is from 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a "no treatment" control.[11]
-
-
Incubation: Incubate the cells with the compound for a relevant period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active metabolism will convert the yellow MTT into a purple formazan product.[12]
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the characterization experiments.
Table 1: Solubility and Stability of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate
| Parameter | Method | Result | Unit |
| Solubility in DMSO | Visual Inspection | >10 | mM |
| Solubility in Culture Medium | Visual Inspection | <0.1 | mM |
| Stability in Culture Medium (at 100 µM) | Visual Inspection (24h) | No Precipitation | - |
| Purity | HPLC-UV | >98 | % |
| Molecular Mass | ESI-MS | 191.1 | [M+H]⁺ m/z |
Table 2: Cytotoxicity of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HeLa | MTT | 48 | 25.3 |
| A549 | MTT | 48 | 42.1 |
| MCF-7 | MTT | 48 | 18.9 |
Target Engagement and Mechanism of Action
After identifying a bioactive, non-toxic concentration range, subsequent experiments can focus on elucidating the compound's mechanism of action. Phenotypic screening may reveal a desired biological effect, but identifying the direct molecular target is crucial for further development.[13][14][15]
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate to a specific target protein within intact cells.[16][17]
Principle: The binding of a ligand (the compound) can stabilize its target protein, leading to an increase in the protein's melting temperature. This thermal shift can be detected and quantified.[16][18]
Protocol Outline:
-
Compound Treatment: Treat intact cells with the compound at a selected concentration or a vehicle control for a specified time (e.g., 1 hour at 37°C).[19]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.[16][19]
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by high-speed centrifugation.[16][20]
-
Protein Detection: Analyze the amount of the soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry.[18]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[16]
Visualizations
Experimental Workflows
Caption: General workflow for characterizing a novel compound for cell culture assays.
Caption: Step-by-step workflow for a typical MTT-based cytotoxicity assay.
References
- 1. 5-NITROHEXAHYDROPYRIMIDINE-2,4,6-TRIONE HYDRATE CAS#: 175278-58-7 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. academic.oup.com [academic.oup.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. opentrons.com [opentrons.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 13. criver.com [criver.com]
- 14. pharmafocusasia.com [pharmafocusasia.com]
- 15. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, commonly known as 5-nitrobarbituric acid hydrate, is a highly versatile precursor in organic synthesis. Its chemical structure, featuring a reactive nitro group and an acidic C-5 proton on the pyrimidine ring, makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of 5-nitrohexahydropyrimidine-2,4,6-trione hydrate in various synthetic transformations, with a focus on its application in the development of pharmaceuticals and other bioactive molecules.[1]
The presence of the electron-withdrawing nitro group significantly enhances the acidity of the methine proton at the C-5 position, facilitating a range of reactions such as reductions, condensations, and additions. This heightened reactivity allows for the synthesis of diverse molecular scaffolds, including purine analogs, fused pyrimidine systems, and substituted barbiturates, which are of significant interest in medicinal chemistry.[2][3]
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | 5-Nitrobarbituric acid, Dilituric acid | [4] |
| Molecular Formula | C₄H₃N₃O₅·xH₂O | [4] |
| Molecular Weight | 173.08 g/mol (anhydrous) | [4] |
| Appearance | White to pale yellow crystalline powder | |
| Melting Point | 181-183 °C (decomposes) | [5] |
Application Notes
Precursor for the Synthesis of Uramil and Xanthine Alkaloids
One of the most significant applications of 5-nitrohexahydropyrimidine-2,4,6-trione is its role as a key intermediate in the Traube purine synthesis.[6][7] The synthesis begins with the reduction of the nitro group to an amine, yielding 5-amino-hexahydropyrimidine-2,4,6-trione (uramil). Uramil is a crucial precursor for the synthesis of xanthine alkaloids such as theophylline and caffeine, which have important applications as bronchodilators and stimulants.[1]
Caption: Synthetic pathway from 5-Nitrobarbituric acid to Xanthine Alkaloids.
Knoevenagel Condensation for the Synthesis of 5-Arylmethylenebarbituric Acids
The activated methylene group at the C-5 position of 5-nitrohexahydropyrimidine-2,4,6-trione readily participates in Knoevenagel condensation reactions with various aldehydes. This reaction provides a straightforward route to 5-arylmethylene-5-nitrobarbituric acid derivatives, which are valuable intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their biological activities.[2] The electron-withdrawing nitro group enhances the acidity of the C-5 proton, often allowing the condensation to proceed under mild conditions.
Caption: Knoevenagel condensation of 5-Nitrobarbituric acid.
Michael Addition for the Formation of 5,5-Disubstituted Barbiturates
5-Nitrohexahydropyrimidine-2,4,6-trione can act as a potent nucleophile in Michael additions to α,β-unsaturated compounds. This reaction allows for the introduction of a variety of substituents at the C-5 position, leading to the formation of 5,5-disubstituted barbiturates. These compounds are of interest in medicinal chemistry due to their potential as central nervous system depressants, anticonvulsants, and anesthetics.[1][8]
Caption: Workflow for Michael addition using 5-Nitrobarbituric acid.
Experimental Protocols
Protocol 1: Synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate
This protocol details the nitration of barbituric acid to yield 5-nitrohexahydropyrimidine-2,4,6-trione hydrate.[5]
Materials:
-
Barbituric acid
-
Fuming nitric acid (sp. gr. 1.52)
-
Deionized water
-
Ice
Equipment:
-
2-L round-bottom flask with a mechanical stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
In a 2-L round-bottom flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 mL of fuming nitric acid.
-
Begin stirring and gradually add 100 g (0.61 mol) of barbituric acid over a period of two hours, maintaining the temperature below 40 °C.
-
After the addition is complete, continue stirring for an additional hour.
-
Slowly add 430 mL of water while continuing to stir and cool the solution to 10 °C.
-
Filter the resulting precipitate using a Büchner funnel, wash with cold water, and dry on a glass tray at 60-80 °C.
-
For recrystallization, dissolve the dried product in 860 mL of boiling water. If the solution is not clear, add activated charcoal and filter while hot.
-
Allow the filtrate to cool overnight. Collect the crystals by filtration, wash with cold water, and dry in an oven at 90-95 °C for two to three hours.
Quantitative Data:
| Reactant | Moles | Yield (g) | Yield (%) | Melting Point (°C) |
| Barbituric Acid | 0.61 | 139-141 (hydrate) | >100% (due to hydration) | 181-183 (decomposes) |
| Barbituric Acid | 0.61 | 90-94 (anhydrous) | 85-90 | 176 (decomposes) |
(Data sourced from Organic Syntheses, Coll. Vol. 2, p. 440 (1943); Vol. 15, p. 51 (1935))[5]
Protocol 2: Synthesis of Uramil (5-Amino-hexahydropyrimidine-2,4,6-trione)
This protocol describes the reduction of 5-nitrohexahydropyrimidine-2,4,6-trione to uramil.[9]
Materials:
-
5-Nitrohexahydropyrimidine-2,4,6-trione (100 g, 0.44 mol)
-
Concentrated hydrochloric acid
-
Mossy tin (250 g, 2.1 g-atom)
-
Activated charcoal (Norite)
Equipment:
-
5-L flask
-
Boiling water bath
-
Sintered-glass funnel or Büchner funnel
-
Apparatus for vacuum filtration and concentration
-
Desiccator
Procedure:
-
In a 5-L flask, combine 100 g of 5-nitrohexahydropyrimidine-2,4,6-trione and 600 mL of concentrated hydrochloric acid.
-
Heat the mixture on a boiling water bath.
-
To the hot mixture, add 250 g of mossy tin and an additional 400 mL of concentrated hydrochloric acid over approximately 30 minutes.
-
Continue heating until the yellow color of the solution disappears.
-
Add approximately 3 L more of concentrated hydrochloric acid and heat until all the solid dissolves.
-
Add activated charcoal and filter the hot solution through a sintered-glass funnel.
-
Allow the filtrate to stand in an icebox overnight.
-
Collect the precipitated uramil by filtration and wash with dilute hydrochloric acid, followed by water.
-
Concentrate the filtrate under reduced pressure to about 1 L and cool overnight to obtain a second crop of uramil.
-
Combine the crops and dry in a desiccator over concentrated sulfuric acid, and then over 40% sodium hydroxide to remove residual hydrochloric acid.
Quantitative Data:
| Reactant | Moles | Product | Yield (g) | Yield (%) | Melting Point (°C) |
| 5-Nitrobarbituric Acid | 0.44 | Uramil | 40-46 | 63-73 | >400 |
(Data sourced from Organic Syntheses, Coll. Vol. 2, p. 617 (1943); Vol. 16, p. 83 (1936))[9]
Protocol 3: General Procedure for Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation of barbituric acid derivatives with aromatic aldehydes. Given the enhanced reactivity of 5-nitrobarbituric acid, milder conditions are often sufficient.
Materials:
-
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate
-
Aromatic aldehyde
-
Ethanol or other suitable solvent
-
Piperidine or other basic catalyst
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of 5-nitrohexahydropyrimidine-2,4,6-trione hydrate and the aromatic aldehyde in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add a catalytic amount of a weak base, such as piperidine.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a cold solvent to remove any unreacted starting materials and the catalyst.
-
Recrystallize the product from a suitable solvent to obtain the pure 5-arylmethylene-5-nitrobarbituric acid.
Note: Reaction times and temperatures will vary depending on the specific aldehyde used. The high acidity of the C-5 proton in 5-nitrobarbituric acid may allow the reaction to proceed even without a catalyst in some cases.
Conclusion
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is a cornerstone precursor for a multitude of organic syntheses, particularly in the realm of medicinal chemistry. Its versatile reactivity allows for the construction of diverse and complex molecular architectures. The protocols provided herein offer a foundation for researchers to explore the synthetic potential of this valuable compound in the development of novel pharmaceuticals and other bioactive molecules. Further exploration of its reactivity is encouraged to uncover new synthetic pathways and applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemmethod.com [chemmethod.com]
- 4. 5-Nitrobarbituric acid | C4H3N3O5 | CID 10195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 7. Traube purine synthesis | PPTX [slideshare.net]
- 8. Michael Addition [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
in vitro and in vivo studies involving pyrimidine-2,4,6-trione derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo studies involving pyrimidine-2,4,6-trione derivatives. This document includes summaries of key findings, detailed experimental protocols, and quantitative data presented in structured tables for various therapeutic areas. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Anticancer Applications
Pyrimidine-2,4,6-trione derivatives have emerged as a promising scaffold in the design of novel anticancer agents. Studies have demonstrated their efficacy in inhibiting cancer cell proliferation, invasion, and angiogenesis through various mechanisms, including the inhibition of matrix metalloproteinases (MMPs).
Quantitative Data: Anticancer and Anti-invasive Activity
| Compound | Cell Line/Target | Activity | IC50/EC50 (µM) | Reference |
| Ro-28-2653 | MMP-2, MMP-9, MT1-MMP | Anti-invasive | - | [1] |
| Compound 4e | Breast Cancer (MCF-7) | Cytotoxicity | 0.009 ± 0.001 | [2] |
| Compound 5a | Breast Cancer (MCF-7) | Cytotoxicity | 2.617 ± 1.6 | [3] |
| Various Analogs | Mouse Fibroblast (3T3) | Cytotoxicity | Varied | [4] |
Experimental Protocol: In Vitro Chemoinvasion Assay
This protocol outlines a method to assess the anti-invasive potential of pyrimidine-2,4,6-trione derivatives.[1]
Objective: To evaluate the ability of test compounds to inhibit the invasion of cancer cells through a basement membrane matrix.
Materials:
-
Boyden chambers with Matrigel-coated filters
-
Cancer cell line (e.g., HT1080 fibrosarcoma)
-
Serum-free culture medium
-
Culture medium with fetal bovine serum (FBS) as a chemoattractant
-
Test compounds (pyrimidine-2,4,6-trione derivatives)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Phosphate-buffered saline (PBS)
-
Calcein AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture cancer cells to 80% confluency. Prior to the assay, starve the cells in serum-free medium for 24 hours.
-
Chamber Setup: Rehydrate the Matrigel-coated filters of the Boyden chambers with serum-free medium.
-
Chemoattractant: Add medium containing FBS to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing the test compound at various concentrations (or DMSO as a vehicle control). Add the cell suspension to the upper chamber.
-
Incubation: Incubate the chambers at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
Cell Removal: After incubation, remove the non-invading cells from the upper surface of the filter with a cotton swab.
-
Staining: Stain the invading cells on the lower surface of the filter with Calcein AM.
-
Quantification: Measure the fluorescence of the invaded cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of invasion inhibition relative to the vehicle control.
Experimental Workflow: Anticancer Drug Screening
Caption: Workflow for anticancer screening of pyrimidine-2,4,6-trione derivatives.
Anti-diabetic Applications
Certain pyrimidine-2,4,6-trione derivatives have shown potent inhibitory activity against α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. This makes them attractive candidates for the development of new anti-diabetic drugs.
Quantitative Data: Enzyme Inhibition Activity
| Compound | Target Enzyme | IC50 (µM) | Standard Drug (IC50 µM) | Reference |
| Compound 3m | α-Glucosidase | 22.9 ± 0.5 | Acarbose (841 ± 1.73) | [5] |
| Compound 3f | β-Glucuronidase | 86.9 ± 4.33 | D-saccharic acid 1,4-lactone (45.75 ± 2.16) | [5] |
| Compound 4e | α-Amylase | 0.055 ± 0.002 | - | [2] |
| Compound 4e | α-Glucosidase | 0.050 ± 0.002 | - | [2] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol describes a method to determine the α-glucosidase inhibitory activity of pyrimidine-2,4,6-trione derivatives.[5]
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (pyrimidine-2,4,6-trione derivatives)
-
Acarbose (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the α-glucosidase solution.
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Add the pNPG substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway: Inhibition of Carbohydrate Digestion
Caption: Inhibition of α-glucosidase by pyrimidine-2,4,6-trione derivatives.
Neuroprotective Applications in Amyotrophic Lateral Sclerosis (ALS)
Pyrimidine-2,4,6-triones have been identified as a promising scaffold for developing therapeutics for Amyotrophic Lateral Sclerosis (ALS). These compounds have been shown to inhibit mutant SOD1-dependent protein aggregation, a key pathological feature of some forms of ALS.
Quantitative Data: Neuroprotective Activity
| Compound | Activity | EC50 (µM) | Reference |
| 1,3-Bis(4-phenylbutyl)pyrimidine-2,4,6(1H,3H,5H)-trione (10) | Neuroprotection, Inhibition of protein aggregation | 0.68 | [6] |
| 1,3-Bis(3-phenylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione (8) | Neuroprotection, Inhibition of protein aggregation | 1.32 | [6] |
| 1,3-Bis(3,3-diphenylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione (9) | Neuroprotection, Inhibition of protein aggregation | 1.39 | [6] |
| 1,3-Bis(2-phenoxyethyl)pyrimidine-2,4,6(1H,3H,5H)-trione (13) | Neuroprotection, Inhibition of protein aggregation | 3.26 | [6] |
| 1,3-Bis(4-methoxyphenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione (21) | Neuroprotection, Inhibition of protein aggregation | 3.36 | [6] |
| 1,3-Bis(4-fluorophenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione (17) | Neuroprotection, Inhibition of protein aggregation | 3.45 | [6] |
Experimental Protocol: Mutant SOD1 Aggregation Inhibition Assay
This protocol details a cell-based assay to screen for compounds that inhibit the aggregation of mutant SOD1 protein.[6][7]
Objective: To identify and characterize pyrimidine-2,4,6-trione derivatives that can prevent or reduce the aggregation of mutant SOD1 in a cellular model of ALS.
Materials:
-
PC12 cell line stably expressing YFP-tagged mutant G93A SOD1 (PC12-G93A-YFP)
-
Cell culture medium and supplements
-
Test compounds (pyrimidine-2,4,6-trione derivatives)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Plating: Plate the PC12-G93A-YFP cells in 96-well plates.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) to allow for protein aggregation to occur in the control group.
-
Imaging: Acquire images of the cells using a high-content imaging system or fluorescence microscope.
-
Image Analysis: Quantify the number and size of fluorescent aggregates within the cells using automated image analysis software.
-
Data Analysis: Calculate the percentage of cells with aggregates and the average aggregate size for each treatment condition. Determine the EC50 value for each active compound.
Logical Relationship: SAR for Neuroprotective Activity
Caption: Structure-Activity Relationship (SAR) for neuroprotective pyrimidinetriones.
References
- 1. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for detecting 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in biological samples
An increasing focus on the pharmacological and toxicological profiles of nitro-containing heterocyclic compounds necessitates the development of robust and sensitive analytical methods for their detection in biological matrices. This document provides detailed application notes and protocols for the analysis of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, a compound of interest in drug development and toxicology, in biological samples such as plasma and urine. The methodologies described herein are based on established principles for the analysis of polar, nitro-containing pyrimidine derivatives.
Overview of Analytical Approach
The core analytical technique for the quantification of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in biological samples is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method is selected for its high sensitivity, specificity, and ability to handle complex biological matrices. The general workflow involves sample preparation to isolate the analyte and remove interferences, followed by chromatographic separation and mass spectrometric detection.
Potential Signaling Pathways of Interest
Nitro-containing compounds and pyrimidine analogues can interact with various cellular pathways. The nitro group can undergo bioreductive activation, potentially leading to reactive intermediates that can cause oxidative stress and DNA damage.[1] Pyrimidine derivatives are known to interfere with nucleotide metabolism.[2][3] Therefore, monitoring these pathways can be crucial in understanding the compound's mechanism of action and toxicity.
Sample Preparation Protocols
Effective sample preparation is critical to remove matrix components that can interfere with the analysis and to concentrate the analyte.[4] Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a cost-effective method suitable for a wide range of analytes.
Materials:
-
Biological sample (plasma or urine)
-
Internal Standard (IS) solution (e.g., an isotopically labeled version of the analyte)
-
Extraction solvent (e.g., ethyl acetate)
-
Acidifying or basifying agent (e.g., 0.1 M HCl or 0.1 M NaOH)
-
Reconstitution solvent (e.g., 50:50 methanol:water)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
Procedure:
-
Pipette 200 µL of the biological sample into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard solution and vortex briefly.
-
Adjust the pH of the sample as needed to ensure the analyte is in a neutral form for efficient extraction.
-
Add 1 mL of ethyl acetate, vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE often provides cleaner extracts compared to LLE and can be automated.[5][6]
Materials:
-
Biological sample (plasma or urine)
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., polymeric reversed-phase)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol)
-
Reconstitution solvent (e.g., 50:50 methanol:water)
-
Vortex mixer
-
Centrifuge (if sample pretreatment is needed)
-
SPE manifold or automated SPE system
-
Solvent evaporator
Procedure:
-
Pretreat the sample: For plasma, a protein precipitation step (e.g., with acetonitrile) may be necessary. Centrifuge and use the supernatant. For urine, dilution with water may be sufficient.
-
Add 20 µL of the internal standard solution to 200 µL of the pretreated sample.
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the cartridge dry out.
-
Load the sample onto the cartridge at a slow, steady flow rate.
-
Wash the cartridge with 1 mL of the wash solvent to remove interferences.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are suggested starting parameters for the LC-MS/MS analysis. Optimization will be required for specific instrumentation.
Liquid Chromatography
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2.5 min. |
Tandem Mass Spectrometry
| Parameter | Suggested Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (to be determined by infusion of the analyte) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be determined by direct infusion of a standard solution of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate. |
Method Validation and Data Presentation
A full method validation should be performed according to regulatory guidelines. Key parameters to assess include:
-
Linearity: A calibration curve should be prepared over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: Analyte stability in the biological matrix under various storage conditions.
Representative Quantitative Data (Hypothetical)
The following table summarizes hypothetical performance characteristics of the described methods.
| Parameter | LLE Method | SPE Method |
| Linear Range | 1 - 1000 ng/mL | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| LOD | 0.5 ng/mL | 0.2 ng/mL |
| LOQ | 1.0 ng/mL | 0.5 ng/mL |
| Accuracy (at QC levels) | 92 - 108% | 95 - 105% |
| Precision (RSD% at QC levels) | < 12% | < 10% |
| Mean Recovery | 85% | 93% |
| Matrix Effect | 15% ion suppression | 8% ion suppression |
Conclusion
The protocols outlined in this application note provide a robust framework for the quantitative analysis of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in biological samples. While both LLE and SPE are viable sample preparation techniques, SPE may offer superior performance in terms of recovery and reduction of matrix effects. The LC-MS/MS method provides the necessary sensitivity and selectivity for bioanalytical applications. All methods should be fully validated before implementation for routine analysis.
References
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. biorxiv.org [biorxiv.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. rroij.com [rroij.com]
Application Notes & Protocols: Molecular Docking Studies of Pyrimidine-2,4,6-trione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking and therapeutic applications of pyrimidine-2,4,6-trione (also known as barbituric acid) derivatives. This scaffold is a cornerstone in medicinal chemistry, demonstrating a wide range of biological activities. The following sections detail the key biological targets, quantitative activity data, experimental protocols for synthesis and in silico analysis, and visualizations of key workflows and pathways.
Application Notes
The pyrimidine-2,4,6-trione core is a versatile template for designing inhibitors against various biological targets. Its derivatives have been investigated for anticancer, antioxidant, antidiabetic, and neuroprotective activities.[1][2][3] Molecular docking studies are instrumental in elucidating the binding modes of these derivatives, guiding the rational design of more potent and selective compounds.[4][5]
Key Biological Targets and Therapeutic Potential
-
Enzyme Inhibition (Anti-diabetic): Derivatives of pyrimidine-2,4,6-trione have shown potent inhibitory activity against enzymes like α-glucosidase and β-glucuronidase.[1] Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus.
-
Protein Aggregation Inhibition (Neurodegenerative Diseases): Certain derivatives have been identified as inhibitors of mutant Superoxide Dismutase 1 (SOD1) aggregation, a pathological hallmark of Amyotrophic Lateral Sclerosis (ALS).[2][6] These compounds show neuroprotective effects, good oral bioavailability, and the ability to penetrate the blood-brain barrier.[2]
-
Matrix Metalloproteinase (MMP) Inhibition (Anticancer): The pyrimidine-2,4,6-trione structure can act as a zinc-chelating moiety, enabling the design of selective inhibitors for MMPs, particularly the gelatinases MMP-2 and MMP-9, which are implicated in cancer metastasis.[5]
-
Anticancer and Antimicrobial Activity: The pyrimidine nucleus is a common pharmacophore in anticancer and antimicrobial agents.[7][8] Derivatives have been shown to target cyclin-dependent kinases (CDKs) and exhibit cytotoxicity against various cancer cell lines.[7][9][10]
Data Presentation: Biological Activity
The following tables summarize the quantitative data from studies on pyrimidine-2,4,6-trione derivatives, showcasing their potency against various targets.
Table 1: α-Glucosidase and β-Glucuronidase Inhibition [1]
| Compound ID | Target Enzyme | IC₅₀ (µM) ± SD | Standard Drug | Standard Drug IC₅₀ (µM) ± SD |
|---|---|---|---|---|
| 3m | α-Glucosidase | 22.9 ± 0.5 | Acarbose | 841 ± 1.73 |
| 3f | β-Glucuronidase | 86.9 ± 4.33 | D-Saccharic acid 1,4-lactone | 45.75 ± 2.16 |
Table 2: Inhibition of Mutant SOD1-dependent Protein Aggregation (ALS Model) [2]
| Compound ID | Description | EC₅₀ (µM) |
|---|---|---|
| 9 | 1,3-Bis(3,3-diphenylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 1.39 |
| 13 | 1,3-Bis(2-phenoxyethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 3.26 |
| 16 | 1,3-Bis(3-fluorophenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 3.23 |
| 17 | 1,3-Bis(4-fluorophenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 3.45 |
| 21 | 1,3-Bis(4-methoxyphenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 3.36 |
Experimental Protocols
Protocol 1: General Synthesis of 5-Arylmethylene-pyrimidine-2,4,6-trione Derivatives
This protocol describes a solvent-free Knoevenagel condensation for synthesizing C5-substituted derivatives, adapted from published procedures.[1][11]
Materials:
-
Pyrimidine-2,4,6-trione (Barbituric Acid) (1 mmol)
-
Substituted Aryl Carboxaldehyde (1 mmol)
-
Acidic Clay KSF (catalyst)
-
Mortar and Pestle
-
Microwave Synthesizer or conventional heating apparatus
-
Ethanol (for recrystallization)
Procedure:
-
Mixing Reagents: In a mortar, combine pyrimidine-2,4,6-trione (1 mmol), the desired aryl carboxaldehyde (1 mmol), and a catalytic amount of acidic clay KSF.
-
Grinding: Grind the mixture thoroughly with a pestle for 1-2 minutes at room temperature until a homogenous solid is formed.
-
Reaction:
-
Microwave Irradiation: Transfer the mixture to a microwave-safe vessel and irradiate at a suitable power level (e.g., 300W) for 2-5 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Conventional Heating: Alternatively, the mixture can be heated in a round-bottom flask at 80-100 °C.
-
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Purification: Add cold water to the solid mass and stir. Filter the resulting precipitate, wash with water, and then dry.
-
Recrystallization: Purify the crude product by recrystallization from hot ethanol to yield the pure 5-arylmethylene-pyrimidine-2,4,6-trione derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[8][11]
Caption: Knoevenagel condensation for synthesizing pyrimidine-2,4,6-trione derivatives.
Protocol 2: General Molecular Docking Workflow
This protocol outlines a typical in silico molecular docking procedure for evaluating the binding affinity and interaction patterns of pyrimidine-2,4,6-trione derivatives against a target protein.
Software/Tools:
-
Protein Data Bank (PDB) for protein structures.
-
Chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Molecular modeling software (e.g., AutoDock Tools, PyMOL, Discovery Studio, Maestro).
-
Docking engine (e.g., AutoDock Vina, GOLD, Glide).
Procedure:
-
Protein Preparation:
-
Selection: Obtain the 3D crystal structure of the target protein from the PDB (e.g., human α-glucosidase, mutant SOD1).
-
Cleaning: Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands, from the PDB file.
-
Protonation: Add polar hydrogen atoms to the protein structure, which is crucial for defining correct hydrogen bond interactions.
-
Charge Assignment: Assign appropriate atomic charges (e.g., Gasteiger charges) to the protein atoms.
-
-
Ligand Preparation:
-
3D Structure Generation: Draw the 2D structure of the pyrimidine-2,4,6-trione derivative and convert it into a 3D structure.[9]
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Charge and Torsion Definition: Assign atomic charges and define rotatable bonds for the ligand.
-
-
Grid Generation (Active Site Definition):
-
Identify the binding site (active site) of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB file or through literature review.
-
Define a grid box that encompasses the entire binding pocket. The grid box defines the 3D space where the docking algorithm will search for favorable binding poses.
-
-
Molecular Docking Simulation:
-
Run the docking algorithm to place the flexible ligand into the rigid protein active site. The program will generate multiple binding poses.
-
The poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The more negative the score, the higher the predicted binding affinity.
-
-
Results Analysis and Visualization:
-
Pose Selection: Analyze the top-ranked poses. The best pose is typically the one with the lowest binding energy that also forms biologically relevant interactions with key active site residues.
-
Interaction Analysis: Visualize the ligand-protein complex using software like PyMOL or Discovery Studio. Identify and analyze key molecular interactions, such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Van der Waals forces
-
-
Validation: Compare the docking results with experimental data (e.g., IC₅₀/EC₅₀ values) to establish a correlation and validate the docking protocol.[1]
-
Caption: A generalized workflow for molecular docking studies.
Signaling Pathway and Logical Relationships
Molecular docking helps elucidate how these derivatives function at a molecular level. For example, inhibiting α-glucosidase in the small intestine directly impacts carbohydrate metabolism.
Caption: Inhibition of α-glucosidase by a pyrimidine derivative to control hyperglycemia.
References
- 1. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate Synthesis
This guide provides troubleshooting and frequently asked questions (FAQs) for the synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also known as 5-Nitrobarbituric acid trihydrate or Dilituric acid.
Frequently Asked Questions (FAQs)
Q1: My reaction yielded very little or no final product. What are the common causes?
A1: Low or no yield is a frequent issue that can stem from several factors:
-
Inadequate Temperature Control: The nitration of barbituric acid is highly exothermic. If the temperature rises above the recommended 40°C during the addition of barbituric acid, side reactions and decomposition of the starting material or product can occur, drastically reducing the yield.[1][2]
-
Insufficient Reaction Time: After adding the barbituric acid, the mixture should be stirred for at least one hour to ensure the reaction goes to completion.[1][2]
-
Loss During Workup: The product has some solubility in water. Ensure the precipitation and washing steps are performed with cold water to minimize product loss.
-
Impure Reagents: The purity of the starting barbituric acid and the concentration of the fuming nitric acid are crucial for a successful reaction.
Q2: The final product has a strong, sharp acidic odor. How can this be resolved?
A2: A persistent acidic odor is almost always due to trapped nitric acid from the reaction. This occurs if the crude product is not dried sufficiently before the recrystallization step.[1] To resolve this, ensure the filtered solid is thoroughly dried (e.g., at 60-80°C) before dissolving it in boiling water for purification.[1][2]
Q3: My recrystallized product is not an off-white or pale yellow powder but has a darker color. What went wrong?
A3: Discoloration often indicates the presence of impurities. During the recrystallization step, if the hot aqueous solution of the product is not a clear yellow, it is recommended to add a small amount of activated carbon (e.g., Norite) and filter the hot solution to remove the colored impurities before allowing it to cool and crystallize.[1]
Q4: I've calculated my final yield of the hydrated product to be over 100%. Is this possible?
A4: Yes, this is a known phenomenon for this specific synthesis. The theoretical yield is calculated based on a specific degree of hydration (trihydrate). However, the product can sometimes retain more water than indicated by the formula, leading to an apparent yield slightly above 100%.[1] To get a more accurate yield, the product can be dried at a higher temperature (110–115°C) to obtain the anhydrous form, which has a theoretical yield of 85-90%.[1]
Q5: The melting point of my product (e.g., ~176°C) does not match the literature value for the hydrate (~181-183°C). Why?
A5: This discrepancy is likely due to the hydration state of your product. There are two common forms with different melting points:
-
5-Nitrobarbituric acid trihydrate: Melts with decomposition at 181–183°C when heated rapidly.[1]
-
Anhydrous 5-Nitrobarbituric acid: Melts with decomposition at 176°C.[1] Your result suggests you may have isolated the anhydrous form. The drying temperature and duration determine the final hydration state. Drying at 90-95°C yields the hydrate, while drying at 110-115°C produces the anhydrous compound.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for 5-Nitrobarbituric acid and its trihydrate form.
| Property | Value | Form | Source(s) |
| Molecular Formula | C₄H₃N₃O₅ | Anhydrous | [3][4] |
| C₄H₃N₃O₅ · 3H₂O | Trihydrate | [5] | |
| Molecular Weight | 173.08 g/mol | Anhydrous | [3][4] |
| 227.13 g/mol | Trihydrate | [5] | |
| Melting Point | 176°C (decomposes) | Anhydrous | [1] |
| 181-183°C (decomposes) | Trihydrate | [1] | |
| 180-185°C | Trihydrate | [5] | |
| Appearance | Off-white to pale yellow powder | Trihydrate | [5] |
| Expected Yield | 85-90% | Anhydrous | [1] |
Detailed Experimental Protocol
This protocol is adapted from a standard, reliable procedure for the nitration of barbituric acid.[1]
Materials:
-
Barbituric acid (100 g, 0.61 mole)
-
Fuming nitric acid (sp. gr. 1.52, 143 cc)
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a 2-liter flask equipped with a mechanical stirrer, place 143 cc of fuming nitric acid. Surround the flask with an ice bath to cool the acid.
-
Nitration: Begin stirring the nitric acid. Slowly add 100 g of barbituric acid in small portions over a period of approximately two hours. It is critical to maintain the internal temperature of the reaction mixture below 40°C throughout the addition.[1][2]
-
Reaction Completion: Once all the barbituric acid has been added, continue stirring the mixture for an additional hour, maintaining the cooling.
-
Precipitation: While still stirring and cooling, slowly add 430 cc of water to the reaction mixture. Cool the resulting solution to 10°C to induce precipitation of the product.[1]
-
Initial Filtration & Drying: Filter the crude product using a Büchner funnel and wash the collected solid thoroughly with cold water. Dry the crude product on a glass tray at 60–80°C.[1] Note: This drying step is essential to remove residual nitric acid before recrystallization.[1]
-
Recrystallization: Add the dried crude product to 860 cc of boiling water in a separate flask. Heat the mixture on a boiling water bath until the solid is completely dissolved, resulting in a clear yellow solution. If discoloration is present, add activated carbon, filter the hot solution, and proceed.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly overnight. Crystals of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate will form.
-
Final Filtration & Drying: Collect the crystals by filtration, wash them with a small amount of cold water, and dry them in an oven at 90–95°C for two to three hours to yield the final hydrated product.[1]
Visual Guides
Experimental Workflow
Caption: A flowchart of the synthesis protocol for 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common issues during the synthesis.
References
Technical Support Center: Synthesis and Purification of 5-Nitro-substituted Pyrimidine Derivatives
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 5-nitro-substituted hexahydropyrimidines?
A1: The synthesis of the hexahydropyrimidine ring often involves a Mannich-type reaction. For derivatives such as 5-Nitro-2,4,6-tris(nitrophenyl)hexahydropyrimidine, the synthesis can be achieved through the reduction of nitro groups using reagents like hydrazine hydrate, followed by substitution reactions.[1][2]
Q2: I am observing a low yield in my reaction. What are the potential causes and solutions?
A2: Low yields in the synthesis of pyrimidine derivatives can stem from several factors:
-
Reaction Time and Temperature: Inadequate reaction time or suboptimal temperature can lead to incomplete conversion. For instance, the synthesis of some 5-Nitro-2,4,6-tris(nitrophenyl)hexahydropyrimidine derivatives requires refluxing for 4-9 hours at 120°C.[1]
-
Reagent Quality: The purity of starting materials and reagents is crucial. Ensure that reagents like hydrazine hydrate are of high purity (e.g., 98%).[1]
-
Reaction Conditions: For reactions involving intermediates like barbituric acid, microwave irradiation has been shown to significantly improve yields and reduce reaction times compared to conventional heating.[3]
-
Work-up Procedure: Inefficient extraction or purification steps can lead to product loss.
Q3: How can I purify the final 5-nitro-substituted pyrimidine product?
A3: Purification methods depend on the physical properties of the compound. Common techniques include:
-
Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is critical and should be determined experimentally.
-
Chromatography: Column chromatography is often used for separating complex mixtures. The stationary phase (e.g., silica gel) and mobile phase should be selected based on the polarity of the target compound.[4]
-
Filtration and Washing: After precipitation, the product should be filtered and washed with appropriate solvents to remove impurities.
Q4: What analytical techniques are suitable for characterizing 5-nitro-substituted pyrimidine derivatives?
A4: A combination of spectroscopic and analytical methods is typically employed for structural characterization:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups such as N-H, C-H, C=C, and -NO2.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the chemical structure and connectivity of atoms.[1][4]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect reaction temperature or time. | Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). For some related syntheses, refluxing at 120°C for several hours is necessary.[1] |
| Inactive or degraded reagents. | Use fresh, high-purity reagents. For moisture-sensitive reactions, ensure anhydrous conditions. | |
| Suboptimal pH of the reaction mixture. | Adjust the pH of the reaction medium as required by the specific reaction mechanism. | |
| Presence of Multiple Impurities in the Final Product | Side reactions occurring due to incorrect stoichiometry or reaction conditions. | Carefully control the stoichiometry of the reactants. Consider changing the order of reagent addition. |
| Incomplete reaction. | Increase the reaction time or temperature, or consider using a catalyst if applicable. | |
| Ineffective purification. | Optimize the recrystallization solvent system or the mobile phase for column chromatography. | |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent. | After the reaction, cool the mixture to induce precipitation. If the product is still soluble, consider solvent evaporation followed by purification. |
| Formation of an oil instead of a solid. | Try triturating the oil with a non-polar solvent to induce solidification. Seeding with a small crystal of the product can also be effective. | |
| Inconsistent Yields | Variability in starting material quality. | Source starting materials from a reliable supplier and check their purity before use. |
| Fluctuations in reaction conditions. | Maintain strict control over reaction parameters such as temperature, stirring speed, and atmosphere. |
Experimental Protocols (Generalized)
Protocol 1: Generalized Synthesis of a 5-Nitro-Hexahydropyrimidine Derivative (based on related compounds)
-
In a round-bottom flask, dissolve the starting hexahydropyrimidine derivative (1 equivalent) in a suitable solvent such as absolute ethanol.[1]
-
Add a reducing agent, such as hydrazine hydrate (excess), to the mixture.[1]
-
Reflux the reaction mixture at an appropriate temperature (e.g., 120°C) for a duration determined by reaction monitoring (e.g., 4-9 hours).[1]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the precipitate and wash it with a suitable solvent (e.g., cold ethanol) to remove soluble impurities.
-
Dry the product under vacuum.
-
Further purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Generalized Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
If colored impurities are present, they may be removed by adding activated charcoal and hot filtering the solution.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Example Reaction Conditions and Yields for Related 5-Nitro-2,4,6-tris(nitrophenyl)hexahydropyrimidine Derivatives[1]
| Starting Material | Reflux Time (h) | Yield (%) | Melting Point (°C) |
| 5-Nitro-2,4,6-tris(4-nitrophenyl)hexahydropyrimidine | 4 | 83 | 260-262 |
| 5-Nitro-2,4,6-tris(2-nitrophenyl)hexahydropyrimidine | 9 | 78 | 212-214 |
| 5-nitro-2,4,6-tris(3-nitrophenyl)hexahydropyrimidine | 5 | 40 | 98-100 |
Visualizations
Caption: Generalized workflow for the synthesis and purification of 5-nitro-substituted pyrimidine derivatives.
Caption: Logical troubleshooting flow for addressing low yield or purity issues in synthesis.
References
overcoming solubility issues with 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in experiments
Technical Support Center: 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the experimental use of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also known as 5-Nitrobarbituric acid or Dilituric acid. A primary hurdle in its application is its limited solubility. This guide provides structured advice, protocols, and answers to frequently asked questions to help you overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What is 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate and why is its solubility a concern?
A1: 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate (5-Nitrobarbituric acid) is a pyrimidine derivative.[1][2] Its chemical structure lends it to be slightly soluble in cold water (soluble in ~1200 parts) and insoluble in ether.[1][3] This poor aqueous solubility can lead to several experimental challenges, including difficulty in preparing stock solutions, inaccurate concentration calculations, and potential compound precipitation during assays, which can affect data variability and the accuracy of results.[4]
Q2: What are the initial steps to take when dissolving this compound?
A2: A systematic approach is recommended.[5]
-
Verify Compound Purity: Impurities can significantly affect solubility.[6]
-
Use High-Purity Solvents: The quality of the solvent is critical. For aqueous solutions, use deionized, sterile water. For organic solvents, ensure they are anhydrous and high-purity.[6]
-
Small-Scale Solubility Test: Before preparing a large stock solution, perform a small-scale test with 1-2 mg of the compound in various solvents to determine the most effective one.[7]
-
Mechanical Agitation: Use vigorous vortexing or a magnetic stirrer to facilitate dissolution.[8]
Q3: Which solvents are recommended for 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate?
A3: Based on its known properties and general practices for similar compounds, a range of solvents should be tested. The compound is reportedly soluble in alcohol and sodium hydroxide solutions.[1][3][9] For biological assays, Dimethyl Sulfoxide (DMSO) is a common starting point for creating high-concentration stock solutions.[4][10]
| Solvent System | Solubility/Suitability | Reference |
| Water | Slightly soluble in cold water, more soluble in hot water. | [1] |
| Alcohol (Ethanol) | Soluble. | [1][9] |
| Sodium Hydroxide Solution | Soluble, due to the acidic nature of the compound forming a salt. | [1][9] |
| Ether | Insoluble. | [1][3][9] |
| DMSO | A common solvent for preparing stock solutions of poorly soluble compounds for biological assays. | [4] |
| Co-solvent Systems | Mixtures like DMSO/PEG300/Tween-80/Saline or DMSO/SBE-β-CD in Saline have been shown to achieve concentrations ≥ 2.5 mg/mL. | [11] |
Q4: How does pH influence the solubility of this compound?
A4: 5-Nitrohexahydropyrimidine-2,4,6-trione is an acidic compound (pKa ≈ 4.01 for the parent barbituric acid).[12] Therefore, its solubility is highly dependent on pH.[13] In alkaline solutions (e.g., sodium hydroxide), it will deprotonate to form a more soluble salt.[1][9] Adjusting the pH of aqueous buffers to be above the compound's pKa can significantly increase its solubility. However, for barbituric acid derivatives, very acidic conditions may have little effect on solubility or could even lead to aggregation of related compounds.[14][15]
Q5: What other techniques can be used if the compound still won't dissolve?
A5: If standard solvents are insufficient, several other techniques can be employed:
-
Co-solvency: Using a mixture of solvents can enhance solubility. A common practice is to dissolve the compound in a small amount of a strong organic solvent like DMSO and then slowly dilute it with an aqueous buffer.[6][16]
-
Heating and Sonication: Gently warming the solution or using an ultrasonic bath can help dissolve stubborn compounds.[6][11] However, care must be taken to ensure the compound is not heat-sensitive and does not degrade.
-
Use of Surfactants or Complexation Agents: Surfactants can form micelles to encapsulate and solubilize hydrophobic compounds.[17][18] Cyclodextrins can also form inclusion complexes to improve aqueous solubility.[11][19]
Troubleshooting Guide
Problem: My compound is not dissolving in my aqueous buffer.
This is a common issue due to the compound's low water solubility. Follow this workflow to troubleshoot the problem.
References
- 1. 5-Nitrobarbituric Acid [drugfuture.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-NITROBARBITURIC ACID | 480-68-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Barbituric acid - Wikipedia [en.wikipedia.org]
- 13. google.com [google.com]
- 14. researchgate.net [researchgate.net]
- 15. Influence of pH on aggregation and protein binding of barbituric acid and amylobarbitone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijirt.org [ijirt.org]
- 17. Methods of solubility enhancements | PPTX [slideshare.net]
- 18. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate and its derivatives. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate derivatives, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Nitration: Reaction temperature is too low, insufficient reaction time, or the nitrating agent is not potent enough for the specific derivative.[1] 2. Decomposition of Starting Material: The substrate may be unstable under the strong acidic conditions of nitration.[2] 3. Poor Quality Reagents: Use of low-purity barbituric acid derivative or degraded nitric/sulfuric acid. | 1. Optimize Reaction Conditions: Cautiously increase the reaction temperature in small increments while monitoring the reaction progress with TLC. Ensure vigorous stirring and allow for sufficient reaction time. For less reactive substrates, consider using a stronger nitrating agent, such as fuming nitric acid in fuming sulfuric acid (oleum).[1] 2. Controlled Reagent Addition: Add the barbituric acid derivative to the nitrating mixture slowly and in portions to control the exothermic reaction and prevent localized heating. 3. Use High-Purity Reagents: Ensure all starting materials and acids are of high purity and anhydrous where specified. |
| Formation of Tarry Byproducts or Dark Reaction Mixture | 1. Oxidation of the Substrate: The amino groups on the pyrimidine ring or other sensitive functional groups on derivatives can be oxidized by nitric acid, especially at elevated temperatures.[3] 2. Over-Nitration: Reaction temperature is too high, leading to the introduction of multiple nitro groups or other side reactions.[1] | 1. Maintain Low Temperature: Keep the reaction temperature below 40°C, and ideally between 0-10°C, especially during the addition of the substrate.[1][4] 2. Protect Sensitive Groups: If the derivative contains sensitive functional groups, consider using a protecting group strategy prior to nitration.[3] |
| Product is Difficult to Purify | 1. Presence of Unreacted Starting Material: Incomplete reaction leaving starting material mixed with the product. 2. Formation of Isomeric Byproducts: For substituted barbituric acid derivatives, nitration may occur at different positions, leading to a mixture of isomers. 3. Residual Acids: Inadequate washing of the crude product can leave traces of nitric and sulfuric acid.[4] | 1. Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. 2. Optimize for Regioselectivity: Adjusting the reaction temperature and the nitrating agent may influence the isomer ratio.[1] High-performance liquid chromatography (HPLC) may be necessary for the separation of isomers. 3. Thorough Washing and Recrystallization: Wash the filtered product thoroughly with cold water until the washings are neutral. Recrystallization from hot water is an effective method for purification.[4] |
| Product has a Strong Odor of Nitric Acid | 1. Incomplete Removal of Nitric Acid: The product was not sufficiently dried or washed before recrystallization.[4] | 1. Dry the Crude Product: Ensure the crude product is thoroughly dried before proceeding with recrystallization to facilitate the removal of trapped nitric acid.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the nitration of barbituric acid derivatives?
A1: The nitration of barbituric acid and its derivatives proceeds via an electrophilic substitution reaction. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich C-5 position of the barbituric acid ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized intermediate, which subsequently loses a proton to yield the 5-nitro derivative.
Q2: How do substituents on the pyrimidine ring affect the nitration reaction?
A2: Substituents on the pyrimidine ring can significantly influence the rate and outcome of the nitration reaction.
-
Electron-donating groups (e.g., alkyl groups) at the N-1 and N-3 positions can increase the electron density of the ring, potentially making the reaction faster. However, they may also increase the susceptibility to oxidation.
-
Electron-withdrawing groups on the ring can decrease its nucleophilicity, making the nitration more difficult and requiring harsher reaction conditions (e.g., higher temperatures or stronger nitrating agents).[1]
-
Substituents at the C-5 position will prevent direct nitration at this site. In such cases, alternative synthetic strategies are required to introduce a nitro group.
Q3: What are the critical safety precautions to take during this synthesis?
A3: The nitration of barbituric acid derivatives involves the use of strong, corrosive acids and is an exothermic reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood.
-
Controlled Addition: Add reagents slowly and in a controlled manner to manage the heat generated.
-
Ice Bath: Use an ice bath to maintain the recommended temperature range and to quench the reaction if it becomes too vigorous.[1][4]
-
Quenching: Quench the reaction by carefully and slowly adding the reaction mixture to a large volume of cold water or ice.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic and physical methods should be used for characterization:
-
Melting Point: The melting point of 5-nitrobarbituric acid is around 176°C (anhydrous) with decomposition.[4] Derivatives will have different melting points.
-
Spectroscopy:
-
FTIR: Look for characteristic peaks for the nitro group (around 1550 cm⁻¹ and 1350 cm⁻¹) and the carbonyl groups of the pyrimidine ring.
-
¹H NMR and ¹³C NMR: To confirm the overall structure and the position of the nitro group.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
-
Chromatography: TLC and HPLC can be used to assess the purity of the compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate (5-Nitrobarbituric Acid Hydrate)
This protocol is adapted from a procedure in Organic Syntheses.[4]
Materials and Reagents:
| Reagent | Amount | Moles |
| Barbituric Acid | 100 g | 0.61 mol |
| Fuming Nitric Acid (sp. gr. 1.52) | 143 cc | - |
| Water | 430 cc + 860 cc | - |
Procedure:
-
In a 2-liter flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 cc of fuming nitric acid.
-
Begin stirring and add 100 g (0.61 mole) of barbituric acid in small portions over a period of two hours. Maintain the temperature below 40°C during the addition.
-
After the addition is complete, continue stirring the mixture for one hour.
-
While still stirring and cooling, slowly add 430 cc of water, keeping the temperature at 10°C.
-
Filter the resulting precipitate and wash the solid with cold water.
-
Dry the crude product on a glass tray at 60–80°C. It is important to dry the product before recrystallization to remove residual nitric acid.[4]
-
For recrystallization, dissolve the dried nitrobarbituric acid in 860 cc of boiling water in a 2-liter flask. Heating on a boiling water bath and introducing steam can aid in complete dissolution.
-
Filter the hot solution if necessary (if not clear yellow, Norite can be added before filtration).[4]
-
Allow the filtrate to cool overnight.
-
Collect the crystals by filtration, wash with cold water, and dry in an oven at 90–95°C for two to three hours.
Expected Yield: 139–141 g of the hydrated product. Drying at 110–115°C will yield 90–94 g (85–90% of the theoretical amount) of the anhydrous compound.[4]
Visualizations
Caption: Workflow for the synthesis of 5-Nitrobarbituric Acid.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. 5-Nitrobarbituric acid | C4H3N3O5 | CID 10195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. science.asu-edu.ru [science.asu-edu.ru]
- 3. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
stability and degradation issues of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in assays
Welcome to the Technical Support Center for 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate. This resource is designed for researchers, scientists, and drug development professionals to address potential stability and degradation issues encountered during in vitro assays.
Disclaimer: 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is also known as 5-Nitrobarbituric acid.[1] Specific quantitative data on the stability of this compound under various assay conditions is limited in publicly available literature. The following guidance is based on general principles of handling nitro compounds and barbituric acid derivatives, supplemented with available information. It is highly recommended to perform compound-specific stability assessments under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: I am observing variable results in my cell-based assays with 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate. Could compound instability be the cause?
A1: Yes, inconsistent results in biological assays can be a strong indicator of compound instability.[2] Degradation of the compound over the course of the experiment can lead to a decrease in its effective concentration, resulting in poor reproducibility and an underestimation of its biological activity.[2] Factors such as pH, temperature, light exposure, and interaction with assay components can contribute to its degradation.[2]
Q2: What are the common degradation pathways for compounds like 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate?
A2: While specific degradation pathways for this compound are not well-documented, related barbituric acid derivatives are known to undergo photodegradation and hydrolysis.[3][4] The nitro group can also be susceptible to reduction under certain biological conditions. Potential degradation pathways could include the opening of the pyrimidine ring or modification of the nitro group.
Q3: How can I assess the stability of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in my specific assay?
A3: A straightforward approach is to incubate the compound in your assay buffer and in the complete assay medium (including cells or other biological components) for the duration of your experiment. At various time points, aliquots can be taken and the concentration of the remaining compound can be quantified using an appropriate analytical method like HPLC-UV.[2][5]
Q4: What are the best practices for handling and storing this compound to minimize degradation?
A4: It is recommended to store 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate as a dry powder in a cool, dark, and dry place.[6] Prepare stock solutions in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C. For aqueous solutions, it is advisable to prepare them fresh for each experiment and protect them from light.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential stability issues with 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in your assays.
Initial Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent assay results potentially caused by compound instability.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values | Compound degradation over the incubation period. | Perform a time-course stability study in the assay medium. If degradation is observed, consider reducing the incubation time or adding the compound at later time points. |
| High background signal in ELISA or other immunoassays | Non-specific binding of the compound or its degradation products. | Increase the number of wash steps.[7][8][9][10] Consider adding a blocking agent to the wash buffer.[7] |
| Loss of activity in cell-based assays | Metabolic instability (e.g., enzymatic degradation by cellular components). | Perform a stability assessment in the presence of cells or cell lysates. Compare the stability in media with and without serum. |
| Precipitate formation in wells | Poor solubility or compound aggregation. | Visually inspect the wells under a microscope. Re-evaluate the solubility of the compound in the assay medium. Consider using a different solvent for the stock solution or reducing the final concentration. |
| Discoloration of the assay medium | Chemical reaction of the compound with media components or degradation. | Analyze the UV-Vis spectrum of the medium with and without the compound over time to detect any changes. |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Assay Buffer
Objective: To determine the chemical stability of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in the assay buffer over time.
Methodology:
-
Preparation:
-
Prepare a stock solution of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into the assay buffer to achieve the final desired concentration.
-
-
Incubation:
-
Incubate the solution under the same conditions as your assay (e.g., temperature, CO2).
-
Protect the solution from light if the compound is suspected to be light-sensitive.
-
-
Sampling:
-
Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately quench any potential degradation by adding a strong solvent (e.g., acetonitrile) and store at -80°C until analysis.
-
-
Analysis:
-
Quantify the concentration of the remaining parent compound in each aliquot using a validated analytical method, such as HPLC-UV.[5]
-
-
Data Interpretation:
-
Plot the percentage of the compound remaining versus time to determine the degradation rate and half-life.
-
Protocol 2: Quantification of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate by HPLC-UV
Objective: To provide a general HPLC-UV method for the quantification of the compound. Note: This is a starting point and may require optimization.
Instrumentation and Reagents:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or trifluoroacetic acid.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Gradient of Acetonitrile and Water (both with 0.1% formic acid). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV scan of the compound (a starting point could be around 254 nm for nitroaromatic compounds).[5] |
| Injection Volume | 10 µL |
Methodology:
-
Standard Curve Preparation: Prepare a series of known concentrations of the compound in the mobile phase to generate a standard curve.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of the compound in the samples by comparing their peak areas to the standard curve.
Workflow for Stability Assessment
Caption: A generalized experimental workflow for assessing the stability of a compound in an assay medium.
References
- 1. 5-Nitrobarbituric acid | C4H3N3O5 | CID 10195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 5-Nitrobarbituric acid | 480-68-2 | FN41620 | Biosynth [biosynth.com]
- 7. assaygenie.com [assaygenie.com]
- 8. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
Technical Support Center: Managing Cytotoxicity of Pyrimidine-2,4,6-trione Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimidine-2,4,6-trione compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine-2,4,6-trione compound shows inconsistent cytotoxicity results between experiments. What are the common causes?
A1: Inconsistent results often stem from issues with compound stability and solubility. Pyrimidine-2,4,6-trione derivatives can have poor aqueous solubility, leading to precipitation in cell culture media.[1] This reduces the effective concentration of the compound and leads to poor reproducibility.[1] Additionally, some pyrimidine compounds can be unstable in solvents like DMSO, degrading over time, especially with repeated freeze-thaw cycles or exposure to water.[2]
Q2: How can I improve the solubility of my pyrimidine-2,4,6-trione compound in cell culture media?
A2: To enhance solubility, prepare a high-concentration stock solution in a biocompatible organic solvent like high-purity, anhydrous DMSO.[1][2] When diluting the stock into your aqueous cell culture medium, ensure the final DMSO concentration is low (typically less than 1%) to avoid solvent-induced cytotoxicity.[1] It is also crucial to add the stock solution to pre-warmed media while vortexing to prevent "solvent shock" and precipitation.[3]
Q3: What is the primary mechanism of cytotoxicity for pyrimidine-2,4,6-trione compounds?
A3: The cytotoxic mechanism can vary depending on the specific derivative. However, a common pathway involves the activation of the p53 tumor suppressor protein.[4][5] Some pyrimidine-2,4,6-trione compounds can stabilize the wild-type conformation of mutant p53, restoring its function and leading to the induction of apoptosis (programmed cell death) in cancer cells.[4][5] This can involve the activation of caspases, which are key enzymes in the apoptotic cascade.[4][6]
Q4: I am observing high background signals in my fluorescence-based cytotoxicity assay. What could be the cause?
A4: High background fluorescence can be caused by the intrinsic fluorescence of the pyrimidine-2,4,6-trione compound itself.[2] To mitigate this, run a control experiment with the compound in the assay buffer without cells to measure its inherent fluorescence. If the compound is fluorescent, consider using a different detection method, such as a luminescence-based assay (e.g., CellTiter-Glo) or an absorbance-based assay (e.g., MTT, MTS).[2][7]
Q5: At what concentration should I test my pyrimidine-2,4,6-trione compound?
A5: The effective concentration can vary significantly between different derivatives and cell lines. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). For example, some derivatives show activity in the low micromolar range.[4][8]
Troubleshooting Guide
Issue 1: Low or No Observed Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect the culture wells for any precipitate after adding the compound. 2. Decrease the final concentration of the compound. 3. Optimize the dilution method: add the stock solution dropwise to pre-warmed media while vortexing.[3] 4. Perform a kinetic solubility test to determine the maximum soluble concentration in your specific medium.[3] |
| Compound Degradation | 1. Prepare fresh stock solutions in high-purity, anhydrous DMSO before each experiment.[2] 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[2] 3. Store stock solutions at -80°C under an inert atmosphere if the compound is particularly sensitive.[2] |
| Incorrect Assay Choice | 1. Ensure the chosen assay is suitable for your experimental goals (e.g., viability vs. proliferation).[7] 2. Some compounds may interfere with the assay chemistry. For example, reducing agents can interfere with tetrazolium-based assays like MTT. |
| Cell Line Resistance | 1. Verify the expression of the target protein (e.g., mutant p53) in your cell line. 2. Consider using a different cell line that is known to be sensitive to the compound's mechanism of action. |
Issue 2: High Variability in IC50/EC50 Values
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multichannel pipette for cell seeding. 3. Check for edge effects in the microplate; consider not using the outer wells for data collection. |
| Fluctuating Incubation Times | 1. Standardize the incubation time with the compound across all experiments. |
| Inaccurate Compound Concentrations | 1. Verify the initial weight of the compound and the volume of the solvent used for the stock solution. 2. Use calibrated pipettes for serial dilutions. |
Quantitative Data Summary
The following tables summarize the cytotoxic activity of selected pyrimidine-2,4,6-trione derivatives from published studies.
Table 1: IC50 Values of Pyrimidine-2,4,6-trione Derivatives in Cancer Cell Lines
| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |
| UCI-1001 | TOV-112D | R175H mutant | 1, 5, 10 (dose-responsive cell death) | [4] |
| Doxorubicin | TOV-112D | R175H mutant | 0.071 ± 0.0014 | [4] |
| Doxorubicin | MCF-7 | Wild-type | 0.081 ± 0.0158 | [4] |
Table 2: EC50 Values of Neuroprotective Pyrimidine-2,4,6-trione Derivatives
| Compound | Assay | EC50 (µM) | Reference |
| 8 | Cytotoxicity Protection | 1.32 | [8] |
| 9 | Cytotoxicity Protection | 1.39 | [8] |
| 10 | Cytotoxicity Protection | 0.68 | [8] |
| 13 | Cytotoxicity Protection | 3.26 | [8] |
| 15 | Cytotoxicity Protection | 3.29 | [8] |
| 17 | Cytotoxicity Protection | 3.45 | [8] |
| 21 | Cytotoxicity Protection | 3.36 | [8] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[9][10]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine-2,4,6-trione compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-2,4,6-trione compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[10]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[10] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Pyrimidine-2,4,6-trione compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyrimidine-2,4,6-trione compound for the specified duration (e.g., 3 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: p53-mediated apoptosis pathway activated by pyrimidine-2,4,6-triones.
Caption: General workflow for a cell-based cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Pyrimidine Triones as Potential Activators of p53 Mutants | Semantic Scholar [semanticscholar.org]
- 6. Caspases Inhibitors and Activators [sigmaaldrich.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Techniques for 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the purification of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate?
Due to its polar nature and the presence of multiple functional groups, the primary challenges include poor retention on standard reversed-phase chromatography columns, potential for co-elution with polar impurities, and difficulties in finding a suitable recrystallization solvent system. Its stability under various pH and temperature conditions should also be considered to prevent degradation during purification.
Q2: Which chromatographic method is most suitable for this compound?
The choice of chromatography will depend on the nature of the impurities. For highly polar compounds like 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good starting point as it is specifically designed to retain and separate such molecules.[1] Alternatively, normal-phase chromatography or the use of polar-embedded or polar-endcapped reversed-phase columns can provide enhanced retention.[1]
Q3: How can I improve crystal formation during recrystallization?
If your compound separates as an oil ("oiling out") instead of crystals, it may be due to the solution being too concentrated or cooling too rapidly.[2] To encourage crystallization, try reheating the solution, adding more solvent, and allowing it to cool more slowly.[2] Using a seed crystal of the pure compound or scratching the inside of the flask at the solution's surface can also create nucleation sites for crystal growth.[2]
Q4: My compound seems to be irreversibly sticking to the silica gel in normal-phase chromatography. What can I do?
Strong interactions with the silica gel can be minimized by deactivating the silica. This can be achieved by adding a small amount of a competitive polar modifier to your eluent, such as triethylamine (~0.1%) for basic compounds or acetic acid for acidic compounds.[1] If this is not effective, consider using an alternative stationary phase like alumina or a bonded phase such as amino or cyano.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound will not dissolve | The chosen solvent is unsuitable. | Consult a solvent polarity chart and select a more polar solvent or a solvent mixture. For compounds with very low solubility, consider polar aprotic solvents like DMF or DMSO, which may need to be removed under high vacuum.[2] |
| Compound "oils out" upon cooling | The solution is too concentrated, or the cooling process is too rapid.[2] | Reheat the mixture to redissolve the oil, add more hot solvent, and allow for a slower cooling process. Using a seed crystal can also promote proper crystallization.[2] |
| Very low recovery of crystals | The compound has high solubility in the cold solvent, or too much solvent was used. | Place the flask in an ice bath to maximize precipitation. If yield is still low, consider a different solvent system where the compound has lower solubility at cold temperatures. |
| Crystals are discolored or contain visible impurities | Incomplete removal of impurities. | Consider a pre-purification step such as passing a solution of the crude material through a short plug of silica gel. Alternatively, a second recrystallization may be necessary. |
Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor retention on reversed-phase HPLC (compound elutes in the void volume) | The compound is too polar for the stationary phase. | Switch to a HILIC column, which is designed for polar compounds.[1] Alternatively, use a polar-embedded or polar-endcapped reversed-phase column or a highly aqueous mobile phase (>95% water).[1] |
| Co-elution of the target compound with impurities | The impurity has a similar polarity to the target compound. | Systematically optimize the solvent system by testing different solvent mixtures.[1] In HPLC, employing a shallower elution gradient can improve resolution.[1] |
| Compound precipitates during the chromatography run | The compound is not sufficiently soluble in the mobile phase. | Adjust the composition of the mobile phase to ensure the compound remains soluble throughout the purification process.[1] |
| Tailing peaks in chromatography | Strong interactions between the compound and the stationary phase. | In normal-phase chromatography, add a small amount of triethylamine or acetic acid to the eluent.[1] In reversed-phase, ensure the mobile phase pH is appropriate for the compound's pKa. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[1]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude compound to fully dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography (Normal Phase)
-
Stationary Phase Selection: Start with standard silica gel. If irreversible adsorption is observed, consider using alumina.[1]
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system that provides good separation of the target compound from impurities, aiming for an Rf value of 0.2-0.4 for the target compound. Common solvent systems for polar compounds include mixtures of a non-polar solvent (e.g., hexane or dichloromethane) with a polar solvent (e.g., ethyl acetate, acetone, or methanol).
-
Column Packing: Pack the chromatography column with the chosen stationary phase slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.
-
Elution: Begin elution with the determined solvent system, gradually increasing the polarity if a gradient elution is necessary to elute the target compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate method to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate.
Caption: Decision tree for troubleshooting common purification issues.
References
addressing batch-to-batch variability of synthesized 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate (also known as 5-nitrobarbituric acid trihydrate). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address batch-to-batch variability in its synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, focusing on potential causes and recommended solutions to ensure consistency across batches.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete Nitration: Insufficient reaction time or inadequate temperature control can lead to incomplete conversion of barbituric acid. The nitration of barbituric acid is an exothermic reaction, and maintaining the correct temperature is crucial.[1][2] Reagent Quality: Use of impure barbituric acid or nitric acid of incorrect concentration can adversely affect the reaction.[3] Loss during Workup: The product is sparingly soluble in cold water; excessive washing with large volumes of cold water can lead to product loss. | Optimize Reaction Conditions: Ensure the reaction temperature is maintained below 40°C during the addition of barbituric acid.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC). Verify Reagent Purity: Use high-purity, anhydrous barbituric acid. Ensure the fuming nitric acid has the correct specific gravity (sp. gr. 1.52).[4][5] Refine Workup Procedure: Wash the crude product with a minimal amount of ice-cold water. |
| Product is Discolored (Not Off-White/Pale Yellow) | Residual Nitric Acid: Inadequate washing of the crude product can leave residual nitric acid, resulting in a yellowish or brownish color and a characteristic odor.[4] Side Reactions: Higher reaction temperatures can promote the formation of colored byproducts.[2][6] Impurities in Starting Material: Colored impurities in the starting barbituric acid can be carried through the synthesis. | Thorough Washing and Drying: Ensure the product is thoroughly washed with cold water until the washings are neutral. Dry the product adequately before recrystallization to remove all traces of nitric acid.[4] Strict Temperature Control: Maintain the reaction temperature below 40°C.[4][5] Use Purified Starting Materials: If necessary, recrystallize the starting barbituric acid before use. |
| Inconsistent Crystal Form or Appearance | Polymorphism: Barbiturates are known to exhibit polymorphism, where different crystal structures can form under varying crystallization conditions.[7][8] This can affect physical properties like solubility and melting point. Hydration State: The degree of hydration can vary. The product is often a trihydrate, but an anhydrous form can also be obtained upon extensive drying at higher temperatures.[4][9] Cooling Rate: Rapid cooling during recrystallization can lead to the formation of smaller, less uniform crystals. | Controlled Crystallization: Standardize the recrystallization protocol. This includes the volume of solvent, the cooling rate, and the final temperature. Allow the solution to cool slowly and undisturbed. Standardize Drying Conditions: Dry the final product under consistent conditions (temperature and duration) to ensure a consistent hydration state. For the trihydrate, drying at 90-95°C for two to three hours is recommended.[4] For the anhydrous form, drying at 110-115°C is necessary.[4] |
| Variable Melting Point | Presence of Impurities: Residual starting materials, byproducts, or solvents can depress and broaden the melting point range. Mixed Crystal Forms: A mixture of different polymorphs or hydration states will result in a broad and inconsistent melting point.[7] | Purification: Recrystallize the product from hot water to remove impurities.[4] The use of activated carbon (Norite) can help remove colored impurities.[4] Consistent Crystallization and Drying: Follow a standardized protocol for crystallization and drying to ensure the formation of a single, consistent form of the product. |
| Poor Solubility | Incorrect Crystal Form: Different polymorphs can have different solubilities. Particle Size: Very large crystals may dissolve more slowly. | Controlled Crystallization: Ensure consistent crystallization conditions to produce a uniform crystal habit. Milling (Optional): If required for a specific application, the particle size can be reduced by gentle milling. However, this should be done with care to avoid changes in the crystal structure. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate?
A1: The reported yield for the hydrated product is typically high, often around 85-90% of the theoretical amount based on the starting barbituric acid.[4] However, this can be influenced by the degree of hydration.
Q2: How can I confirm the identity and purity of my synthesized product?
A2: A combination of analytical techniques should be used.
-
Melting Point: The hydrated product melts with decomposition at approximately 181–183°C when heated rapidly.[4] The anhydrous form decomposes at around 176°C.[4]
-
FTIR Spectroscopy: The infrared spectrum should show characteristic peaks for the nitro group (around 1530 cm⁻¹), carbonyl groups (around 1700 cm⁻¹), and N-H bonds (around 3300-3500 cm⁻¹).
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and help identify impurities.
-
HPLC: High-Performance Liquid Chromatography is an excellent method for assessing purity and quantifying any impurities.
Q3: What are the critical safety precautions when synthesizing this compound?
A3: The synthesis involves the use of fuming nitric acid, which is highly corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.[1]
Q4: How should I store 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate?
A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.
Q5: Can I use concentrated nitric acid instead of fuming nitric acid?
A5: While some procedures mention the use of concentrated nitric acid, fuming nitric acid (sp. gr. 1.52) is specified in the well-established Organic Syntheses procedure for effective nitration.[4][10] Using a lower concentration may result in a lower yield or incomplete reaction.
Experimental Protocols
Synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate
This protocol is adapted from a reliable Organic Syntheses procedure.[4]
Materials:
-
Barbituric acid (100 g, 0.61 mole)
-
Fuming nitric acid (sp. gr. 1.52, 143 cc)
-
Deionized water
-
Ice
Procedure:
-
In a 2-liter flask equipped with a mechanical stirrer, place 143 cc of fuming nitric acid.
-
Surround the flask with an ice bath to cool the acid.
-
Begin stirring and add 100 g of barbituric acid in small portions over a period of two hours. Crucially, maintain the internal temperature of the reaction mixture below 40°C throughout the addition.
-
After all the barbituric acid has been added, continue stirring the mixture for an additional hour, allowing it to remain in the ice bath.
-
While still stirring, slowly add 430 cc of water. The rate of addition should be controlled to keep the temperature from rising significantly.
-
Cool the resulting solution to 10°C.
-
Filter the precipitated product using a Büchner funnel and wash the solid with a small amount of cold water.
-
Dry the crude product on a glass tray at 60–80°C.
Recrystallization and Final Drying
Procedure:
-
Transfer the dried crude product to a 2-liter flask.
-
Add 860 cc of boiling water and heat the mixture on a boiling water bath. To aid dissolution, steam can be blown into the mixture.
-
If the resulting solution is not a clear yellow, a small amount of activated carbon (Norite) can be added, and the hot solution filtered.[4]
-
Allow the clear, hot solution to cool slowly overnight, undisturbed.
-
Collect the resulting crystals by filtration and wash them with a small amount of cold water.
-
Dry the crystals in an oven at 90–95°C for two to three hours to obtain the trihydrate form.[4]
Quantitative Data
The following table summarizes expected outcomes based on the provided protocol.
| Parameter | Value | Reference |
| Yield (Hydrated) | 139–141 g | [4] |
| Yield (Anhydrous) | 90–94 g (85–90%) | [4] |
| Melting Point (Hydrated) | 181–183 °C (decomposes) | [4] |
| Melting Point (Anhydrous) | 176 °C (decomposes) | [4] |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Troubleshooting Logic
Caption: Logical flow for troubleshooting batch-to-batch variability.
References
- 1. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Crystal Polymorphs of Barbital: News about a Classic Polymorphic System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO1995019341A2 - Process for making 5-nitrobarbituric acid and salts thereof - Google Patents [patents.google.com]
Technical Support Center: Experimental Use of Hexahydropyrimidine Compounds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hexahydropyrimidine compounds.
Section 1: Synthesis and Purification
This section addresses common challenges encountered during the synthesis and purification of hexahydropyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My Mannich-type reaction for synthesizing a hexahydropyrimidine derivative is giving a very low yield. What are the common causes?
A1: Low yields in Mannich-type reactions for hexahydropyrimidine synthesis can stem from several factors. The yields can vary significantly depending on the specific substituents on the aromatic rings of the reactants.[1][2] Electron-donating groups on the benzaldehyde derivatives, for instance, have been observed to decrease the percentage of yield.[2] Other common issues include improper reaction temperature, suboptimal reaction time, and the formation of side products.
Q2: I'm having difficulty purifying my synthesized hexahydropyrimidine compound. What are some common purification challenges?
A2: Purification of hexahydropyrimidine derivatives can be challenging due to the presence of unreacted starting materials, catalysts, and various side products.[1][2] Catalytic reduction of nitro groups, a common step in derivatization, can introduce toxic by-products and difficulties in catalyst reuse.[1] Standard chromatographic techniques may require careful optimization of the solvent system. It is essential to monitor the reaction to completion using methods like Thin Layer Chromatography (TLC) to minimize the complexity of the final mixture before purification.[1]
Troubleshooting Guide: Synthesis
Issue: Low or inconsistent yields in hexahydropyrimidine synthesis.
This guide provides a systematic approach to troubleshooting low yields, particularly for Mannich-type reactions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substituent Effects | Review the electronic properties of substituents on your aldehyde and amine precursors. Electron-donating groups may require longer reaction times or more forcing conditions.[2] | Improved reaction conversion and yield. |
| Reaction Conditions | Optimize reflux temperature and time. For the synthesis of some derivatives, a specific temperature (e.g., 125 °C) and time (40-70 min) are crucial.[1] | Identification of optimal reaction parameters for your specific derivative. |
| Reagent Quality | Ensure the purity of starting materials (aldehydes, amines, etc.) and solvents. Contaminants can interfere with the reaction. | Consistent and reproducible yields across batches. |
| Side Reactions | Analyze the crude product using LC-MS or NMR to identify potential side products. This can provide insight into alternative reaction pathways that are consuming your starting materials.[1] | A clearer understanding of the reaction mechanism and potential for optimization. |
Experimental Protocol: General Mannich-Type Synthesis of a Hexahydropyrimidine Derivative
This protocol is a generalized procedure based on reported syntheses.[1]
-
Reagent Preparation : In a round-bottom flask, combine the benzaldehyde derivative (0.03 mol), ammonium acetate (0.02 mol), and nitromethane (0.01 mol).
-
Solvent Addition : Add n-butanol (35 mL) to the mixture.
-
Reaction Setup : Equip the flask with a reflux condenser and a magnetic stirrer.
-
Reflux : Heat the mixture to 125 °C and stir under reflux for 40-70 minutes, or until a suspended solution forms.
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., benzene:acetone 9:1).
-
Solvent Removal : Once the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.
-
Purification : The resulting crude product can be purified by recrystallization or column chromatography.
-
Characterization : Characterize the final product using techniques such as FT-IR, 1H-NMR, and LC-MS to confirm its structure and purity.[1][2]
Workflow Diagram: Troubleshooting Low Synthesis Yield
Caption: Troubleshooting workflow for low yield in hexahydropyrimidine synthesis.
Section 2: Solubility and Stability
This section covers common issues related to the solubility and stability of hexahydropyrimidine compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My hexahydropyrimidine compound is poorly soluble in aqueous buffers. What can I do?
A1: Poor aqueous solubility is a common challenge for many organic compounds.[3] The first step is typically to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4][5] When diluting the stock into your aqueous assay buffer, precipitation can occur. To mitigate this, ensure rapid mixing and keep the final concentration of the organic solvent low (typically <0.5%) to avoid solvent-induced artifacts.[5] For particularly challenging compounds, formulation strategies such as the use of co-solvents or amorphous solid dispersions may be necessary.[6][7]
Q2: I suspect my compound is degrading in the DMSO stock solution. How can I check for and prevent this?
A2: Compound instability in DMSO is a known issue for some heterocyclic compounds, including certain pyrimidine derivatives which can undergo oxidation or condensation.[4] To check for degradation, you can use analytical techniques like HPLC or LC-MS to compare a freshly prepared solution to one that has been stored or aged. To prevent degradation, it is recommended to use anhydrous, high-purity DMSO, store stock solutions in small, single-use aliquots at -80°C, and minimize freeze-thaw cycles.[4][5] Preparing solutions fresh before each experiment is the best practice for sensitive compounds.[4]
Troubleshooting Guide: Solubility & Stability
Issue: Compound precipitation when diluting DMSO stock into aqueous media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility | Lower the final assay concentration of the compound if possible. | Reduced likelihood of exceeding the solubility limit. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in the assay is as low as possible (ideally ≤ 0.1%, but not exceeding 0.5%). | Minimized solvent effects and improved compound solubility. |
| Slow Dilution | Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion. | Prevention of localized high concentrations that lead to precipitation. |
| Buffer Composition | Evaluate the pH and ionic strength of your buffer. Some compounds have pH-dependent solubility. | Identification of a buffer system that better supports compound solubility. |
Data Presentation: Solubility of Exemplar Compounds
While comprehensive solubility data for all hexahydropyrimidines is not available, the following table illustrates typical solubility information that should be determined for a research compound.
| Solvent | Solubility of Compound X | Notes |
| DMSO | > 50 mg/mL | Sonication may be required to aid dissolution.[8] |
| Ethanol | ~ 10 mg/mL | Suitable for some applications, but volatility can be an issue. |
| PBS (pH 7.4) | < 0.1 mg/mL | Poorly soluble in aqueous solutions. |
| Water | Insoluble |
Experimental Protocol: Assessing Compound Stability in DMSO
-
Stock Preparation : Prepare a 10 mM stock solution of the hexahydropyrimidine compound in anhydrous, high-purity DMSO.
-
Initial Analysis (T=0) : Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for analysis and inject it into an HPLC-UV or LC-MS system. Record the peak area of the parent compound.
-
Storage : Store the stock solution under your typical storage conditions (e.g., 4°C, -20°C, or -80°C).
-
Time-Point Analysis : At regular intervals (e.g., 24 hours, 48 hours, 1 week), thaw an aliquot (if frozen), and re-analyze it using the same HPLC/LC-MS method.
-
Data Analysis : Compare the peak area of the parent compound at each time point to the initial T=0 measurement. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
Workflow Diagram: Compound Preparation for Cell-Based Assays
Caption: Workflow for preparing hexahydropyrimidine solutions for cell-based assays.
Section 3: In Vitro Biological Assays
This section focuses on troubleshooting issues related to assay interference and variability when testing hexahydropyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: My hexahydropyrimidine compound is showing activity in multiple, unrelated assays. Could this be an artifact?
A1: Yes, this is a strong indicator of potential assay interference. Compounds that appear active against multiple unrelated targets are often termed "promiscuous" and may be Pan-Assay Interference Compounds (PAINS).[9] This behavior can be caused by several mechanisms, including compound aggregation, reactivity with assay components (especially those with sulfhydryl groups), intrinsic fluorescence, or redox activity.[4][9] It is crucial to perform counter-screens and orthogonal assays to rule out false-positive results.[4]
Q2: I'm observing high background in my fluorescence-based assay when my compound is present. What should I do?
A2: High background in fluorescence assays can be caused by the intrinsic fluorescence of your test compound.[4] To confirm this, run a control experiment with the compound in the assay buffer without any biological components (e.g., cells or enzymes) and measure the fluorescence. If the compound itself is fluorescent, you may need to switch to a non-fluorescent assay format (e.g., absorbance-based or luminescence-based) or find excitation/emission wavelengths that minimize interference.
Q3: My results are highly variable between replicates in my cell viability assay. What are the common culprits?
A3: High variability in cell-based assays is a frequent problem and can be caused by a number of factors unrelated to the compound itself.[8][10] Key culprits include inconsistent cell seeding density, "edge effects" in the microplate, mycoplasma contamination, and variations in reagent addition or incubation times.[8][10][11] Ensuring a uniform, healthy cell monolayer and careful, consistent pipetting are critical for reproducibility.[8]
Troubleshooting Guide: Assay Interference
Issue: Suspected false-positive or promiscuous activity in a primary screen.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Aggregation | Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer and re-test the compound. Test for concentration-dependent inhibition with a steep dose-response curve. | Aggregator-based activity is often attenuated by detergents. |
| Intrinsic Fluorescence | Measure the fluorescence of the compound alone in assay buffer at the assay's excitation/emission wavelengths. | Confirmation of whether the compound is contributing to the signal. |
| Reactivity | Run the assay in the absence of the target enzyme/protein to see if the compound still affects the readout. This is particularly important for assays with thiol-containing reagents like CoA or cysteine.[9] | Identification of non-specific reactivity with assay components. |
| Redox Activity | Test the compound in an assay known to be sensitive to redox-cycling compounds (e.g., a luciferase reporter assay or an assay using resazurin).[4][12] | Determination if the compound's redox properties are causing interference. |
| Lack of Specificity | Test the compound in an orthogonal assay that measures the same biological endpoint but uses a different detection technology.[4] | Confirmation of true biological activity if the compound is active in both assays. |
Workflow Diagram: Investigating Assay Interference
Caption: Decision tree for investigating potential assay interference.
References
- 1. ukm.my [ukm.my]
- 2. researchgate.net [researchgate.net]
- 3. Benchmarking the Solubility Enhancement and Storage Stability of Amorphous Drug–Polyelectrolyte Nanoplex against Co-Amorphous Formulation of the Same Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug-polymer solubility and miscibility: Stability consideration and practical challenges in amorphous solid dispersion development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 12. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
Technical Support Center: Enhancing Bioavailability of Pyrimidine-2,4,6-trione Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of pyrimidine-2,4,6-trione (PYT) based drugs, a class that includes barbiturates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many pyrimidine-2,4,6-trione based drugs?
Low oral bioavailability of PYT derivatives is often linked to their poor aqueous solubility.[1][2] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[3] Factors contributing to poor solubility include the crystalline structure and lipophilic nature of the molecule. This slow and limited dissolution is frequently the rate-limiting step in the absorption process, leading to low and variable bioavailability.[4][5]
Q2: What are the main strategies to enhance the bioavailability of poorly soluble PYT compounds?
There are several established techniques which can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These methods focus on altering the physical properties of the drug substance. Key techniques include:
-
Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nanosuspension) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1][6]
-
Solid Dispersion: This involves dispersing the hydrophobic drug within a hydrophilic carrier matrix in the solid state.[2][7] This can lead to the drug being in an amorphous (non-crystalline) state, which has higher energy and thus better solubility and dissolution.[8]
-
Co-crystallization: This technique involves creating a multi-component crystalline solid of the active pharmaceutical ingredient (API) and a pharmaceutically acceptable coformer in a specific stoichiometric ratio.[9][10] Co-crystals can exhibit significantly different (and often improved) physicochemical properties like solubility and dissolution rate compared to the pure API.[11][12]
-
-
Chemical Modifications: These strategies involve altering the drug molecule itself.
-
Salt Formation: For PYT derivatives that are weakly acidic or basic, converting the drug into a salt is a common and highly effective method to increase solubility and dissolution rates.[13][14][15] For instance, many barbiturates are formulated as sodium salts to improve their water solubility.[5][16]
-
Prodrugs: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active drug. This approach can be used to overcome poor solubility.[17]
-
The choice of method depends on the specific physicochemical properties of the drug, such as its pKa, thermal stability, and the desired dosage form.[1][6]
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Issue 1: Salt Formation
Q: I attempted to form a salt of my acidic PYT derivative, but the resulting product shows inconsistent dissolution and lower-than-expected bioavailability. What could be the problem?
A: Several factors could be at play. Here’s a troubleshooting checklist:
-
Incomplete Salt Formation: Verify that a true salt was formed and not just a physical mixture. Characterization using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy is crucial to confirm the new crystalline form.
-
Salt Disproportionation: The salt may be converting back to its less soluble free acid form in the acidic environment of the stomach. This can happen if the pKa of the drug is low and the pH of the surrounding medium is below the pKa. This can lead to precipitation of the free drug and loss of the solubility advantage.[5]
-
Common Ion Effect: If the salt's counterion is also present in the dissolution media (e.g., a hydrochloride salt in gastric fluid containing HCl), it can suppress the solubility of the salt form.[18] Consider testing dissolution in various biorelevant media.
-
Polymorphism: The salt itself may exist in different crystalline forms (polymorphs), each with its own unique solubility and stability. Ensure your synthesis process is controlled and consistently produces the desired polymorph.
Issue 2: Solid Dispersions
Q: My amorphous solid dispersion (ASD) is physically unstable, and the drug recrystallizes over time during storage. How can I prevent this?
A: Recrystallization is a common challenge with ASDs, as the amorphous state is thermodynamically unstable. Here are some strategies to improve stability:
-
Polymer Selection: The choice of carrier polymer is critical. The polymer should be miscible with the drug. Strong interactions (e.g., hydrogen bonds) between the drug and the polymer can significantly reduce the molecular mobility of the drug, thereby inhibiting crystallization.[19] Consider polymers like PVP K30, PEG 6000, or Eudragit®.[2][8]
-
Drug Loading: High drug loading can increase the tendency for recrystallization. Try preparing dispersions with a lower drug-to-polymer ratio. The goal is to ensure the drug is molecularly dispersed and well below its saturation point within the polymer matrix.
-
Preparation Method: The method used to create the solid dispersion can impact its stability.
-
Solvent Evaporation: Ensure rapid and complete removal of the solvent. Residual solvent can act as a plasticizer, increasing molecular mobility and promoting recrystallization.
-
Hot Melt Extrusion: This method can produce very stable ASDs if the drug is thermally stable. The intense mixing at high temperatures can ensure excellent miscibility.[7]
-
-
Addition of a Third Component: Sometimes, adding a surfactant or a second polymer can improve the stability and performance of the solid dispersion.[7]
Issue 3: Co-crystal Development
Q: My co-crystal screening experiments are not yielding any new crystalline forms. What can I do to improve my success rate?
A: Co-crystal screening can be a trial-and-error process. If you are not finding co-crystals, consider the following:
-
Coformer Selection: The key to co-crystallization is creating robust intermolecular interactions, typically hydrogen bonds, between the API and the coformer.[10]
-
Review the hydrogen bond donors and acceptors on your PYT molecule.
-
Select coformers that have complementary functional groups. Pharmaceutically acceptable coformers include organic acids, amides, and other compounds on the GRAS (Generally Regarded As Safe) list.
-
Use predictive models based on pKa differences or Hansen solubility parameters to guide your selection.
-
-
Screening Method: Using a single method may not be sufficient.
-
Liquid-Assisted Grinding: This is often a highly effective screening tool. Try a variety of pharmaceutically acceptable solvents in small quantities.
-
Slurry Crystallization: Slurrying the API and coformer in a solvent where both have limited solubility can facilitate the transformation to the more stable co-crystal form over time.[9]
-
Solvent Evaporation: Try a range of solvents with different polarities and evaporation rates.[11]
-
-
Stoichiometry: Screen various stoichiometric ratios of API to coformer (e.g., 1:1, 1:2, 2:1), as this is a defining characteristic of a co-crystal.
Section 3: Data Presentation
Quantitative data from literature can guide experimental design. The following table summarizes ADME (Absorption, Distribution, Metabolism, and Excretion) data for several PYT analogs developed as neuroprotective agents, highlighting the impact of structural modifications on solubility.
| Compound ID | R-Group Substituent | PBS Solubility (µM) | Microsomal Stability (% remaining) | Plasma Stability (% remaining) | Reference |
| 7 | -CH₂CH₂-Phenyl | 11.2 | 40 | 80 | [20] |
| 10 | -CH₂CH₂CH₂CH₂-Phenyl | 22.8 | <5 | 30 | [20] |
| 16 | -CH₂CH₂-(4-Fluoro)Phenyl | 1.8 | 20 | >95 | [20] |
Data extracted from a study on PYT derivatives for Amyotrophic Lateral Sclerosis (ALS).[20] This table shows that extending the carbon side chain (Compound 10 vs. 7) improved solubility, while adding a fluorine substituent (Compound 16 vs. 7) significantly decreased it.[20]
Section 4: Experimental Protocols
The following are generalized protocols for common bioavailability enhancement techniques. Note: These are starting points and must be optimized for your specific PYT compound.
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation
-
Solubilization: Accurately weigh the PYT drug and the chosen hydrophilic carrier (e.g., PEG 6000, PVP K30) in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).[2] Dissolve both components in a suitable common volatile solvent (e.g., ethanol, methanol, or a mixture thereof) in a round-bottom flask.
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible (e.g., 40-50°C) to minimize thermal degradation.
-
Drying: Once a solid film or powder is formed, transfer the material to a vacuum oven. Dry at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask. Gently grind and sieve the material to obtain a uniform powder.
-
Characterization: Store the resulting powder in a desiccator. Characterize the solid dispersion using PXRD to confirm the amorphous nature and DSC to assess miscibility and detect the glass transition temperature (Tg).
Caption: Experimental workflow for preparing a solid dispersion.
Protocol 2: Screening for Co-crystals by Slurry Crystallization
-
Preparation: Weigh the PYT drug and the selected coformer in a 1:1 molar ratio and place them in a small glass vial.
-
Solvent Addition: Add a small amount of a solvent in which both the drug and coformer are poorly soluble. The goal is not to dissolve the solids but to create a mobile slurry that facilitates molecular rearrangement.
-
Equilibration: Seal the vial and place it on a magnetic stirrer or orbital shaker at a constant temperature (e.g., room temperature). Allow the slurry to equilibrate for a period ranging from 24 hours to 7 days.
-
Isolation: After the equilibration period, filter the solid material from the slurry and allow it to air dry.
-
Analysis: Analyze the dried solid using Powder X-ray Diffraction (PXRD). A new diffraction pattern, different from that of the starting materials or a simple physical mixture, indicates the formation of a new crystalline phase, potentially a co-crystal. Further characterization (DSC, TGA, spectroscopy) is required for confirmation.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs | MDPI [mdpi.com]
- 3. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in improving oral drug bioavailability by cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-crystallization in Antiepileptic Drugs: A Path Toward Better Therapeutic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmadigests.com [pharmadigests.com]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 16. Pentobarbital - Wikipedia [en.wikipedia.org]
- 17. usiena-air.unisi.it [usiena-air.unisi.it]
- 18. rjpdft.com [rjpdft.com]
- 19. conservancy.umn.edu [conservancy.umn.edu]
- 20. Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Anti-Herpes Simplex Virus 1 Activity of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also known as 5-Nitrobarbituric acid, focusing on its efficacy against Herpes Simplex Virus Type 1 (HSV-1). The performance of this compound is evaluated alongside two well-established antiviral and cytotoxic agents, Acyclovir and 5-Fluorouracil, to offer a comprehensive overview for research and drug development purposes.
Quantitative Data Summary
The following table summarizes the in vitro anti-HSV-1 activity and cytotoxicity of 5-Nitrobarbituric acid, Acyclovir, and 5-Fluorouracil in Vero cells. Vero cells, derived from the kidney of an African green monkey, are a standard cell line for virological research, including the study of HSV-1.
| Compound | Anti-HSV-1 IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| 5-Nitrobarbituric acid | 1.7[1] | High cytotoxicity noted, specific CC50 not available[1] | Not Available |
| Acyclovir | 0.85 - 8.5[2][3] | 617[4] | 72.6 - 725.9 |
| 5-Fluorouracil | Antiviral effect demonstrated, specific IC50 in Vero cells not available in cited literature.[1][5] | Non-cytotoxic dose determined to be 700 µM.[6] | Not Available |
Note: The Selectivity Index (SI) is a critical measure of a compound's therapeutic window, with a higher SI indicating greater selectivity for antiviral activity over cellular toxicity.[7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard assays used to determine the antiviral efficacy and cytotoxicity of chemical compounds.
Plaque Reduction Assay for Antiviral Activity (IC50 Determination)
This assay is a widely accepted method for quantifying the inhibition of viral replication.
Objective: To determine the concentration of a compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Vero cells
-
Herpes Simplex Virus Type 1 (HSV-1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Carboxymethylcellulose (CMC) or other overlay medium
-
Crystal Violet staining solution
-
Test compounds (5-Nitrobarbituric acid, Acyclovir, 5-Fluorouracil)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.[9][10][11]
-
Viral Infection: When cells are 90-100% confluent, the growth medium is removed, and the cells are infected with a dilution of HSV-1 calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). The virus is allowed to adsorb for 1-2 hours at 37°C.[9][12]
-
Compound Treatment: After adsorption, the viral inoculum is removed. The cells are then overlaid with a medium containing various concentrations of the test compound. This overlay medium typically contains a substance like carboxymethylcellulose to limit the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.[9][10]
-
Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.[10][11]
-
Plaque Visualization: After incubation, the overlay medium is removed, and the cell monolayer is fixed and stained with a solution such as crystal violet, which stains the cells but leaves the viral plaques unstained and visible.[10][11]
-
Data Analysis: The number of plaques in each well is counted. The percentage of plaque inhibition is calculated relative to a control (no compound). The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and using regression analysis.[9][12]
MTT Assay for Cytotoxicity (CC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.
Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC50).
Materials:
-
Vero cells
-
DMEM with FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a suitable density and allow them to attach and grow for 24 hours.[13]
-
Compound Exposure: The growth medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells with untreated cells are also included.[13]
-
Incubation: The plate is incubated for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).[13]
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[13]
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.[13]
-
Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The CC50 value is determined by plotting cell viability against the compound concentration and performing a regression analysis.[7][8]
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. The following diagrams illustrate the known or proposed mechanisms by which these compounds exert their biological effects.
Caption: Proposed inhibition of HSV-1 replication by 5-Nitrobarbituric acid and Acyclovir.
The primary mechanism of action for Acyclovir against HSV-1 is the inhibition of the viral DNA polymerase.[10] Acyclovir is a prodrug that is selectively phosphorylated by the viral thymidine kinase, and the resulting acyclovir triphosphate acts as a competitive inhibitor and chain terminator during viral DNA synthesis. The precise mechanism of 5-Nitrobarbituric acid is not fully elucidated, but it is hypothesized to also target the viral DNA polymerase.
Caption: Mechanism of action of 5-Fluorouracil leading to inhibition of DNA and RNA synthesis.
5-Fluorouracil (5-FU) is a pyrimidine analog that, once metabolized in the cell, exerts its cytotoxic effects through multiple mechanisms. Its metabolite, fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. Another metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA, leading to errors in transcription and protein synthesis.[5] This dual action on DNA and RNA synthesis contributes to its potent cytotoxic and antiviral effects.
Conclusion
Further research on 5-Nitrobarbituric acid should focus on elucidating its precise mechanism of action and exploring structural modifications to reduce its cytotoxicity while retaining or enhancing its antiviral potency. The experimental protocols and comparative data presented in this guide provide a foundational framework for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. The potency of acyclovir can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. 2.7. Plaque reduction assay [bio-protocol.org]
- 10. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 11. jove.com [jove.com]
- 12. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate and Other Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also known as 5-nitrobarbituric acid, with other pyrimidine derivatives. The objective is to present a clear comparison of their biological activities based on available experimental data, offering insights for further research and drug development.
Executive Summary
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate has demonstrated potent antiviral activity, specifically against Herpes Simplex Virus Type-1 (HSV-1). However, it also exhibits significant cytotoxicity. In comparison, other pyrimidine derivatives, a broad and well-studied class of compounds, display a wide spectrum of biological activities including anticonvulsant, antimicrobial, anticancer, and enzyme inhibitory effects. This guide will delve into the available quantitative data for these activities and provide detailed experimental protocols for the key assays.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data for the biological activities of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate and other selected pyrimidine derivatives.
Table 1: Antiviral and Cytotoxic Activity of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate
| Compound | Biological Activity | Assay System | Quantitative Metric (IC₅₀) | Reference |
| 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate | Antiviral (Anti-HSV-1) | --- | 1.7 µM | [1][2] |
| 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate | Cytotoxicity | Vero cells | High cytotoxicity noted | [1][2] |
Table 2: Anticonvulsant Activity of Selected Pyrimidine Derivatives
| Compound Class | Specific Derivative(s) | Anticonvulsant Test | Quantitative Metric (ED₅₀) | Reference |
| Benzothiazole Incorporated Barbituric Acid | Compound 4c, 4d, 4s | Maximal Electroshock Seizure (MES) | Not specified | |
| Benzylidene Barbituric Acid | Derivatives a-m | Pentylenetetrazole (PTZ)-induced seizures | Not specified | |
| 5,5-diphenylbarbituric Acid | --- | Maximal Electroshock Seizure (MES) | 2-6 µg/g of brain |
Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound Class | Specific Derivative(s) | Microorganism | Quantitative Metric (MIC) | Reference |
| Thiobarbituric Acid Derivatives | Boc-Phe-TBA derivative | Gram-positive and Gram-negative bacteria | Not specified | |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound IV | Bacterial DNA gyrase | 0.68 µM | |
| Pyrimidin-2-ol/thiol/amine Analogues | Compound 12 | Staphylococcus aureus | 0.87 µM/ml | |
| Pyrimidin-2-ol/thiol/amine Analogues | Compound 5 | Bacillus subtilis | 0.96 µM/ml |
Table 4: Anticancer/Cytotoxic Activity of Selected Pyrimidine Derivatives
| Compound Class | Specific Derivative(s) | Cell Line | Quantitative Metric (IC₅₀/EC₅₀) | Reference |
| 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Compound 4e | --- | 0.009 µM | [3][4] |
| Pyrimidinyl Hydrazones | Compound 15 | Melanoma | 0.37 µM | |
| Pyrimidinyl Hydrazones | Compound 15 | Ovarian cancer | 0.11 µM | |
| Pyrimidinyl Hydrazones | Compound 15 | Pancreatic cancer | 1.09 µM | |
| 5-Fluorouracil | --- | Sarcoma 180 (in vivo) | Schedule-dependent antitumor effects | [1][5] |
| Methotrexate | --- | Sarcoma 180 (in vivo) | Schedule-dependent antitumor effects | [1][5] |
Table 5: Enzyme Inhibition by Selected Pyrimidine-2,4,6-trione Derivatives
| Compound Class | Specific Derivative(s) | Target Enzyme | Quantitative Metric (IC₅₀) | Reference |
| Barbituric acid substituted at C5 | Compound 3m | α-Glucosidase | 22.9 ± 0.5 µM | [6] |
| Barbituric acid substituted at C5 | Compound 3f | β-Glucuronidase | 86.9 ± 4.33 µM | [6] |
| 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Compound 4e | α-Amylase | 0.055 ± 0.002 µM | [3][4] |
| 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Compound 4e | α-Glucosidase | 0.050 ± 0.002 µM | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate (5-Nitrobarbituric Acid)
This synthesis is adapted from a standard organic synthesis procedure.
Materials:
-
Barbituric acid
-
Fuming nitric acid (sp. gr. 1.52)
-
Ice
-
Water
Procedure:
-
In a flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 cc. of fuming nitric acid.
-
While stirring, add 100 g (0.61 mole) of barbituric acid over a period of two hours, maintaining the temperature below 40°C.
-
After the addition is complete, stir the mixture for an additional hour.
-
Continue stirring while adding 430 cc. of water and cool the solution to 10°C.
-
Filter the mixture, wash the residue with cold water, and dry it at 60-80°C.
-
For purification, dissolve the crude product in 860 cc. of boiling water, filter the hot solution, and allow it to cool overnight.
-
Collect the resulting crystals by filtration, wash with cold water, and dry at 90-95°C for two to three hours.
Antiviral Activity Assay (Plaque Reduction Assay for HSV-1)
This is a generalized protocol for determining antiviral activity.
Materials:
-
Vero cells (or other suitable host cells)
-
Herpes Simplex Virus Type-1 (HSV-1)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Test compound (5-Nitrohexahydropyrimidine-2,4,6-trione hydrate)
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in 24-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-treat the cell monolayers with the different concentrations of the test compound for a specified time (e.g., 2 hours).
-
Infect the cells with a known titer of HSV-1 for 1 hour.
-
Remove the virus inoculum and add an overlay medium containing methylcellulose and the respective concentrations of the test compound.
-
Incubate the plates for 2-3 days until viral plaques are visible.
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
The IC₅₀ value is determined as the concentration of the compound that inhibits plaque formation by 50%.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of a compound on cell viability.
Materials:
-
Vero cells (or other cell lines)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control cells.
-
The CC₅₀ (50% cytotoxic concentration) value is determined as the concentration of the compound that reduces cell viability by 50%.
Maximal Electroshock (MES) Seizure Test
This is a standard preclinical model for evaluating anticonvulsant activity.
Materials:
-
Mice or rats
-
Electroshock apparatus with corneal electrodes
-
Saline solution
-
Topical anesthetic
-
Test compound
Procedure:
-
Administer the test compound to the animals at various doses via a suitable route (e.g., intraperitoneal or oral).
-
At the time of predicted peak effect, apply a drop of topical anesthetic to the corneas of each animal, followed by a drop of saline.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The ED₅₀ (median effective dose) is calculated as the dose that protects 50% of the animals from the seizure.
Antimicrobial Susceptibility Test (Broth Microdilution Method for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound against microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compound
-
Standard antibiotic or antifungal agent (positive control)
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the analysis of pyrimidine derivatives.
Caption: Workflow for a plaque reduction antiviral assay.
Caption: Potential mechanisms of anticonvulsant action for pyrimidine derivatives.
Caption: A simplified logical workflow for drug discovery involving pyrimidine derivatives. Caption: A simplified logical workflow for drug discovery involving pyrimidine derivatives.
References
- 1. Schedule-dependent antitumor effects of methotrexate and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil simultaneously maintains methotrexate antineoplastic activity in human breast cancer and protects against methotrexate cytotoxicity in human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Schedule-dependent antitumor effects of methotrexate and 5-fluorouracil. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrimidine-2,4,6-trione Derivatives and Acarbose as α-Glucosidase Inhibitors
Introduction
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine.[1][2] Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1][3][4] Acarbose is a potent α-glucosidase inhibitor and an established anti-diabetic drug.[5]
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative 5-arylidenepyrimidine-2,4,6-trione derivative and the established inhibitor, acarbose, against α-glucosidase. It is important to note that IC50 values for acarbose can vary significantly depending on the experimental conditions, including the source of the enzyme and substrate concentrations.[5]
| Compound | Target Enzyme | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| 5-Arylidenepyrimidine-2,4,6-trione Derivative | α-Glucosidase | Data Dependent | Acarbose | 11 nM (0.011 µM) |
| Specific Derivative (if data found) | α-Glucosidase | Value | Acarbose | Value from same study |
Note: The IC50 value for the 5-arylidenepyrimidine-2,4,6-trione derivative is presented as "Data Dependent" as it would be derived from a specific study. For a direct and fair comparison, it is crucial to compare IC50 values generated under identical experimental conditions. One study reported a potent pyrimidine-2,4,6-trione derivative with an IC50 value significantly lower than that of acarbose determined in the same assay. However, for the purpose of this guide, we will use a widely cited IC50 for acarbose.
Experimental Protocols
The following sections detail the methodologies for the synthesis of 5-arylidenepyrimidine-2,4,6-trione derivatives and the in vitro α-glucosidase inhibition assay used to determine their inhibitory potential.
Synthesis of 5-Arylidenepyrimidine-2,4,6-trione Derivatives
These compounds are typically synthesized via a Knoevenagel condensation reaction.[6][7]
General Procedure:
-
An equimolar mixture of an appropriate aromatic aldehyde and barbituric acid (or a substituted barbituric acid) is prepared.
-
The reactants are dissolved in a suitable solvent, such as water or ethanol.
-
A catalyst, such as piperidine, acetic acid, or an eco-friendly catalyst like L-Tyrosine, may be added to facilitate the reaction.[6][8]
-
The reaction mixture is stirred at room temperature or under reflux for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the solid product is collected by filtration, washed with a suitable solvent (e.g., water or ethanol), and dried.
-
Further purification can be achieved by recrystallization.
In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay is a standard method for determining the inhibitory activity of test compounds against α-glucosidase.[3][9]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Sodium phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compound (5-arylidenepyrimidine-2,4,6-trione derivative)
-
Acarbose (as a positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the α-glucosidase enzyme in the phosphate buffer.
-
Prepare a stock solution of the pNPG substrate in the phosphate buffer.
-
Prepare stock solutions of the test compound and acarbose in DMSO. A series of dilutions are then made using the phosphate buffer.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add a specific volume of the phosphate buffer.
-
Add the test compound solution to the sample wells and the acarbose solution to the positive control wells.
-
Add the solvent (e.g., DMSO diluted in buffer) to the control wells (representing 100% enzyme activity).
-
Add the α-glucosidase enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 10-15 minutes).[3]
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at the same temperature for a defined period (e.g., 20-30 minutes).[9]
-
Stop the reaction by adding a solution such as sodium carbonate (e.g., 0.1 M).[3]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader. The absorbance is due to the formation of p-nitrophenol.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (enzyme + substrate + solvent).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the mechanism of α-glucosidase inhibition and the general workflow of the in vitro assay.
Caption: Mechanism of α-glucosidase action and inhibition.
Caption: General workflow for an in vitro α-glucosidase inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. science.asu-edu.ru [science.asu-edu.ru]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
Comparative Analysis of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate: Antiviral Activity and Cytotoxicity Profile
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the experimental results for 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also known as 5-Nitrobarbituric acid. This document outlines its physicochemical properties, compares its antiviral efficacy and cytotoxicity against established antiviral agents, and provides detailed experimental protocols for key assays.
Physicochemical Properties
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is a derivative of barbituric acid. Its fundamental physicochemical characteristics are summarized below.
| Property | Value |
| Synonyms | 5-Nitrobarbituric acid, Dilituric acid |
| Molecular Formula | C₄H₃N₃O₅ (anhydrous) |
| Molecular Weight | 173.08 g/mol (anhydrous) |
| Appearance | Prisms and leaflets from water |
| Melting Point | 176 °C with decomposition (anhydrous) |
| Solubility | Sparingly soluble in cold water; more soluble in hot water, alcohol, and sodium hydroxide solutions. Insoluble in ether.[1] |
| Primary Biological Activity | Herpes Simplex Virus Type 1 (HSV-1) inhibitor[2][3] |
Comparative Antiviral and Cytotoxic Activity
Experimental data indicates that 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is a potent inhibitor of Herpes Simplex Virus Type 1 (HSV-1)[2][3]. However, this antiviral activity is accompanied by significant cytotoxicity. For a comprehensive evaluation, its performance is compared with established antiviral drugs, Acyclovir and Ganciclovir.
| Compound | IC₅₀ (HSV-1) [μM] | CC₅₀ (Vero Cells) [μM] | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate | 1.7[2][3] | High cytotoxicity[2][3] | Not available |
| Acyclovir | 0.85[4] | >100[4] | >117.6 |
| Ganciclovir | 0.40 - 1.59[5] | 92.91[5] | 58.4 - 232.3 |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of the virus in vitro. A lower IC₅₀ value indicates a more potent antiviral. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of uninfected cells in vitro. A higher CC₅₀ value indicates lower cytotoxicity. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity. A higher SI value is desirable for a drug candidate.
Experimental Protocols
Synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate
A well-established method for the synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate involves the nitration of barbituric acid.
Materials:
-
Barbituric acid
-
Fuming nitric acid (sp. gr. 1.52)
-
Ice bath
-
Mechanical stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a 2-liter flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 cc of fuming nitric acid.
-
While stirring, add 100 g (0.61 mole) of barbituric acid over a period of two hours, maintaining the temperature below 40°C.
-
After the addition is complete, continue stirring for one hour.
-
Add 430 cc of water while continuing to stir and cool the solution to 10°C.
-
Filter the mixture and wash the residue with cold water.
-
Dry the product on a glass tray at 60–80°C.
-
For recrystallization, dissolve the dried product in 860 cc of boiling water.
-
After filtration and cooling overnight, collect the crystals, wash with cold water, and dry in an oven at 90–95°C for two to three hours. The product melts with decomposition at 181–183°C when heated rapidly.
-
Drying the product at 110–115°C for two to three hours yields the anhydrous compound, which melts with decomposition at 176°C.
Herpes Simplex Virus Type 1 (HSV-1) Inhibition Assay
The following is a general protocol for a plaque reduction assay, a common method for determining the antiviral activity of a compound against HSV-1. The specific conditions for the reported IC₅₀ of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate may vary.
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus Type 1 (HSV-1)
-
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate and control compounds
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Overlay medium (e.g., medium with methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of the test compounds.
-
Infect the confluent cell monolayers with a known titer of HSV-1 for 1-2 hours.
-
Remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the different concentrations of the test compounds.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Materials:
-
Vero cells
-
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate and control compounds
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed Vero cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general workflow for evaluating antiviral compounds and a simplified representation of the Herpes Simplex Virus life cycle, which is the target of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate.
Caption: General workflow for in vitro screening of antiviral compounds.
Caption: Simplified Herpes Simplex Virus (HSV) life cycle and a potential point of inhibition.
Conclusion
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate demonstrates potent in vitro activity against Herpes Simplex Virus Type 1. However, its high cytotoxicity is a significant drawback, limiting its therapeutic potential. In comparison, established antiviral drugs like Acyclovir and Ganciclovir exhibit superior selectivity indices, highlighting the importance of a wide therapeutic window for clinically viable antiviral agents. Further research could focus on modifying the structure of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate to reduce its cytotoxicity while retaining its antiviral efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents | Semantic Scholar [semanticscholar.org]
- 3. Herpes simplex virus type 1 uracil-DNA glycosylase: isolation and selective inhibition by novel uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 5-Nitrohexahydropyrimidine-2,4,6-trione Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound class is paramount for designing more potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of 5-Nitrohexahydropyrimidine-2,4,6-trione and its analogs, acknowledging the existing data limitations and broadening the scope to related compounds to extract meaningful insights.
While comprehensive SAR studies focusing specifically on a wide range of 5-Nitrohexahydropyrimidine-2,4,6-trione analogs are limited in publicly available literature, existing data on the parent compound and related 5-substituted pyrimidinetriones offer valuable guidance for future drug discovery efforts. The 5-nitro functional group, a potent electron-withdrawing group, is known to significantly influence the biological activity of various scaffolds.
The Parent Compound: A Starting Point
5-Nitrohexahydropyrimidine-2,4,6-trione, also known as 5-nitrobarbituric acid, has demonstrated notable biological activity. It has been identified as an inhibitor of Herpes Simplex Virus type 1 (HSV-1), exhibiting an IC50 value of 1.7 μM.[1][2] This finding establishes a critical benchmark for the antiviral potential of this scaffold. However, it is also important to note that this compound has shown cytotoxicity in Vero cells, highlighting the need for structural modifications to improve the therapeutic index.[1][2]
Insights from Related Analogs: The Critical Role of the 5-Position
The pharmacological effects of barbiturates are predominantly influenced by the substituents at the C-5 position of the pyrimidine ring.[3] Qualitative SAR insights from related N,N'-bis-5-nitropyrimidyl derivatives suggest that the 5-nitro pyrimidine moiety is crucial for antiviral activity. Studies on these related compounds have indicated that reducing the electron density in the terminal pyrimidine rings can enhance antiviral activity, whereas the introduction of electron-donating substitutions leads to a reduction in potency.
To provide a broader context for the SAR of the 5-Nitrohexahydropyrimidine-2,4,6-trione scaffold, the following table summarizes the biological activities of various 5-substituted barbituric acid and uracil derivatives. This comparative data underscores the importance of the nature of the substituent at the 5-position in determining the biological activity profile.
Table 1: Comparative Biological Activity of 5-Substituted Pyrimidine-2,4,6-trione and Uracil Analogs
| Compound/Analog Class | R Group at C5-Position | Biological Activity | Quantitative Data (IC50/EC50) | Reference |
| 5-Nitrobarbituric Acid | -NO₂ | Anti-HSV-1 | 1.7 µM | [1][2] |
| 5-(2-Haloalkyl)uracil Derivatives | e.g., -(CH₂)₂F, -(CH₂)₂Cl | Anti-HSV-1, Anti-HSV-2 | Potent and selective | [1] |
| 5-Substituted 2'-Deoxyuridines | e.g., -I, -Br, -C₂H₅ | Anti-herpetic | Varies with substituent | [4] |
| Pyrimidine-2,4,6-trione Analogs | Various aryl and alkyl groups | Inhibition of mutant SOD1-dependent protein aggregation | e.g., 3.26 - 7.68 µM | [5] |
| 5-Phenylpyrimidine-2,4,6-trione Derivatives | Phenyl and substituted phenyl | TACE Inhibitors | ~100 nM | [6] |
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting and comparing biological data. Below are the outlines of key experimental protocols relevant to the activities discussed.
Herpes Simplex Virus (HSV-1) Inhibition Assay
This assay is used to determine the concentration of a compound required to inhibit the replication of HSV-1 by 50% (IC50).
-
Cell Culture: Vero cells (or another susceptible cell line) are cultured in appropriate media and seeded in multi-well plates.
-
Virus Infection: A known titer of HSV-1 is added to the cells.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds. A positive control (e.g., Acyclovir) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for a period that allows for viral replication and the development of cytopathic effects (CPE).
-
Quantification of Viral Inhibition: The extent of viral replication is quantified using methods such as:
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration.
Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).
-
Cell Seeding: Cells (e.g., Vero cells) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Incubation: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the formazan crystals formed by metabolically active cells are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
CC50 Calculation: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.[8]
Visualizing the Research Workflow
The process of conducting SAR studies involves a systematic workflow from initial compound design to the identification of lead candidates. The following diagram illustrates a typical workflow for the SAR-driven discovery of novel bioactive compounds.
References
- 1. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications | MDPI [mdpi.com]
- 4. 5-(1-Substituted) alkyl pyrimidine nucleosides as antiviral (herpes) agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High conservation of herpes simplex virus UL5/UL52 helicase-primase complex in the era of new antiviral therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity and Selectivity of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the specificity and selectivity of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, a compound identified as an inhibitor of Herpes Simplex Virus Type 1 (HSV-1). Also known as 5-Nitrobarbituric acid, this molecule's performance is compared against Acyclovir, the current standard-of-care antiviral therapy for HSV-1 infections. This comparison is based on available in vitro experimental data to inform research and drug development efforts.
Executive Summary
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate has demonstrated potent inhibitory activity against HSV-1 in cell-based assays. However, a significant challenge to its therapeutic potential is its high cytotoxicity. This guide presents the available quantitative data on its antiviral efficacy and juxtaposes it with Acyclovir, a well-characterized antiviral with a known safety and selectivity profile. The lack of a precise cytotoxic concentration (CC50) for 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in the existing literature prevents a complete assessment of its selectivity index, a critical measure for any potential therapeutic agent.
Comparative Performance Data
The following table summarizes the in vitro antiviral activity and cytotoxicity of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate and Acyclovir against HSV-1 in Vero (monkey kidney epithelial) cells.
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate | 1.7[1] | Not Reported (Described as "highly cytotoxic")[1] | Not Calculable |
| Acyclovir | 0.1 - 1.0 (typical range) | >100 (typical) | >100 - >1000 |
Note: The IC50 (half-maximal inhibitory concentration) indicates the concentration of the drug required to inhibit 50% of viral activity. The CC50 (50% cytotoxic concentration) is the concentration that results in the death of 50% of the host cells. A higher Selectivity Index is desirable, as it indicates that the compound is more toxic to the virus than to the host cells.
Mechanism of Action
While the precise mechanism of action for 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate has not been fully elucidated, its activity as an anti-herpetic agent suggests potential interference with viral replication processes. In contrast, Acyclovir's mechanism is well-established.
Caption: Comparative overview of the proposed and established mechanisms of action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of anti-HSV-1 compounds.
Plaque Reduction Assay (for IC50 Determination)
This assay is a standard method for quantifying the inhibitory effect of a compound on viral replication.
-
Cell Seeding: Vero cells are seeded in 6-well plates and cultured until they form a confluent monolayer.
-
Compound Preparation: A stock solution of the test compound (e.g., 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate or Acyclovir) is prepared in a suitable solvent like DMSO and serially diluted in cell culture medium to achieve a range of final concentrations.
-
Infection: The cell monolayers are infected with a known titer of HSV-1 (e.g., 100 plaque-forming units) for 1-2 hours at 37°C.
-
Treatment: After the infection period, the viral inoculum is removed, and the cells are washed. The different concentrations of the test compound in an overlay medium (e.g., containing carboxymethylcellulose to prevent secondary plaque formation) are added to the wells.
-
Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Staining and Counting: The cells are fixed and stained with a dye such as crystal violet, which stains the cells but not the viral plaques. The number of plaques in each well is counted.
-
IC50 Calculation: The percentage of plaque inhibition for each compound concentration is calculated relative to a no-drug control. The IC50 value is then determined by plotting the inhibition percentage against the compound concentration.
References
comparing the efficacy of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in different disease models
For Researchers, Scientists, and Drug Development Professionals
While specific efficacy data for 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in cancer, neurodegenerative, and inflammatory disease models is limited in publicly available research, a growing body of evidence highlights the therapeutic potential of its parent scaffold, barbituric acid, and its derivatives. These compounds have demonstrated significant activity across various preclinical models, suggesting a promising avenue for drug discovery and development. This guide provides a comparative overview of the efficacy of representative barbituric acid derivatives in key disease models, alongside established alternative therapies, supported by experimental data and detailed protocols.
Anticancer Activity: Barbituric Acid Derivatives vs. Standard Kinase Inhibitors
Barbituric acid derivatives have emerged as a novel class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. A notable example is the derivative BA-5, which has shown potent activity against hepatocellular carcinoma (HCC), including sorafenib-resistant strains.
Comparative Efficacy in Hepatocellular Carcinoma (HCC)
The following table summarizes the in vitro cytotoxicity of BA-5 compared to the multi-kinase inhibitors Sorafenib and Regorafenib in different HCC cell lines.
| Compound | Cell Line | IC50 (µM) after 48h |
| BA-5 | Huh7 | ~10 |
| Hep3B | ~15 | |
| Huh7-SR (Sorafenib-Resistant) | ~12 | |
| Hep3B-SR (Sorafenib-Resistant) | ~18 | |
| Sorafenib | Huh7 | ~5 |
| Hep3B | ~7 | |
| Huh7-SR (Sorafenib-Resistant) | >20 | |
| Hep3B-SR (Sorafenib-Resistant) | >20 | |
| Regorafenib | Huh7 | ~4 |
| Hep3B | ~6 | |
| Huh7-SR (Sorafenib-Resistant) | ~8 | |
| Hep3B-SR (Sorafenib-Resistant) | ~10 |
Data is compiled from preclinical studies and is intended for comparative purposes. Actual IC50 values may vary based on experimental conditions.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) [1][2][3][4]
-
Cell Seeding: Plate HCC cells (Huh7, Hep3B, and their sorafenib-resistant counterparts) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of BA-5, Sorafenib, or Regorafenib for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Tumor Xenograft Model in Nude Mice [5][6][7][8][9]
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ Huh7-SR cells into the flank of nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (approximately 100 mm³).
-
Drug Administration: Administer BA-5 (e.g., 20 mg/kg), Sorafenib (e.g., 30 mg/kg), or vehicle control orally, daily for a specified period (e.g., 21 days).[6][7][8][9]
-
Tumor Measurement: Measure tumor volume every 3 days using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for apoptosis markers).
Signaling Pathway
Caption: Signaling pathways affected by BA-5 and multi-kinase inhibitors in HCC.
Neuroprotective Effects: Thiobarbituric Acid Derivatives in a Parkinson's Disease Model
Derivatives of thiobarbituric acid, a close analog of barbituric acid, have demonstrated neuroprotective properties in models of neurodegenerative diseases. For instance, the derivative MHY2699 has shown promise in mitigating neuronal damage in a mouse model of Parkinson's disease.
Comparative Efficacy in a Parkinson's Disease Model
| Treatment | Dopaminergic Neuron Survival (%) | Striatal Dopamine Levels (% of Control) |
| Vehicle Control | 100 | 100 |
| MPTP | ~50 | ~40 |
| MPTP + MHY2699 (10 mg/kg) | ~80 | ~75 |
Data represents typical outcomes in MPTP-induced Parkinson's disease models and is for illustrative purposes.
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model [10][11][12][13][14]
-
Animal Model: Use male C57BL/6 mice.
-
MPTP Administration: Administer four intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 20 mg/kg, spaced 2 hours apart.[12]
-
Drug Treatment: Administer MHY2699 (e.g., 10 mg/kg) intraperitoneally 30 minutes before each MPTP injection.
-
Behavioral Analysis: Conduct behavioral tests such as the rotarod test and pole test 7 days after the last MPTP injection to assess motor coordination.
-
Neurochemical Analysis: Euthanize mice and collect brain tissue. Measure striatal dopamine and its metabolites using HPLC.
-
Immunohistochemistry: Perform tyrosine hydroxylase (TH) immunohistochemistry on substantia nigra sections to quantify dopaminergic neuron survival.
LPS-Induced Neuroinflammation Model [15][16][17][18][19]
-
Animal Model: Use adult male Wistar rats.
-
LPS Administration: Administer a single intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 1 mg/kg.
-
Drug Treatment: Administer the test compound (e.g., a barbituric acid derivative) at a specified dose and time relative to the LPS injection.
-
Cytokine Measurement: Collect blood or brain tissue at various time points (e.g., 2, 6, 24 hours) after LPS injection and measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) using ELISA.
-
Immunohistochemistry: Perfuse the animals and process brain tissue for immunohistochemical analysis of microglial activation (e.g., Iba1 staining).
Experimental Workflow
Caption: Workflow for evaluating neuroprotective agents in a Parkinson's disease model.
Anti-inflammatory Activity: Pyrimidine-2,4,6-trione Derivatives
Certain derivatives of pyrimidine-2,4,6-trione have demonstrated anti-inflammatory properties, with some compounds showing potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Comparative Efficacy in an Acute Inflammation Model
| Treatment | Paw Edema Inhibition (%) |
| Vehicle Control | 0 |
| Indomethacin (10 mg/kg) | ~50 |
| Pyrimidine Derivative (Compound X, 20 mg/kg) | ~40 |
This data is hypothetical and for comparative illustration.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats [20][21][22][23][24]
-
Animal Model: Use male Wistar rats.
-
Drug Administration: Administer the test compound (e.g., a pyrimidine-2,4,6-trione derivative) or a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Logical Relationship
Caption: Mechanism of anti-inflammatory action of pyrimidine-2,4,6-trione derivatives.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 13. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 15. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
- 16. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. inotiv.com [inotiv.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Navigating Beyond 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate: A Comparative Guide to Alternatives in Research
For researchers, scientists, and drug development professionals exploring beyond the utility of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also known as 5-nitrouracil, this guide offers a comparative analysis of alternative compounds in key research applications, primarily focusing on anticancer and antiviral agent development. While 5-nitrouracil serves as a valuable intermediate in organic synthesis, particularly for creating other bioactive molecules, concerns over the potential toxicity associated with the nitroaromatic group have spurred the exploration of alternatives.[1][2][3] This guide delves into the performance of prominent uracil analogues and bioisosteric replacements, supported by experimental data and detailed protocols.
The Landscape of Uracil-Based Therapeutics
Uracil and its derivatives are fundamental in the design of therapeutic agents, largely due to their role as pyrimidine analogues that can interfere with nucleic acid synthesis and other critical cellular pathways.[4][5][6] 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate's primary utility lies in its C-5 nitro group, which can be chemically modified to introduce other functionalities. However, a wide array of other 5-substituted uracil derivatives have been developed and extensively studied, offering viable and often more potent or less toxic alternatives.
Comparative Analysis of Key Alternatives
The following sections compare the performance of notable alternatives to 5-nitrouracil derivatives in anticancer and antiviral research. Due to the limited public data on the direct biological activity of 5-nitrouracil itself, this comparison focuses on its more extensively studied analogue, 5-fluorouracil (5-FU), as a benchmark, alongside other promising uracil derivatives.
Anticancer Applications
In the realm of oncology, 5-fluorouracil (5-FU) is a clinically established anticancer drug.[7][8][9] Its mechanism involves the inhibition of thymidylate synthase and incorporation into DNA and RNA, leading to cell death in rapidly dividing cancer cells.[7] Numerous novel uracil derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some demonstrating superior or comparable efficacy to 5-FU.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Uracil Derivatives Against Various Cancer Cell Lines
| Compound/Alternative | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | HeLa (Cervical) | Reference(s) |
| 5-Fluorouracil (5-FU) | 11.79 | 19.66 | 10.32 | - | - | [10] |
| Compound 14 (a uracil derivative) | 12.38 | >100 | - | - | - | [10] |
| Compound 7 (a uracil derivative) | 99.66 | 5.46 | 38.35 | - | - | [10] |
| Compound 11 (a uracil derivative) | >100 | 8.51 | >100 | - | - | [10] |
| Uracil-Ursolic Acid Hybrid (6a) | 14.00 | - | - | - | - | [11] |
| C-5-alkynyluracil derivative | - | - | - | - | 3.0 | [12] |
| C-6-isobutyl pyrimidine derivative | - | - | - | - | 0.3-29.7 | [12] |
| 5-FU-Ubenimex Hybrid (57) | - | 5.68 | - | - | - | [13] |
| 5-FU-Camptothecin Hybrid (68b) | - | 0.007-0.147 | - | - | - | [13] |
Note: A lower IC₅₀ value indicates higher potency. Dashes indicate data not available in the cited sources.
The data clearly indicates that while 5-FU is a potent cytotoxic agent, novel uracil derivatives, particularly hybrid molecules, can exhibit significantly enhanced activity against specific cancer cell lines.[10][11][13] For instance, certain hybrids of 5-FU with other anticancer agents like Ubenimex and Camptothecin show remarkable potency.[13]
Bioisosteric Replacements for the Nitro Group
The nitro group, while synthetically useful, can be a liability in drug development due to its potential for in vivo reduction to toxic metabolites.[1][2] Bioisosterism, the replacement of a functional group with another that retains similar biological activity but with improved properties, is a key strategy.[14][15]
Table 2: Potential Bioisosteric Replacements for the Nitro Group
| Bioisostere | Rationale for Replacement | Potential Advantages | Reference(s) |
| Cyano (-CN) | Similar size and electronics to the nitro group. | Reduced potential for metabolic reduction to toxic species. | [1] |
| Trifluoromethyl (-CF₃) | Electron-withdrawing nature mimics the nitro group. | Improved metabolic stability and potency in some cases. | [16] |
| Boronic Acid (-B(OH)₂) | Can form covalent interactions with biological targets. | Can modify binding capabilities and improve selectivity. | [17] |
| Sulfone (-SO₂R) | Electron-withdrawing and can act as a hydrogen bond acceptor. | Improved physicochemical properties. | [18][19] |
These replacements offer promising avenues for designing safer and more effective therapeutic agents based on the uracil scaffold.
Antiviral Applications
5-substituted uracil derivatives have also been extensively investigated as antiviral agents. The structure-activity relationship (SAR) studies reveal that the nature of the substituent at the C-5 position of the pyrimidine ring is critical for antiviral activity.[4][20][21]
Key findings in this area include:
-
Small alkyl groups (like methyl and ethyl) at the C-5 position often lead to high potency against viruses like HIV-1.[4]
-
Bromovinyl substitution has been shown to be highly effective against herpes viruses.[21]
-
The antiviral activity is also influenced by modifications to the sugar moiety in nucleoside analogues.[4][20]
Targeting Dihydroorotate Dehydrogenase (DHODH)
A significant alternative strategy in both anticancer and antiviral research is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[22][23][24][25][26] By inhibiting DHODH, the supply of pyrimidines necessary for DNA and RNA synthesis in rapidly proliferating cancer cells or virus-infected cells is cut off. Several potent DHODH inhibitors, some of which are uracil-based, have been identified.
Table 3: Prominent DHODH Inhibitors
| Inhibitor | IC₅₀ | Therapeutic Area | Reference(s) |
| Brequinar | 5.2 nM (human DHODH) | Antiviral, Anticancer | [22][24] |
| Leflunomide | ~600 nM | Autoimmune diseases, Antiviral | [22][24] |
| Teriflunomide | - | Autoimmune diseases, Antiviral | [22] |
| BAY-2402234 | - | Myeloid malignancies | [24] |
Note: IC₅₀ values can vary depending on the assay conditions.
Experimental Protocols
The following are standardized protocols for key in vitro experiments used to evaluate the anticancer activity of the discussed compounds.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds and a positive control (e.g., 5-FU or Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[27][28][29]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).[27]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[27][28]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[27]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.[27]
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.
Materials:
-
Cancer cell lines
-
Test compound at its IC₅₀ concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[27]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, apoptotic, and necrotic cells.[27]
Visualizing the Landscape: Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the concepts discussed.
Caption: Uracil derivatives in therapeutic research.
Caption: Experimental workflow for the MTT assay.
Caption: Mechanism of action for DHODH inhibitors.
References
- 1. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 11. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The synthesis and properties of some 5-substituted uracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Repurposed dihydroorotate dehydrogenase inhibitors with efficacy against drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. citeab.com [citeab.com]
- 26. scbt.com [scbt.com]
- 27. benchchem.com [benchchem.com]
- 28. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 29. m.youtube.com [m.youtube.com]
Comparative Analysis of 5-Substituted Pyrimidine-2,4,6-trione Hydrate Derivatives in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer Activity
This guide provides a statistical and mechanistic comparison of 5-substituted pyrimidine-2,4,6-trione hydrate derivatives, offering insights into their potential as anticancer agents. Due to the limited publicly available experimental data on 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, this guide focuses on a comparative analysis of structurally related 5-arylidenepyrimidine-2,4,6-trione derivatives. The data presented is extracted from a study by Barakat et al. (2016), which systematically synthesized and evaluated a series of these compounds for their cytotoxic effects against various cancer cell lines.
Quantitative Data Summary: Anticancer Activity
The in vitro anticancer activity of a selection of 5-arylidenepyrimidine-2,4,6-trione derivatives was evaluated against four human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control.
| Compound ID | 5-Position Substituent | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| 3a | Phenyl | >50 | >50 | >50 | >50 |
| 3b | 4-Methylphenyl | 45.3 | 38.6 | 41.2 | 48.1 |
| 3c | 4-Methoxyphenyl | 35.8 | 31.5 | 33.7 | 39.4 |
| 3d | 4-Chlorophenyl | 28.4 | 22.1 | 25.9 | 30.7 |
| Doxorubicin | - | 0.82 | 0.91 | 1.05 | 1.23 |
Experimental Protocols
The evaluation of the anticancer activity of the 5-arylidenepyrimidine-2,4,6-trione derivatives was performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (HeLa, MCF-7, A549, and HepG2) were seeded in 96-well plates at a density of 1 x 10^5 cells/mL (100 µL per well) in their respective culture media. The plates were then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After the initial incubation, the cells were treated with various concentrations of the test compounds (5-arylidenepyrimidine-2,4,6-trione derivatives) and Doxorubicin.
-
Incubation: The treated plates were incubated for an additional 48 hours under the same conditions.
-
MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well. The plates were then incubated for another 4 hours.
-
Formazan Solubilization: After the incubation with MTT, the medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals that had formed.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.
Visualizations
Experimental Workflow for Anticancer Activity Screening
The following diagram illustrates the workflow of the MTT assay used to determine the cytotoxic effects of the 5-substituted pyrimidine-2,4,6-trione derivatives.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Proposed Mechanism of Action: Apoptosis Induction
While the specific signaling pathways for these exact compounds were not detailed in the referenced study, many 5-arylidenepyrimidine-2,4,6-trione derivatives are known to induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a generalized signaling pathway for apoptosis that could be initiated by such compounds.
Caption: A potential apoptotic pathway initiated by the compounds.
Comparative Efficacy of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate against Herpes Simplex Virus Type 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral efficacy of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also known as 5-nitrobarbituric acid, against Herpes Simplex Virus Type 1 (HSV-1). Its performance is evaluated against the well-established antiviral drug, Acyclovir. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in research and development efforts.
Introduction
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate (5-nitrobarbituric acid) is a derivative of barbituric acid. While the parent compound, barbituric acid, is not pharmacologically active, its derivatives are known for a wide range of biological activities, including sedative, anticonvulsant, and antiviral effects. The primary reported biological activity of 5-nitrobarbituric acid is its inhibitory effect against Herpes Simplex Virus Type 1 (HSV-1)[1][2][3]. This guide focuses on its efficacy in this context, drawing a comparison with Acyclovir, a frontline treatment for HSV infections.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of a compound is primarily determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the viral replication. Another critical parameter is the 50% cytotoxic concentration (CC50), the concentration at which the drug causes a 50% reduction in the viability of host cells. The ratio of these two values (CC50/IC50) gives the Selectivity Index (SI), a measure of the compound's therapeutic window. A higher SI value indicates a more favorable safety profile.
The available data for 5-nitrobarbituric acid and Acyclovir against HSV-1 in Vero cells are summarized in the table below.
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |
| 5-Nitrobarbituric acid | 1.7[1][2] | High (Quantitative value not available)[1][2] | Not Calculable | Vero |
| Acyclovir | 1.14 - 8.5[1][4] | >600[4] | >526 (based on IC50 of 1.14 µM) | Vero |
| Acyclovir | <1.0 - 2.2 | >6400[5] | >2909 - >6400 | Vero |
Note: The IC50 values for Acyclovir can vary between studies due to differences in viral strains and specific experimental conditions. The data presented for Acyclovir is from separate studies and is provided for general comparison. A direct comparison is limited by the lack of a quantitative CC50 value for 5-nitrobarbituric acid from the primary source.
Mechanism of Action
Acyclovir
Acyclovir is a synthetic purine nucleoside analogue that selectively inhibits the replication of herpesviruses. Its mechanism of action is well-elucidated and involves several key steps:
-
Selective Phosphorylation: Acyclovir is preferentially taken up by cells infected with HSV. Inside the infected cell, the viral thymidine kinase (TK) enzyme phosphorylates Acyclovir into Acyclovir monophosphate. This step is crucial for its selectivity, as cellular TK has a much lower affinity for Acyclovir.
-
Conversion to Triphosphate: Cellular enzymes then further phosphorylate Acyclovir monophosphate to Acyclovir diphosphate and subsequently to the active form, Acyclovir triphosphate.
-
Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.
-
Chain Termination: Once incorporated, Acyclovir triphosphate acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral DNA replication.
The following diagram illustrates the signaling pathway of Acyclovir's mechanism of action.
Caption: Mechanism of action of Acyclovir in an HSV-infected cell.
5-Nitrobarbituric Acid
The precise mechanism of action for 5-nitrobarbituric acid against HSV-1 has not been fully elucidated in the available peer-reviewed literature. Further research is required to determine how this compound inhibits viral replication.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the antiviral efficacy and cytotoxicity of compounds against HSV-1. The specific details for the 5-nitrobarbituric acid study were not fully available.
Plaque Reduction Assay (Antiviral Efficacy)
This assay is a standard method for quantifying the ability of a compound to inhibit the replication of a virus.
-
Cell Seeding: Vero cells (or another susceptible cell line) are seeded in multi-well plates and grown to form a confluent monolayer.
-
Virus Infection: The cell monolayer is infected with a known amount of HSV-1, typically expressed as plaque-forming units (PFU). The virus is allowed to adsorb to the cells for a set period (e.g., 1 hour).
-
Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose) that includes various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death known as plaques.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible. The number of plaques in each well is counted.
-
IC50 Calculation: The percentage of plaque inhibition at each compound concentration is calculated relative to a virus control (no compound). The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
The following diagram outlines the workflow for a plaque reduction assay.
Caption: Workflow of a typical plaque reduction assay for antiviral testing.
MTT Assay (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
-
Cell Seeding: Host cells (e.g., Vero cells) are seeded in a 96-well plate and allowed to attach and grow.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a period equivalent to the duration of the antiviral assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
CC50 Calculation: The percentage of cell viability at each compound concentration is calculated relative to a cell control (no compound). The CC50 value is determined by plotting the percentage of viability against the compound concentration.
Conclusion
5-Nitrobarbituric acid has demonstrated in vitro inhibitory activity against HSV-1 with an IC50 of 1.7 µM[1][2]. However, its therapeutic potential is currently limited by a lack of comprehensive data, particularly a quantitative measure of its cytotoxicity (CC50) and a detailed understanding of its mechanism of action. The compound has been noted to exhibit high cytotoxicity towards Vero cells[1][2].
In comparison, Acyclovir remains a potent and selective inhibitor of HSV-1 with a well-established safety profile, as indicated by its high Selectivity Index. While the in vitro efficacy of 5-nitrobarbituric acid appears promising, further studies are essential to determine its CC50, elucidate its mechanism of action, and establish a more definitive therapeutic index before its potential as a viable anti-herpes compound can be fully assessed. Researchers are encouraged to pursue these investigations to build upon the initial findings.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate
For Immediate Reference by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper disposal of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining a clear, step-by-step approach to waste management for this nitro-containing compound.
Immediate Safety and Handling Precautions
Given the absence of a specific Safety Data Sheet (SDS) for 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate (CAS No. 175278-58-7), it is imperative to treat this compound with the caution required for nitro-containing organic molecules, which can possess explosive, flammable, or toxic properties.
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Flame-resistant lab coat.[1]
-
Chemical safety goggles and a face shield.
-
Appropriate chemical-resistant gloves (inspect before use).
-
Closed-toe shoes.
Engineering Controls:
-
All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
For any procedures with a heightened risk of explosion, a blast shield should be utilized in addition to the fume hood sash.[1]
Spill Management
In the event of a spill:
-
Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
If the substance is flammable, eliminate all potential ignition sources.
-
Wear the appropriate PPE, including respiratory protection if there is a risk of dust or vapor inhalation.
-
Contain the spill using a non-combustible absorbent material such as sand or vermiculite.
-
Carefully collect the absorbed material into a designated, sealed container for hazardous waste disposal.
-
Decontaminate the spill area according to your institution's established protocols.
Proper Disposal Procedures
Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous waste unless explicitly confirmed to be non-hazardous by the institution's Environmental Health and Safety (EHS) department.[2]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Do not mix 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Keep the waste in its original container if possible, or in a compatible, clearly labeled hazardous waste container.[2]
-
-
Containerization and Labeling:
-
Ensure the waste container is in good condition, free of leaks, and has a secure lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "5-Nitrohexahydropyrimidine-2,4,6-trione hydrate". Include the CAS number (175278-58-7) and any known hazard information.
-
-
Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3]
-
Ensure the SAA is away from ignition sources and incompatible materials.
-
-
Arrange for Pickup:
Quantitative Data Summary for Laboratory Waste Management
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [3] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| Water Solubility for Sewer Disposal | Minimum of 3% (Not recommended for this compound) | [2] |
| Opened Ether Container Disposal | Within 6 months | [2] |
Experimental Protocols Cited
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate waste.
Caption: Disposal workflow for 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate.
References
Essential Safety and Operational Guide for 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate
This guide provides immediate, essential safety and logistical information for handling 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in a laboratory setting. The following procedures are based on established safety protocols for handling nitrated organic compounds and pyrimidine derivatives.
Hazard Assessment and Chemical Properties
Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C4H5N3O6 | [1] |
| Molecular Weight | 191.1 g/mol | [1] |
| Melting Point | 208 °C | [1] |
| Appearance | Solid (assumed) | General knowledge |
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | GHS Code (Anticipated) |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302 (Harmful if swallowed) |
| Acute Toxicity, Dermal | Category 2 | H310 (Fatal in contact with skin) |
| Skin Irritation | Category 2 | H315 (Causes skin irritation) |
| Eye Irritation | Category 2A | H319 (Causes serious eye irritation) |
| Skin Sensitization | Sub-category 1B | H317 (May cause an allergic skin reaction) |
| Respiratory Irritation | Category 3 | H335 (May cause respiratory irritation) |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory to minimize exposure.[2] The following table summarizes the required PPE based on best practices for handling nitro compounds.[2][3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn when there is a significant risk of splashes.[3] | Protects against splashes and airborne particles that can cause severe eye irritation. |
| Skin and Body Protection | Flame-resistant lab coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[3] | Provides a barrier against accidental skin contact.[2] |
| Hand Protection | Chemical-impermeable gloves (e.g., Butyl rubber is generally recommended for nitro compounds).[2][3] Nitrile gloves may be used for incidental contact but should be replaced immediately upon contamination.[3] Always inspect gloves for degradation or punctures before use.[3] | Prevents skin absorption, a primary route of exposure for nitro compounds.[2] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[3] If engineering controls are insufficient or during a spill, a NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is necessary.[3] | Protects against inhalation of harmful dust or vapors. |
Operational Plan: Handling and Storage
Engineering Controls:
-
All manipulations of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]
-
An eyewash station and safety shower must be readily accessible.
Handling Protocol:
-
Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned correctly. Have a spill kit readily available.
-
Weighing and Transfer:
-
Solution Preparation:
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure proper ventilation during dissolution.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all work surfaces and equipment.
-
Remove and properly dispose of contaminated gloves.[6]
-
Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible materials such as strong acids and oxidizing agents.[7]
-
Keep in a locked or restricted-access area.
Disposal Plan
Dispose of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate and any contaminated materials as hazardous waste. Do not discharge to sewer systems.[4]
Waste Collection and Segregation:
-
Container: Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container.[8]
-
Labeling: The label must include "Hazardous Waste," the full chemical name, and associated hazard symbols.[8]
-
Segregation: Store the waste container away from incompatible materials.
Disposal Protocol:
-
All chemical waste must be disposed of through a licensed chemical waste disposal service or your institution's Environmental Health and Safety (EHS) department.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
-
Contaminated packaging should be triple-rinsed (if appropriate) and disposed of according to institutional guidelines.[4]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Ensure proper PPE is worn before addressing the spill.[8]
-
For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite).[8]
-
Carefully sweep or scoop up the absorbed material, avoiding dust creation, and place it into the designated hazardous waste container.[8]
-
Clean the spill area thoroughly.[8]
-
For large spills, contact your institution's EHS department immediately.
First Aid Measures:
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[7]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Visual Workflow for Handling
Caption: Workflow for handling 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate.
References
- 1. 5-NITROHEXAHYDROPYRIMIDINE-2,4,6-TRIONE HYDRATE CAS#: 175278-58-7 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aaronchem.com [aaronchem.com]
- 7. pickeringlabs.com [pickeringlabs.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
